3-Aminopyridine-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAHAZXCUHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316355 | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-51-7 | |
| Record name | 54247-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 3-Aminopyridine-2-sulfonic acid
An In-Depth Technical Guide for Drug Development Professionals
This document provides a detailed technical overview for the synthesis and analytical validation of 3-Aminopyridine-2-sulfonic acid (CAS No: 54247-51-7), a key heterocyclic building block.[1][2][3] This guide is tailored for researchers and application scientists in the fields of medicinal chemistry and drug development, offering field-proven insights into the synthetic strategy, purification, and comprehensive characterization of the target molecule.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
Aminopyridine derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[4] The introduction of a sulfonic acid group imparts unique physicochemical properties, such as increased aqueous solubility and the ability to form strong ionic interactions, which can be pivotal for modulating drug absorption, distribution, metabolism, and excretion (ADME) profiles. While the synthesis of related isomers like 4-aminopyridine-3-sulfonic acid is documented[5], this guide focuses specifically on the regioselective synthesis and rigorous characterization of the 3-amino-2-sulfonic acid isomer.
Synthetic Strategy: Regioselective Sulfonation
The most direct and viable pathway to this compound is the electrophilic aromatic substitution of 3-aminopyridine. The success of this synthesis hinges on understanding and controlling the regiochemical outcome of the sulfonation reaction.
Mechanistic Rationale and Causality
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. However, the amino group at the C3 position is a powerful activating group and is ortho-, para- directing. This activating effect strongly directs the incoming electrophile (sulfur trioxide, SO₃) to the adjacent C2 and C4 positions. Given the steric accessibility and strong electronic activation, the C2 position is a highly favored site for sulfonation.
The use of a potent sulfonating agent is critical to drive the reaction to completion. Oleum (fuming sulfuric acid), a solution of SO₃ in H₂SO₄, serves as an excellent source of the SO₃ electrophile required for this transformation, a technique proven effective for the sulfonation of other aminopyridines.[5]
Synthetic Pathway Overview
The overall transformation involves the direct sulfonation of the 3-aminopyridine precursor using oleum under controlled thermal conditions.
Caption: Direct electrophilic sulfonation of 3-aminopyridine.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system, designed for reproducibility. It is based on established procedures for the sulfonation of related aminopyridine isomers.[5][6][7]
Safety Precaution: This procedure involves oleum, which is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Materials and Equipment
-
Materials: 3-Aminopyridine (≥98%), Oleum (20-30% free SO₃), Deionized Water, Sodium Bicarbonate (NaHCO₃), Celite®.
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer, heating mantle with controller, condenser, dropping funnel, Buchner funnel, and vacuum filtration apparatus.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, carefully charge the oleum (e.g., 5 molar equivalents relative to the starting material). Begin stirring and cool the flask in an ice-water bath.
-
Substrate Addition: Slowly and portion-wise, add 3-aminopyridine (1.0 molar equivalent) to the cooled, stirring oleum. The rate of addition should be controlled to maintain the internal temperature below 20°C.
-
Reaction Conditions: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-140°C. Maintain this temperature for an extended period (24-72 hours), monitoring the reaction progress via periodic sampling and HPLC analysis. The sulfonation of pyridine rings can be sluggish.[6]
-
Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be performed slowly with vigorous stirring.
-
Isolation: The product, being a zwitterionic and highly polar compound, may precipitate upon quenching. If it does not, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4. The product should precipitate out.
-
Purification:
-
Filter the crude solid product using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual acid and inorganic salts.
-
The primary method for purification is recrystallization from hot water.[6] Dissolve the crude solid in a minimum amount of boiling deionized water, filter hot through a pad of Celite® to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum at 60-80°C to a constant weight.
-
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following workflow outlines the necessary analytical techniques.
Caption: Analytical workflow for product validation.
Spectroscopic Analysis
The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation & Rationale |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.2 ppm (dd, 1H): Proton at C6, downfield due to proximity to pyridine N. ~7.2-7.4 ppm (dd, 1H): Proton at C4. ~6.8-7.0 ppm (t, 1H): Proton at C5. ~5.5-6.5 ppm (br s, 2H): Amine (-NH₂) protons. Note: Shifts are predictive and solvent-dependent (e.g., in DMSO-d₆). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic region will show 5 distinct carbon signals. The carbon attached to the sulfonic acid group (C2) will be significantly shifted. |
| FT-IR | Wavenumber (cm⁻¹) | 3300-3450: N-H stretching of the primary amine. ~1620: N-H scissoring vibration. 1150-1250 & 1020-1080: Asymmetric and symmetric S=O stretching of the sulfonic acid group, which are highly characteristic.[8] |
| Mass Spec. | m/z | Expected (M+H)⁺: 175.017. Fragmentation: Likely loss of SO₃ (80 Da) is a key diagnostic fragmentation pathway. |
Chromatographic Purity Assessment
Due to the polar, zwitterionic nature of the product, specialized chromatographic methods are required for accurate purity assessment.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Rationale: Standard reversed-phase columns may provide poor retention and peak shape. A mixed-mode column capable of handling polar compounds is recommended.[9]
-
Column: Amaze HD or similar mixed-mode column (e.g., HILIC).
-
Mobile Phase: An isocratic or gradient system using Acetonitrile/Methanol with an acidic aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Formate) is a suitable starting point.[9]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 275 nm.[9]
-
Validation: The final product should exhibit a single major peak with >97% purity by area normalization.
Troubleshooting and Field Insights
| Problem | Likely Cause | Troubleshooting & Optimization Strategy |
| Low Yield | Incomplete reaction. | The sulfonation of pyridines can be slow.[6] Increase reaction time or moderately increase the temperature (e.g., to 150°C), while monitoring for degradation. Ensure the oleum is of high quality and moisture is excluded. |
| Impure Product | Unreacted starting material. | The polarity of the starting material and product can make separation difficult.[6] Optimize recrystallization by adjusting the pH during the work-up to maximize the precipitation of the zwitterionic product while keeping the more basic starting material in solution. |
| Disubstitution (e.g., 2,4-disulfonic acid). | This can occur under harsh conditions.[6] Use milder conditions: lower the reaction temperature or use a slightly lower concentration of free SO₃ in the oleum. Carefully control the stoichiometry of the sulfonating agent. | |
| Dark Color | Thermal degradation. | High temperatures can lead to decomposition.[6] Ensure the reaction temperature does not significantly exceed the target. If the product is dark, an additional purification step using activated carbon during recrystallization may be necessary. |
Conclusion
The synthesis of this compound is a challenging but achievable process through the direct electrophilic sulfonation of 3-aminopyridine. Success relies on the use of a strong sulfonating agent like oleum, careful control of reaction conditions to ensure regioselectivity and minimize side products, and a robust purification strategy. The comprehensive analytical workflow detailed in this guide, combining spectroscopic and chromatographic techniques, provides a reliable framework for the unambiguous structural confirmation and purity validation required for advancing this valuable building block in drug discovery and development programs.
References
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Organic Syntheses. 3-aminopyridine. Available from: [Link]
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OSHA. Aminopyridines (2-, 3-, and 4-Aminopyridine) PV2143. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]
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ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]
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National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]
- Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
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ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available from: [Link]
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Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 3-Aminopyridine-2-sulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine-2-sulfonic acid (CAS No. 54247-51-7) is a heterocyclic organic compound that merges the structural motifs of an aminopyridine and a sulfonic acid.[1][2] This unique combination imparts a zwitterionic character and presents a valuable scaffold for chemical synthesis. While aminopyridine derivatives are widely explored in medicinal chemistry for their diverse biological activities, including applications against neurological disorders and neglected tropical diseases, the introduction of a strongly acidic sulfonic acid group modulates the molecule's polarity, solubility, and potential for ionic interactions.[3][4]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As a Senior Application Scientist, the narrative herein is structured to deliver not just data, but also the underlying scientific rationale for these properties and the experimental methodologies required for their validation. This document serves as a foundational resource for researchers utilizing this compound as a pharmaceutical intermediate or a novel chemical entity in discovery programs.[1]
Section 1: Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to confirm its structure and identity. This compound is a substituted pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key features are an amino (-NH₂) group at position 3 and a sulfonic acid (-SO₃H) group at the adjacent position 2. This specific arrangement dictates its chemical behavior.
Caption: Chemical structure of this compound.
The presence of a highly basic amino group and a strongly acidic sulfonic acid group on the same molecule allows for the formation of an internal salt, or zwitterion. This structure is critical to understanding its physical properties, such as its high melting point and solubility profile.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 54247-51-7 | [1][2][5][6][7] |
| Molecular Formula | C₅H₆N₂O₃S | [1][2][5][6][7] |
| Molecular Weight | 174.18 g/mol | [2][6][7] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(N=C1)S(=O)(=O)O)N | [1] |
| Synonyms | 3-AMINO-2-PYRIDINE SULFONIC ACID, NSC 302583 | [1][6][7] |
Section 2: Core Physicochemical Properties
The utility of a compound in drug development is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Data
| Property | Value / Observation | Rationale / Notes | Source(s) |
| Appearance | Not specified; likely a solid. | The zwitterionic nature favors a crystalline solid state. | [1] |
| Density | 1.617 g/cm³ (Predicted) | This is a computationally predicted value. | [7] |
| pKa | Not experimentally determined. | Multiple ionizable centers (sulfonic acid, pyridine N, amino N). Expected to be strongly acidic and moderately basic. | |
| Melting Point | Not experimentally determined. | Expected to be high (>300°C) with decomposition, typical for zwitterions. The isomer 4-aminopyridine-3-sulfonic acid melts at 320°C. | [8][9][10] |
| Solubility | Not specified. | Predicted to be soluble in water and polar protic solvents; insoluble in nonpolar organic solvents. | |
| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. | [7][11] |
Acidity, Basicity, and Zwitterionic State (pKa)
Expert Insight: The pKa values of a molecule are paramount as they dictate its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. For this compound, three ionizable groups must be considered: the sulfonic acid, the pyridine ring nitrogen, and the exocyclic amino group.
-
Sulfonic Acid Group (-SO₃H): This is a strong acid, analogous to sulfuric acid. Its pKa is expected to be very low, typically < 1. At any pH above 1, this group will be deprotonated to the sulfonate anion (-SO₃⁻).
-
Pyridine Nitrogen: The pyridine nitrogen is a basic center. In the parent 3-aminopyridine, the pKa of the corresponding pyridinium ion is approximately 6.04.[12] The presence of the adjacent, strongly electron-withdrawing sulfonate group at the 2-position will significantly decrease the basicity of the pyridine nitrogen.
-
Amino Group (-NH₂): The exocyclic amino group is also basic. However, its proximity to both the electronegative ring nitrogen and the powerful electron-withdrawing sulfonate group will substantially reduce its basicity compared to a simple aniline.
Consequently, at physiological pH (~7.4), the molecule will exist predominantly in its zwitterionic form, with a negatively charged sulfonate group and a protonated pyridine nitrogen.
Solubility Profile
The predicted solubility is a direct consequence of its zwitterionic structure. The presence of formal positive and negative charges allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents like water. Conversely, these same charges make the molecule incompatible with nonpolar, aprotic solvents such as hexane or dichloromethane, where it is expected to be poorly soluble. This high polarity is a critical consideration for selecting appropriate solvent systems for reactions, purification, and formulation.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. While public databases lack specific spectra for this compound, its features can be reliably predicted based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be informative for assigning their specific positions. Additionally, broad, exchangeable signals for the protons of the amino group (-NH₂) and the sulfonic acid proton (-SO₃H) would be expected, though their visibility depends on the solvent used (e.g., they are readily observed in DMSO-d₆).
-
¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons directly bonded to the sulfonate (C2) and amino (C3) groups showing significant shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands anticipated for this compound include:
-
N-H Stretching: Medium to strong bands in the 3300-3500 cm⁻¹ region, characteristic of the amino group.
-
S=O Stretching: Very strong and characteristic asymmetric and symmetric stretching vibrations for the sulfonate group, typically found around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively.[13][14]
-
C=N and C=C Stretching: Multiple bands in the 1650-1450 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.
Section 4: Synthesis and Analysis Protocols
A trustworthy research workflow requires robust, validated protocols. The following sections outline a plausible synthesis route based on established chemical principles and standard analytical methods for characterization.
Proposed Synthesis: Direct Sulfonation of 3-Aminopyridine
Rationale: The most direct synthetic approach to aromatic sulfonic acids is electrophilic aromatic substitution. For aminopyridines, direct sulfonation using a strong sulfonating agent like oleum (fuming sulfuric acid) is a common method, as demonstrated in the synthesis of the isomeric 4-aminopyridine-3-sulfonic acid.[15] The amino group is a strong activating group, directing the incoming electrophile (SO₃) to the ortho and para positions. In 3-aminopyridine, the potential sites for sulfonation are positions 2, 4, and 6. While the 2-position is ortho to the amino group, it may be subject to steric hindrance. Precise control of reaction conditions (temperature, concentration of oleum) would be critical to achieve regioselectivity.
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"3-Aminopyridine-2-sulfonic acid" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
3-Aminopyridine-2-sulfonic acid is a substituted pyridine derivative that incorporates both a basic amino group and a strongly acidic sulfonic acid moiety. This unique combination of functional groups on a pyridine scaffold makes it a compound of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a common motif in pharmaceuticals, and the presence of amino and sulfonic acid groups provides multiple points for chemical modification and interaction with biological targets. This guide offers a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, potential applications, and safe handling protocols, grounded in established chemical principles and data from related compounds.
Core Identity: CAS Number and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. The following section details the key identifiers for this compound.
Chemical Abstract Service (CAS) Number
The unique identifier assigned to this compound by the Chemical Abstracts Service is:
Molecular Structure and Formula
The structural arrangement of atoms defines the chemical properties and reactivity of a molecule.
-
Molecular Formula : C₅H₆N₂O₃S[2]
-
Molecular Weight : 174.18 g/mol [2]
-
Canonical SMILES : C1=CC(=C(N=C1)S(=O)(=O)O)N
The structure consists of a pyridine ring substituted with an amino group at the 3-position and a sulfonic acid group at the 2-position.
Caption: Molecular structure of this compound.
Physicochemical Properties
While experimental data for this compound is limited, some properties have been reported, and others can be inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃S | [2] |
| Molecular Weight | 174.18 g/mol | [2] |
| Density | 1.617 g/cm³ (predicted) | [2] |
| Storage Temperature | 2-8°C | [1][2] |
The presence of both a basic amino group and an acidic sulfonic acid group suggests that this compound is amphoteric and likely exists as a zwitterion in the solid state and in neutral aqueous solutions. Its polarity indicates probable solubility in water and polar organic solvents.
Synthesis of this compound: A Proposed Protocol
A similar, documented procedure for the synthesis of 4-aminopyridine-3-sulfonic acid involves the direct sulfonation of 4-aminopyridine with oleum (fuming sulfuric acid)[3][4]. This serves as a strong foundation for the proposed synthesis of the target molecule.
Proposed Experimental Protocol: Direct Sulfonation of 3-Aminopyridine
This protocol is adapted from the known synthesis of analogous aminopyridine sulfonic acids[3][5].
Reaction Principle: 3-aminopyridine is treated with a strong sulfonating agent, such as concentrated sulfuric acid or oleum. The electrophile (SO₃) attacks the electron-rich pyridine ring, with the amino group directing the substitution to the ortho position (C2).
Caption: Proposed synthesis workflow for this compound.
Materials:
-
3-Aminopyridine
-
Concentrated Sulfuric Acid (98%) or 20% Oleum (20% SO₃ in H₂SO₄)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, carefully add 1 mole equivalent of 3-aminopyridine to 3-4 mole equivalents of concentrated sulfuric acid or oleum with stirring. The addition should be done slowly to control the initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 180-210°C. The optimal temperature will need to be determined empirically to favor the formation of the 2-sulfonated product while minimizing degradation. Maintain this temperature with consistent stirring for several hours (e.g., 5-8 hours).
-
Work-up: After the reaction is complete (monitored by a suitable method like TLC or HPLC if a standard is available), cool the mixture to room temperature. Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice in a beaker. This step must be performed with extreme caution in a fume hood due to the highly exothermic nature of diluting concentrated acid.
-
Isolation: The product, this compound, should precipitate out of the cold, acidic solution. Isolate the crude solid product by vacuum filtration.
-
Purification: Wash the filtered solid with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from hot water[4].
Causality and Experimental Choices:
-
Choice of Sulfonating Agent: Oleum is a more powerful sulfonating agent than concentrated sulfuric acid and may be required to achieve sulfonation of the pyridine ring[3]. However, it is also more hazardous. Concentrated sulfuric acid at high temperatures can also be effective, as demonstrated in the synthesis of 6-aminopyridine-3-sulfonic acid[5].
-
High Temperature: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. High temperatures are necessary to overcome this activation barrier.
-
Work-up on Ice: This procedure simultaneously quenches the reaction and precipitates the sulfonic acid product, which is typically less soluble in cold, highly acidic aqueous media.
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural motifs suggest significant potential as a versatile intermediate in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry Building Block: The aminopyridine scaffold is a key component in numerous approved drugs[6]. The amino group can be readily functionalized to introduce diverse side chains, while the sulfonic acid group can act as a strong hydrogen bond donor or a bioisostere for a phosphate or carboxylate group, enhancing water solubility and target binding. Compounds containing an aminopyridine moiety are of great interest for designing new drugs against neglected tropical diseases[6].
-
Intermediate in Organic Synthesis: This compound can serve as a precursor for more complex heterocyclic systems. For example, the amino and sulfonic acid groups can be used to direct further reactions or be converted into other functional groups, such as sulfonyl chlorides or sulfonamides[5]. Sulfonamides are a critical class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.
-
Ligand for Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atoms of the sulfonic acid, can act as coordination sites for metal ions. This could enable the synthesis of novel metal complexes with potential catalytic or therapeutic properties[7][8].
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and related compounds, such as pyridine sulfonic acids and 3-aminopyridine.
Expected Hazards:
-
Corrosivity: Based on data for pyridine-3-sulfonic acid, the compound is expected to be corrosive and capable of causing severe skin burns and eye damage[9][10].
-
Irritation: It may cause respiratory irritation[10].
-
Toxicity: The parent compound, 3-aminopyridine, is toxic if swallowed or in contact with skin. While the sulfonic acid derivative's toxicity profile will differ, it should be handled with care.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield[11][12].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[10][11].
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[11].
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][2][10]. The recommended storage temperature is between 2-8°C[1][2].
Conclusion
This compound, identified by CAS number 54247-51-7, is a promising yet underexplored chemical entity. Its structure, combining the pharmaceutically relevant aminopyridine core with a versatile sulfonic acid group, positions it as a valuable building block for drug discovery and the synthesis of novel materials. While detailed experimental data remains sparse, this guide provides a robust framework for its synthesis, safe handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in various scientific fields.
References
- AK Scientific, Inc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet.
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PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
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PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Aminopyridine-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the expected spectroscopic data for 3-Aminopyridine-2-sulfonic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, thereby facilitating its application in novel research and development endeavors.
The unique arrangement of an amino group and a sulfonic acid group on a pyridine scaffold suggests a rich chemical profile, making a thorough spectroscopic understanding essential for its utilization. The amino group offers a site for derivatization and can act as a hydrogen bond donor, while the sulfonic acid group imparts increased water solubility and can function as a strong acid or a metal-coordinating agent. These features are highly relevant in the design of new pharmaceutical agents and functional materials.
The Logic of Spectroscopic Interrogation: A Workflow for Structural Elucidation
The confirmation of a chemical structure is a multi-faceted process where each analytical technique provides a unique piece of the puzzle. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. The interplay between these techniques provides a self-validating system for structural confirmation.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is paramount for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information. The sulfonic acid group is strongly electron-withdrawing, which will significantly influence the chemical shifts of the pyridine ring protons and carbons, causing them to be deshielded (shifted downfield) compared to the parent 3-aminopyridine.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) would be appropriate choices. The use of D₂O may lead to the exchange of the labile amine (-NH₂) and sulfonic acid (-SO₃H) protons with deuterium, resulting in their disappearance from the ¹H NMR spectrum.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for both 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments should be employed to aid in the assignment of signals.
Predicted ¹H NMR Spectrum
The pyridine ring of this compound has three aromatic protons. Their expected chemical shifts and coupling patterns are influenced by the electronic effects of the amino and sulfonic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H4,H5) ≈ 8-9, J(H4,H6) ≈ 1-2 |
| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J(H5,H4) ≈ 8-9, J(H5,H6) ≈ 7-8 |
| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6,H5) ≈ 7-8, J(H6,H4) ≈ 1-2 |
| -NH₂ | 5.0 - 6.0 (in DMSO-d₆) | Broad singlet | - |
| -SO₃H | 10.0 - 12.0 (in DMSO-d₆) | Broad singlet | - |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The electron-withdrawing sulfonic acid group at the C-2 position and the electron-donating amino group at the C-3 position will have a pronounced effect on the carbon chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the vibrational modes of the amino, sulfonic acid, and pyridine moieties.
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (sulfonic acid) | 3000 - 2500 | Broad, Strong |
| N-H stretch (amino group) | 3450 - 3300 | Medium (two bands) |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| N-H bend (amino group) | 1650 - 1580 | Medium to Strong |
| C=C, C=N stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |
| S=O stretch (sulfonic acid) | 1250 - 1150 and 1080 - 1030 | Strong (two bands) |
| S-O stretch (sulfonic acid) | 700 - 600 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound.
Experimental Protocol for MS Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Predicted Mass Spectrum
-
Molecular Formula: C₅H₆N₂O₃S
-
Molecular Weight: 174.18 g/mol
In Positive Ion Mode (ESI+):
-
Expected [M+H]⁺ peak: m/z 175.02
In Negative Ion Mode (ESI-):
-
Expected [M-H]⁻ peak: m/z 173.00
Plausible Fragmentation Pattern: A common fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da). Therefore, a significant fragment ion at m/z 95.04 ([M+H - SO₃]⁺) corresponding to the 3-aminopyridinium ion would be expected in the positive ion mode.
Caption: Interrelation of Spectroscopic Data for Structural Confirmation.
Conclusion
The spectroscopic characterization of this compound, while not yet extensively documented in public literature, can be confidently predicted through the application of fundamental spectroscopic principles and comparison with related structures. The combination of NMR, IR, and MS provides a powerful and synergistic approach to confirming its unique molecular architecture. This guide serves as a foundational resource for researchers, offering the necessary insights to identify, purify, and utilize this promising compound in their scientific pursuits. The predictive data herein should be validated experimentally to further enrich the collective knowledge base and accelerate innovation in fields that stand to benefit from the unique properties of this molecule.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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El-Sayed, Y. S. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 180-187. [Link][1][2]
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A Methodological Guide to Determining the Solubility and Stability of 3-Aminopyridine-2-sulfonic Acid
Abstract
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Solubility and stability are not merely data points; they are foundational pillars that dictate a compound's journey from laboratory curiosity to viable product. This in-depth technical guide addresses 3-Aminopyridine-2-sulfonic acid, a compound for which public data is sparse. Rather than presenting a simple data sheet, this document provides a comprehensive, methodological framework for determining its aqueous solubility and chemical stability. It is designed to serve as a practical, field-proven manual, explaining the causality behind experimental choices and grounding protocols in authoritative regulatory standards. We will explore the requisite experimental designs, from thermodynamic solubility profiling to forced degradation studies, and provide step-by-step protocols and data interpretation strategies essential for advancing research and development.
Part 1: The Physicochemical Landscape of this compound
This compound is a fascinating molecule, possessing both a basic amino group (-NH2) on the pyridine ring and a strongly acidic sulfonic acid group (-SO3H). This structure suggests it will exist as a zwitterion across a wide pH range, a characteristic that profoundly influences its solubility and interaction with its environment. The purpose of stability testing is to see how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light.[1] A thorough understanding of these properties is a non-negotiable prerequisite for its application in pharmaceutical development or as a fine chemical.
Part 2: A Practical Guide to Solubility Profiling
Low solubility can impede drug absorption, lead to unreliable results in in vitro tests, and ultimately increase development costs and timelines.[2][3][4] Therefore, accurately characterizing the solubility of this compound is a critical first step. We will consider two key types of solubility: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[2][5] It measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[2][5][6] It is a measure of how quickly a compound can dissolve and is relevant for understanding performance in rapid biological assays.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state.[3][7] It is determined by incubating an excess of the solid compound in a solvent for an extended period (e.g., 24 hours or more) until equilibrium is reached.[2][7] This value is crucial for formulation development and predicting oral bioavailability.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). Filter all buffers through a 0.22 µm filter.
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into separate glass vials for each buffer.[7]
-
Incubation: Add a precise volume (e.g., 1 mL) of the respective buffer to each vial.[7] Seal the vials tightly.
-
Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[7]
-
Sample Clarification: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or an appropriate buffer).
-
Create a calibration curve by serially diluting the stock solution.
-
Dilute the filtered supernatant to fall within the range of the calibration curve.
-
Analyze the standards and samples using a validated analytical method, typically HPLC-UV.[2][3]
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. The result is the thermodynamic solubility at that specific pH and temperature.
Data Presentation
Results should be presented clearly in a tabular format for easy comparison.
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 1.2 | 25 | ||
| 4.5 | 25 | ||
| 6.8 | 25 | ||
| 7.4 | 25 | ||
| 1.2 | 37 | ||
| 4.5 | 37 | ||
| 6.8 | 37 | ||
| 7.4 | 37 |
Part 3: Stability Assessment and Forced Degradation Studies
Stability testing is crucial for identifying how a drug substance's quality changes over time under various environmental factors.[1] Forced degradation, or stress testing, is a cornerstone of this process.[8][9] It involves intentionally degrading the compound under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][8][10] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide the regulatory framework for these studies.[1][11][12][13][14]
The Importance of a Stability-Indicating Method
Before commencing stability studies, it is essential to develop a stability-indicating analytical method (SIAM). This is typically a gradient reverse-phase HPLC method that can separate the parent compound (this compound) from all its process impurities and potential degradation products.[15][16][17] The goal is to ensure that the quantification of the active substance is accurate and free from interference.[16][17]
Experimental Design for Forced Degradation
Forced degradation studies should aim for a target degradation of 5-20% of the parent compound.[9] Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[9]
The following stress conditions are typically employed:
-
Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.[9]
-
Oxidation: Tests the compound's reactivity towards oxidative species.
-
Thermal Stress: Assesses stability at elevated temperatures.
-
Photostability: Determines sensitivity to light exposure.
Step-by-Step Forced Degradation Protocols
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Monitor at various time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.[9]
-
Follow the same temperature and time point strategy as for acid hydrolysis.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature and monitor at various time points.
-
This reaction is often rapid, so shorter time points may be necessary.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at an elevated temperature (e.g., 70°C) and analyze at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 70°C, with and without humidity).
-
At each time point, dissolve the solid in the analysis solvent before injection.
-
-
Photostability Testing:
-
As per ICH Q1B guidelines, expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and light-induced degradation.[20]
-
Forced degradation studies may involve exposing the substance to harsher light conditions to evaluate its photosensitivity for method development.[18][19]
-
Visualization of Experimental Workflows
A logical workflow is critical for systematic execution.
Caption: Workflow for a Forced Degradation Study.
Part 4: Predicting and Identifying Degradation Pathways
The structure of this compound provides clues to its potential degradation pathways. Identifying these helps in elucidating the structure of unknown peaks in a chromatogram.
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides.[21] Studies on similar aminopyridine compounds have shown this to be a common pathway.[21][22]
-
Hydroxylation of the Pyridine Ring: The pyridine ring itself can be hydroxylated, particularly under oxidative conditions.[23]
-
Desulfonation: While sulfonic acids are generally stable, hydrolysis (desulfonation) can occur under harsh conditions, such as heating in aqueous acid, to yield the parent arene (in this case, 3-aminopyridine).[24][25][26]
Caption: Potential Degradation Pathways for Investigation.
Part 5: Data Interpretation and Application
The data generated from these studies are invaluable for drug development.
-
Solubility Data: Informs the selection of formulation strategies (e.g., salt forms, co-solvents) to ensure adequate bioavailability.
-
Stability Data:
-
Identifies critical stability liabilities of the molecule.
-
Guides the development of stable formulations by avoiding incompatible excipients.
-
Establishes appropriate storage conditions (e.g., temperature, humidity, protection from light) and re-test periods or shelf life.[27]
-
Provides a validated analytical method that can be used for quality control and release testing throughout the drug's lifecycle.[15]
-
Conclusion
While specific public data on the solubility and stability of this compound may be limited, this guide provides the authoritative framework and detailed protocols necessary for any researcher to generate this critical information. By systematically applying the principles of thermodynamic solubility determination and ICH-guided forced degradation studies, scientists can build a robust physicochemical profile of the molecule. This foundational knowledge is indispensable for mitigating risks, making informed decisions in formulation and analytical development, and ultimately accelerating the journey from the laboratory to clinical and commercial success.
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]
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ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. Available at: [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]
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Reddy, Y. R., & Kumar, K. K. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 15-20. Available at: [Link]
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How to Develop Stability Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Available at: [Link]
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Glomme, A., & März, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available at: [Link]
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The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2017). The Journal of Organic Chemistry, 82(21), 11444-11451. Available at: [Link]
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Microbial Degradation of Pyridine and Its Derivatives. (2014). ResearchGate. Available at: [Link]
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Introduction: The Strategic Importance of the Aminopyridine Scaffold
An In-depth Technical Guide to 3-Aminopyridine-2-sulfonic Acid and its Derivatives
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant therapeutic agents. When functionalized with an amino group, the resulting aminopyridine moiety offers a versatile platform for drug design, providing crucial hydrogen bonding interactions, modulating physicochemical properties, and serving as a synthetic handle for extensive chemical modification. The introduction of a sulfonic acid or sulfonamide group further enhances this potential, creating compounds with a rich history as antibacterial agents (sulfa drugs) and a promising future in diverse therapeutic areas.
This technical guide focuses on a specific, yet underexplored, member of this family: This compound . This molecule, possessing a nucleophilic amino group and a strongly acidic sulfonic acid group on adjacent carbons, represents a unique building block for novel chemical entities. Its inherent bifunctionality and constrained geometry make it and its derivatives particularly compelling for researchers, scientists, and drug development professionals. This document provides a Senior Application Scientist's perspective on the synthesis of the core moiety, its conversion into key chemical intermediates, the generation of medicinally relevant derivatives, and the scientific rationale underpinning these methodologies.
Part 1: The Core Moiety: this compound
The parent compound, this compound, serves as the foundational starting point for all subsequent derivatization. Understanding its properties and synthesis is paramount.
Physicochemical Properties
A summary of the known properties of this compound is presented below. It is noteworthy that experimental data such as pKa, solubility, and melting point are not extensively documented in readily available literature, representing a data gap for future characterization studies.
| Property | Value | Source |
| CAS Number | 54247-51-7 | [1] |
| Molecular Formula | C₅H₆N₂O₃S | [1] |
| Molecular Weight | 174.18 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Predicted XLogP3 | -0.5 | [2] |
| Appearance | (Not specified) | N/A |
Proposed Synthesis: Direct Electrophilic Sulfonation
While a definitive, optimized synthesis for this compound is not prominently reported, a chemically sound route can be proposed based on established protocols for analogous isomers, such as the direct sulfonation of 4-aminopyridine.[3] This approach involves the treatment of 3-aminopyridine with a potent sulfonating agent under harsh conditions.
Causality and Mechanistic Rationale: The regiochemical outcome of this reaction is governed by a complex interplay of electronic effects. The amino group at the C3 position is an activating, ortho-, para- director. However, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This pyridinium cation is a powerful deactivating group and acts as a meta-director. The electrophilic attack of SO₃ is therefore directed by the combined influence of these two groups. Achieving substitution at the C2 position (ortho to the amino group) would likely require carefully controlled, high-energy conditions to overcome the deactivating effect of the pyridinium ion. Isomeric products, particularly sulfonation at the C5 position (meta to the pyridinium nitrogen), are probable byproducts.
Caption: Proposed synthesis of the core moiety via direct sulfonation.
Experimental Protocol (Hypothetical, based on analogy[3]):
-
Safety Precaution: This reaction involves highly corrosive oleum and high temperatures. It must be conducted in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, carefully add 20% oleum (fuming sulfuric acid).
-
Slowly, and with cooling, add 3-aminopyridine (1.0 equivalent) to the oleum. An exothermic reaction will occur.
-
Once the addition is complete, heat the reaction mixture to 150-180 °C.
-
Maintain this temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC if a suitable method is developed.
-
After the reaction period, cool the mixture to room temperature.
-
Very carefully, pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly.
-
The product is expected to precipitate from the aqueous solution. If not, neutralization with a base (e.g., BaCO₃ or CaCO₃) may be required to precipitate the product as a salt.
-
Isolate the crude solid by filtration.
-
Recrystallize the crude product from water or an appropriate solvent system to yield the purified this compound.
Part 2: The Gateway Intermediate: 3-Aminopyridine-2-sulfonyl Chloride
To access the vast chemical space of sulfonamide derivatives, the sulfonic acid must be converted into the more reactive sulfonyl chloride. This intermediate is the linchpin for subsequent functionalization.
Synthesis via Chlorination of the Sulfonic Acid
The most conventional route to the sulfonyl chloride is the direct chlorination of the corresponding sulfonic acid using standard chlorinating agents.
Causality: Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective because they replace the hydroxyl (-OH) group of the sulfonic acid with a chloride (-Cl) atom. The sulfonyl chloride is a much better electrophile than the sulfonic acid, readily reacting with nucleophiles like amines. This activation step is fundamental to sulfonamide synthesis.
Experimental Protocol (General Procedure, based on analogy):
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq.) and phosphorus pentachloride (1.1 - 1.5 eq.). A small amount of phosphorus oxychloride can be used as a solvent or catalyst.
-
Gently heat the mixture (e.g., to 70-90 °C) with stirring. The reaction will evolve HCl gas, which should be scrubbed through a basic solution.
-
After the reaction is complete (typically 1-3 hours, monitored by the cessation of gas evolution), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and precipitate the crude sulfonyl chloride.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum. This crude 3-aminopyridine-2-sulfonyl chloride is often used immediately in the next step without further purification due to its reactivity.
Proposed Synthesis: Direct Chlorosulfonylation
An alternative and more direct strategy involves the reaction of 3-aminopyridine with chlorosulfonic acid. This method has been successfully applied to the synthesis of 2-aminopyridine-3-sulfonyl chlorides and represents a highly plausible route.[4][5]
Causality: Chlorosulfonic acid (ClSO₃H) serves as both the source of the sulfonyl group and the chlorinating agent in a single step. The reaction is a direct electrophilic substitution on the aminopyridine ring. The same regioselectivity challenges as direct sulfonation apply, but this method offers a more atom-economical pathway to the key intermediate.
Caption: Workflow from the core sulfonic acid to sulfonamide derivatives.
Part 3: Key Derivatives: The Sulfonamide Scaffold
Sulfonamides are a "privileged scaffold" in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions with biological targets.
General Synthesis of N-Substituted 3-Aminopyridine-2-sulfonamides
The synthesis of sulfonamides is a robust and high-yielding reaction, proceeding via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Causality and Self-Validation: The protocol's trustworthiness is rooted in its fundamental chemistry. The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the reactant amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine or pyridine) is included as an acid scavenger. The successful formation of the product, which can be monitored by TLC showing the consumption of the starting materials and the appearance of a new, typically less polar spot, validates that both the nucleophilic attack and acid scavenging have occurred as planned.
Experimental Protocol (General Procedure):
-
Dissolve the amine starting material (1.0 - 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) in a dry reaction flask.
-
Add a non-nucleophilic base (1.5 - 2.0 eq.), such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Prepare a separate solution of crude 3-aminopyridine-2-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.
-
Upon completion, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography to yield the final product.
Representative Portfolio of Potential Derivatives
The versatility of this synthetic route allows for the creation of a vast library of derivatives by simply varying the amine nucleophile.
| Amine Reactant | Derivative Structure | Molecular Weight ( g/mol ) | Potential Biological Relevance |
| Aniline | 249.29 | Anticancer, Antibacterial | |
| Piperidine | 241.32 | CNS activity, Enzyme inhibition | |
| Benzylamine | 263.32 | Antiviral, Antimycobacterial[6] | |
| 4-Fluoroaniline | 267.28 | Kinase inhibition, Metabolic disorders | |
| Ammonia (as NH₄OH) | 173.20 | Core structure for further functionalization |
Part 4: Biological Significance and Future Directions
While derivatives of this compound itself are not extensively characterized, the broader class of aminopyridine sulfonamides exhibits a wide range of biological activities. This provides a strong rationale for the exploration of this specific scaffold.
Extrapolated Therapeutic Potential:
-
Antimicrobial Agents: The sulfonamide moiety is the cornerstone of sulfa drugs. Novel aminopyridine sulfonamides could be effective against drug-resistant bacterial strains. Derivatives of the related 3-aminopyrazine-2-carboxamide have shown potent antimycobacterial activity.[6][7]
-
Anticancer Activity: Sulfonamides are found in numerous anticancer agents, acting as inhibitors of carbonic anhydrase, kinases, and histone deacetylases (HDACs).[8] The aminopyridine scaffold can provide additional vectors for binding and selectivity. Recent studies have explored aminopyridine derivatives as cytotoxic agents against various cancer cell lines.[9]
-
Neurological Disorders: Aminopyridines are known to function as potassium channel blockers. The addition of a sulfonamide group could modulate this activity and lead to new agents for conditions like multiple sclerosis or epilepsy.
Future Research & Authoritative Grounding: A logical and productive path forward would involve a systematic drug discovery campaign:
-
Synthesis of a Focused Library: Synthesize a diverse library of N-substituted 3-aminopyridine-2-sulfonamides using the robust protocols described herein.
-
In Vitro Screening: Screen the library against a panel of targets informed by the activities of related compounds, such as various bacterial strains (e.g., S. aureus, E. coli), cancer cell lines (e.g., MCF-7, HT-29)[9], and relevant enzymes (e.g., carbonic anhydrase, kinases).
-
Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish clear SAR. For example, determine how aromatic vs. aliphatic substituents on the sulfonamide nitrogen affect potency or selectivity.
-
Structural Biology: For promising hits, obtain co-crystal structures with their biological target. While a crystal structure for the parent acid is not available, X-ray crystallography is a vital tool for validating the structure of derivatives and understanding their binding modes, which is crucial for rational drug design.[8]
Conclusion
This compound is a chemical scaffold with significant untapped potential. While its direct synthesis presents regiochemical challenges that require careful optimization, the pathways to its key sulfonyl chloride intermediate and subsequent sulfonamide derivatives are well-precedented and robust. The scientific rationale for exploring these derivatives is strong, grounded in the proven track record of both the aminopyridine and sulfonamide moieties in a wide array of clinically important drugs. The methodologies and insights provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate this promising class of compounds, paving the way for the discovery of novel therapeutic agents.
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A Technical Guide to the Research Applications of Aminopyridine Sulfonic Acids
Abstract
Aminopyridine sulfonic acids are a class of bifunctional organic compounds characterized by a pyridine ring substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. This unique structural arrangement confers amphoteric properties and a versatile chemical reactivity profile, making them valuable scaffolds and intermediates in diverse scientific fields. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the current and potential research applications of these compounds. Key areas of focus include their pivotal role in neurological research as potassium channel blockers for conditions like multiple sclerosis, their emerging utility as Brønsted acid organocatalysts in organic synthesis, and their function as specialized ligands in the design of novel coordination polymers and metal-organic frameworks (MOFs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of aminopyridine sulfonic acids in their work.
Introduction and Core Concepts
The aminopyridine backbone is a privileged structure in medicinal chemistry, most famously represented by 4-aminopyridine (4-AP), a drug used to improve walking in patients with multiple sclerosis (MS).[1][2] The introduction of a strongly acidic sulfonic acid group onto this scaffold dramatically alters its physicochemical properties, such as solubility, pKa, and protein-binding interactions, while potentially retaining or modulating its biological activity. This bifunctionality—a basic amino group and an acidic sulfonic acid group—opens a rich design space for creating novel molecules with tailored functions.[3]
This guide will systematically unpack the applications stemming from this unique chemical architecture, moving from the well-established neurological applications of the parent aminopyridines to the emerging potential of their sulfonated derivatives in catalysis and materials science.
Synthesis and Physicochemical Properties
The properties and applications of aminopyridine sulfonic acids are intrinsically linked to the relative positions of the functional groups on the pyridine ring. The most common synthetic route to these compounds is through direct electrophilic sulfonation of the corresponding aminopyridine.[3]
General Synthesis Route: Electrophilic Sulfonation
The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming sulfo group. For instance, the sulfonation of 4-aminopyridine with a strong sulfonating agent like oleum (fuming sulfuric acid) preferentially yields 4-aminopyridine-3-sulfonic acid.[3]
Detailed Protocol: Synthesis of 4-Aminopyridine-3-Sulfonic Acid via Oleum Sulfonation [3]
-
Reagents & Materials: 4-Aminopyridine, 20% Oleum (20% SO₃ in H₂SO₄), Deionized Water, suitable reaction vessel with heating and stirring capabilities.
-
Procedure: a. In the reaction vessel, carefully dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum under stirring. b. Heat the solution to 120 °C (393 K). c. Maintain the reaction at this temperature for an extended period (e.g., 4 days) to ensure complete conversion. d. After the reaction period, cool the mixture to room temperature. e. Carefully decant the excess oleum. f. The resulting solid crude product is then recrystallized from hot deionized water to yield purified crystals of 4-aminopyridinium-3-sulfonate.
Workflow for Direct Sulfonation
Caption: General experimental workflow for the synthesis of 4-aminopyridine-3-sulfonic acid.
Physicochemical Data Summary
The introduction of the sulfonic acid group significantly impacts the molecule's properties. The table below summarizes key data for representative isomers.
| Property | 4-Aminopyridine-3-sulfonic Acid | 6-Aminopyridine-3-sulfonic Acid |
| CAS Number | 29452-57-1[4] | 16250-08-1[5] |
| Molecular Formula | C₅H₆N₂O₃S[4] | C₅H₆N₂O₃S[5] |
| Molecular Weight | 174.18 g/mol [4] | 174.18 g/mol [5] |
| Melting Point | 320 °C[6] | Not readily available |
| Density | ~1.617 g/cm³[6] | Not readily available |
| pKa (Predicted) | -2.10 (sulfonic acid)[6] | Not readily available |
| Solubility | Soluble in water[6] | Data suggests aqueous solubility |
Core Research Application: Neurology & Neuropharmacology
The primary therapeutic relevance of the aminopyridine scaffold lies in its function as a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[1][7] This mechanism is the foundation for its application in demyelinating diseases.
Mechanism of Action in Demyelinated Axons
In healthy myelinated neurons, Kᵥ channels are typically located in the juxtaparanodal region, covered by the myelin sheath.[2] During demyelination, as seen in multiple sclerosis, these channels become exposed along the internodal membrane.[2][7] The resulting leakage of potassium ions during an action potential can shunt the depolarizing current, leading to conduction failure.[2]
Aminopyridines, such as 4-AP (Dalfampridine), block these exposed Kᵥ channels.[7][8] This blockade prolongs the repolarization phase of the action potential, allowing the depolarizing current to persist longer and spread more effectively across the demyelinated segment, thereby restoring axonal conduction.[2][8]
Signaling Pathway of Aminopyridine Action
Caption: Aminopyridines restore conduction in demyelinated axons by blocking exposed K+ channels.
Research Applications & Future Directions
-
Multiple Sclerosis (MS): 4-AP is approved for the symptomatic treatment of walking disability in MS.[1] Research continues to explore its effects on other MS-related deficits like visual and cognitive function.[7]
-
Spinal Cord Injury (SCI): Demyelination is also a key feature of SCI. Clinical investigations have explored the potential of aminopyridines to improve motor and sensory function post-injury.[2]
-
Neuroprotection: Emerging evidence suggests that beyond symptomatic relief, 4-AP may have neuroprotective properties, potentially by stabilizing myelin and oligodendrocytes.[7][8]
-
Role of the Sulfonic Acid Group: The addition of a sulfonic acid group to the aminopyridine core presents a key opportunity for drug development. This modification can:
-
Alter Pharmacokinetics: Increase water solubility for different formulation strategies and potentially modify blood-brain barrier penetration.[1][7]
-
Modulate Target Affinity: The anionic sulfonate group could form new interactions within the potassium channel pore, potentially leading to derivatives with higher selectivity for specific Kᵥ channel subtypes, which could reduce side effects.[1]
-
Experimental Protocol: In Vitro Screening of Channel Blockers
A standard method to assess the efficacy of new aminopyridine derivatives as potassium channel blockers is the whole-cell patch-clamp technique on cultured neurons.[9]
-
Cell Preparation: Culture primary neurons (e.g., rat hippocampal neurons) or a cell line expressing the target Kᵥ channel.
-
Electrophysiology Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system.
-
Recording: a. Achieve a whole-cell patch configuration on a target neuron. b. Use a voltage protocol to elicit potassium currents (e.g., step depolarizations from a holding potential of -80 mV). c. Record baseline potassium currents (both transient, Iₐ, and delayed-rectifier, Iₖ).
-
Compound Application: Perfuse the bath with a known concentration of the test compound (e.g., a novel aminopyridine sulfonic acid derivative).
-
Data Acquisition: Record the currents again in the presence of the compound.
-
Analysis: Measure the percentage of current inhibition compared to the baseline to determine the compound's blocking potency (IC₅₀).[9]
Research Application: Organocatalysis
The bifunctional nature of aminopyridine sulfonic acids makes them attractive candidates for organocatalysis, combining a basic site (amino/pyridine nitrogen) and a Brønsted acid site (sulfonic acid) within one molecule.
Principle of Bifunctional Catalysis
In many organic reactions, simultaneous activation of both the electrophile and the nucleophile can significantly accelerate the reaction rate. Sulfonic acid-functionalized catalysts can protonate and activate an electrophile (e.g., a carbonyl group), while the basic nitrogen site can deprotonate and activate a nucleophile.[10][11]
This dual-activation model is particularly effective in condensation and multicomponent reactions. For example, in the synthesis of 1,8-naphthyridines, a sulfonic acid catalyst first activates an aldehyde for Knoevenagel condensation, and the subsequent Michael addition of 2-aminopyridine is also facilitated by the acidic environment.[11] While this example uses a supported catalyst, the principle directly applies to a soluble aminopyridine sulfonic acid molecule.
Potential Applications
-
Multicomponent Reactions (MCRs): As all-in-one catalysts for synthesizing complex heterocyclic structures.[11]
-
Esterification and Transesterification: The strong Brønsted acidity of the sulfonic acid group is effective in catalyzing these reactions, resembling the activity of sulfuric acid but with the potential for recovery and reuse if designed as an ionic liquid or supported catalyst.[10]
-
Condensation Reactions: Promoting reactions like aldol or Knoevenagel condensations by activating the carbonyl component.
Research Application: Materials Science & Coordination Chemistry
The pyridine nitrogen and the oxygen atoms of the sulfonate group in aminopyridine sulfonic acids can act as coordination sites for metal ions, making them valuable ligands for constructing metal-organic frameworks (MOFs) and coordination polymers.[12]
Role as Ligands in MOF Synthesis
MOFs are crystalline materials built from metal ions or clusters linked by organic ligands. The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the choice of metal and ligand.[13][14]
Using an aminopyridine sulfonic acid as a ligand introduces specific functionalities directly into the MOF structure:
-
Acidic Sites: The sulfonic acid groups can imbue the MOF with strong Brønsted acidity, creating solid-acid catalysts for heterogeneous catalysis.[12]
-
Basic Sites: The uncoordinated amino groups can act as basic sites, which is highly desirable for applications like CO₂ capture, where the basic amine interacts strongly with acidic CO₂.[13]
-
Anion Exchange/Sensing: The charged nature of the sulfonate group can facilitate ion exchange processes or be used in the selective sensing of specific anions.[15][16]
The combination of both acidic and basic sites within one ligand is particularly powerful for creating bifunctional MOF catalysts.
Logical Relationships in MOF Design
Caption: The functional groups of the ligand dictate the properties and applications of the resulting MOF.
Future Directions and Conclusion
Aminopyridine sulfonic acids represent a versatile class of compounds with significant untapped potential. While the parent aminopyridine structure is well-established in neuropharmacology, the addition of the sulfonic acid moiety opens three promising avenues for future research:
-
Next-Generation Neurological Drugs: Developing derivatives with improved pharmacokinetic profiles and higher selectivity for specific potassium channel subtypes to enhance therapeutic efficacy and minimize side effects.
-
Novel Organocatalysts: Designing efficient, recyclable bifunctional catalysts for green and sustainable chemical synthesis.
-
Functional Materials: Employing these molecules as bespoke building blocks for advanced MOFs tailored for catalysis, gas separation, and chemical sensing.
The continued exploration of the synthesis and reactivity of these bifunctional molecules will undoubtedly lead to new discoveries and applications across the scientific disciplines.
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Safety and handling precautions for "3-Aminopyridine-2-sulfonic acid"
An In-depth Technical Guide to the Safe Handling of 3-Aminopyridine-2-sulfonic acid
This document provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established safety principles for hazardous chemicals, drawing specifically from data on the parent compound, 3-aminopyridine, and the functional properties of sulfonic acids. The causality behind each procedural recommendation is explained to ensure a deep, actionable understanding of the risks and mitigation strategies.
Chemical Identification and Physicochemical Properties
This compound (CAS No. 54247-51-7) is a pyridine derivative. While comprehensive, peer-reviewed safety data for this specific molecule is limited, its structure—comprising a toxic aminopyridine core and an acidic sulfonic acid group—mandates rigorous safety precautions. The toxicological profile is logically inferred from its constituent moieties.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
| Property | Value | Source |
| CAS Number | 54247-51-7 | [1] |
| Molecular Formula | C₅H₆N₂O₃S | [2] |
| Molecular Weight | 174.18 g/mol | [2][3] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in water | [4][5] |
Hazard Identification and Toxicological Profile
The primary hazards are driven by the high acute toxicity of the 3-aminopyridine moiety and the corrosive nature of the sulfonic acid group. 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It is readily absorbed through the skin and can cause systemic effects, including neurotoxicity.[8][9] The sulfonic acid group contributes significant acidity, posing a risk of skin and eye irritation or burns.
Anticipated GHS Hazard Classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |
Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust may cause severe respiratory tract irritation and systemic poisoning.[10] Symptoms can include headache, dizziness, nausea, increased blood pressure, and convulsions.[10]
-
Dermal Contact: The substance is rapidly absorbed through the skin, leading to systemic toxicity with symptoms similar to inhalation.[10] It causes skin irritation, redness, and pain.[10]
-
Eye Contact: Causes serious eye irritation, redness, and pain.[10] The acidic nature poses a risk of severe eye damage.
-
Ingestion: May be fatal if swallowed.[10] Ingestion can lead to irritation of the digestive tract and severe systemic poisoning, affecting the central nervous system to produce tremors and convulsions.[10]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Diagram 2: Hierarchy of Controls
Caption: Hierarchy of controls for mitigating chemical exposure.
-
Engineering Controls: All work involving this compound, including weighing and solution preparation, MUST be conducted in a properly functioning and certified chemical fume hood.[10][11] The ventilation system is the primary barrier against inhalation exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.[11]
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are often recommended for pyridine compounds; however, always consult the glove manufacturer's compatibility chart for specific breakthrough times.[11][12] Never wear latex gloves.[11]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to prevent skin contact.[13]
-
-
Respiratory Protection: If work outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges is necessary.[10] Personnel must be medically cleared and fit-tested to wear a respirator.[12]
-
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is crucial to prevent accidental exposure and maintain chemical integrity.
Handling:
-
Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[12]
-
Always handle the compound within a chemical fume hood to minimize dust and vapor inhalation.[10][11]
-
Avoid all personal contact. Do not breathe dust or vapors.[10][14]
-
Use non-sparking tools and ground equipment when transferring powder to prevent static electricity discharge.[15][16]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6][7]
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[15]
Storage:
-
Store in a cool, dry, well-ventilated area, away from sources of ignition.[11][15] The recommended storage temperature is between 2-8°C.[2]
-
Keep containers tightly closed to prevent absorption of moisture from the atmosphere.[7][11]
-
Store in a locked poison room or secured cabinet accessible only to authorized personnel.[10]
-
Segregate from incompatible materials, which include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
First-Aid Measures:
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[7][10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
In Case of Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has ceased, apply artificial respiration (do NOT use mouth-to-mouth).[10] Seek immediate medical attention.[10]
-
In Case of Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water.[6][7] Call a poison control center or physician immediately.[6][10]
Spill Response Protocol: A chemical spill should be treated as a high-hazard event. The response depends on the scale of the spill.
Diagram 3: Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Alert & Assess: Immediately alert personnel in the area.[17] Assess the size and risk of the spill.[18][19]
-
Evacuate: For a large or unmanageable spill, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department.[19][20]
-
Secure Area: If the spill is manageable, secure the area and ensure the fume hood is operational.[21]
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, a face shield, and appropriate chemically resistant gloves.[17][20]
-
Containment: Prevent the spread of the material. For liquids, create a dike around the spill using an absorbent material like vermiculite, sand, or cat litter.[13][17] For solids, gently cover to prevent dust from becoming airborne.[17]
-
Neutralization: As an acid, the spill should be neutralized. Cautiously apply a weak base like sodium bicarbonate or soda ash, starting from the outside edges and working inward.[18] Avoid splashing.[17]
-
Collection: Once neutralized, carefully scoop or sweep the material and place it into a clearly labeled, sealable container for hazardous waste.[18][21]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly with soap and water.[17]
-
Disposal: All cleanup materials, including gloves and absorbents, must be disposed of as hazardous waste.[18]
Disposal Considerations
All waste containing this compound, including contaminated labware and cleanup materials, must be treated as hazardous waste.[7]
-
Collect waste in a compatible, sealed, and clearly labeled container.[12]
-
Do not mix with other waste streams unless directed by EH&S.
-
Arrange for disposal through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[6]
References
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- Material Safety Data Sheet: 4-Aminopyridine. (n.d.).
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Navigating the Procurement of High-Purity 3-Aminopyridine-2-sulfonic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Aminopyridine-2-sulfonic Acid
This compound (CAS No: 54247-51-7) is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[1][2][3] This unique bifunctional architecture makes it a valuable and versatile building block in medicinal chemistry and materials science. For researchers in drug development, the aminopyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the sulfonic acid group can be used to modulate physicochemical properties such as solubility or to serve as a reactive handle for further chemical modification.[4][5]
The integrity of any research or development program hinges on the quality of its starting materials. For a compound like this compound, where subtle impurities can lead to unforeseen side reactions, altered biological activity, or failed experiments, sourcing high-purity material is not merely a preference—it is a prerequisite for reproducible and reliable results. This guide provides an in-depth analysis of commercial suppliers, quality verification protocols, and the scientific rationale behind ensuring purity for this critical reagent.
Commercial Sourcing Landscape for High-Purity this compound
The procurement of specialized chemical reagents requires careful consideration of purity, available quantities, and supplier reliability. Below is a comparative analysis of several commercial suppliers offering this compound. Purity levels are as stated by the suppliers and should be independently verified upon receipt.
| Supplier | Product Name/Number | Stated Purity | CAS Number |
| American Custom Chemicals Corp. | CHM0010292 | 95.00% | 54247-51-7 |
| AHH Chemical Co., Ltd. | MT-37736 | 98% | 54247-51-7 |
| Shaanxi Dideu Medichem Co. Ltd. | N/A | 99.0% min | 54247-51-7 |
| Synchem UG & Co. KG | cdp029 | 95% | 54247-51-7 |
| Jilin Haofei Import and Export | N/A | High quality | 54247-51-7 |
| Dayang Chem (Hangzhou) Co., Ltd. | N/A | Inquire | 54247-51-7 |
| Matrix Fine Chemicals | MM54247517 | Inquire | 54247-51-7 |
Note: This table is based on publicly available data and is not exhaustive. Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.[3][6][7][8][9]
The Imperative of Purity: Understanding Potential Contaminants
The most common route to aminopyridine sulfonic acids is the direct electrophilic sulfonation of the parent aminopyridine.[10] This process, while direct, can introduce several classes of impurities that can compromise downstream applications.
Common Impurities and Their Origins:
-
Unreacted Starting Material (3-Aminopyridine): Incomplete sulfonation can leave residual 3-aminopyridine.[11] Given that both starting material and product are polar, their separation can be challenging.[11]
-
Isomeric Byproducts: The directing effects of the amino group strongly favor sulfonation at the 2-position. However, trace amounts of other isomers (e.g., 3-Aminopyridine-4-sulfonic acid or 3-Aminopyridine-6-sulfonic acid) could potentially form under certain conditions.
-
Disubstituted Products: Harsh reaction conditions, such as high temperatures or excess sulfonating agent, can lead to the introduction of a second sulfonic acid group on the pyridine ring.[11]
-
Residual Solvents and Reagents: Inorganic salts from work-up procedures or residual high-boiling solvents can be present.
The following diagram illustrates the logical workflow for selecting a supplier and validating the quality of the received material.
Caption: Supplier selection and quality verification workflow.
Technical Protocols for Purity Verification
A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is a cornerstone of good scientific practice. High-Performance Liquid Chromatography (HPLC) is a powerful and accessible technique for assessing the purity of this compound.
Experimental Protocol: HPLC Purity Analysis
This protocol is a representative method. Optimization may be required based on the specific HPLC system and column used.
-
Objective: To determine the purity of a sample of this compound and identify the presence of potential impurities like the 3-aminopyridine starting material.
-
Materials:
-
This compound sample
-
Reference standards (if available)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (HCOOH) or Ammonium Formate (AmFm)
-
Volumetric flasks, pipettes, vials
-
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
An alternative mobile phase system could involve MeCN/MeOH with formic acid and ammonium formate, which is compatible with mass spectrometry.[12]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., 1:1 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: 275 nm[12]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Ramp from 95% to 5% B
-
18-22 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Compare the retention time of any impurity peaks to that of a 3-aminopyridine standard to confirm its identity. Due to its lower polarity, 3-aminopyridine would be expected to have a longer retention time than its sulfonic acid derivative in a reverse-phase system.
-
The following diagram illustrates the potential impurity profile stemming from a typical synthesis route.
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3-Aminopyridine-2-sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminopyridine-2-sulfonic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a forward-looking resource for researchers. It covers the theoretical basis for its synthesis, predicted chemical and physical properties, and potential applications, with a strong emphasis on the underlying scientific rationale. Detailed hypothetical protocols, comparative data, and workflow diagrams are presented to guide future research and development efforts.
Introduction: The Significance of Aminopyridine Sulfonic Acids
The aminopyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials. The introduction of a sulfonic acid group imparts unique physicochemical properties, including increased aqueous solubility and the ability to form stable salts, which are highly desirable in drug design. While isomers such as 4-aminopyridine-3-sulfonic acid and 6-aminopyridine-3-sulfonic acid have been synthesized and investigated, this compound remains a largely unexplored entity. This guide aims to bridge this knowledge gap by providing a theoretical and practical framework for its study.
Aminopyridine derivatives are known to act as potassium channel blockers, and their sulfonated counterparts are investigated for a range of biological activities.[1] Sulfonamides derived from aminopyridine sulfonic acids have shown promise as antimicrobial agents.[2] The unique positioning of the amino and sulfonic acid groups in the 3- and 2-positions, respectively, is expected to confer distinct electronic and steric properties, potentially leading to novel biological activities and applications in catalysis and materials science.[3]
Synthesis Strategies: Navigating the Challenges of Regioselectivity
The direct sulfonation of 3-aminopyridine presents a significant regioselectivity challenge. Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.[4] While the amino group at the 3-position is an activating, ortho-, para-director, the strong acidic conditions required for sulfonation would lead to the protonation of the pyridine nitrogen, further deactivating the ring.
Standard sulfonation of pyridine itself requires harsh conditions (high temperature and pressure) and typically yields the 3-sulfonic acid.[4] In the case of 3-aminopyridine, the amino group would direct the incoming electrophile to the 2, 4, and 6 positions. However, the 2- and 6-positions are sterically hindered by the amino group, and the 4-position is electronically favored. This suggests that direct sulfonation is more likely to yield 4-sulfonic or 6-sulfonic acid derivatives over the desired 2-sulfonic acid.
Proposed Multi-Step Synthetic Pathway
Given the challenges of direct sulfonation, a more plausible approach involves a multi-step synthesis that leverages directing groups and pre-functionalized intermediates. The following proposed pathway is based on established transformations in pyridine chemistry.
Caption: Proposed multi-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Protection and Nitration: Direct nitration of 3-aminopyridine is problematic. Protecting the amino group as a urea derivative deactivates it slightly and directs nitration to the 2-position.[5] This is a known strategy to achieve regioselective nitration of aminopyridines.
-
Step 2: Deprotection: The urea protecting group can be removed under hydrolytic conditions to yield 2-nitro-3-aminopyridine.[5]
-
Step 3: Sandmeyer-type Reaction: The resulting 2-nitro-3-aminopyridine can undergo diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonic acid group at the 3-position, displacing the amino group.
-
Step 4: Reduction: The final step involves the selective reduction of the nitro group to an amino group, for which several methods are available, such as using iron in acidic medium, to yield the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on the proposed synthetic pathway. It should be optimized and validated experimentally.
Step 1: Synthesis of N,N'-di-(2-nitro-3-pyridyl)-urea [5]
-
React 3-aminopyridine with urea at a 2:1 molar ratio, heating the mixture to 120-190 °C.
-
The reaction can be carried out in an inert high-boiling solvent like dichlorobenzene.
-
Isolate the resulting N,N'-di-(3-pyridyl)-urea.
-
Nitrate the urea derivative with a mixture of nitric acid and sulfuric acid at 50-70 °C.
-
Carefully quench the reaction mixture with ice and isolate the N,N'-di-(2-nitro-3-pyridyl)-urea product.
Step 2: Synthesis of 2-Nitro-3-aminopyridine [5]
-
Hydrolyze the N,N'-di-(2-nitro-3-pyridyl)-urea by heating in an aqueous solution containing a polar solvent or an inorganic base in an alcohol.
-
Keep the reaction temperature below 90 °C to avoid side reactions.
-
Extract the 2-nitro-3-aminopyridine product from the reaction mixture.
Step 3: Synthesis of 2-Nitro-3-pyridinesulfonic acid
-
Dissolve 2-nitro-3-aminopyridine in concentrated sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
-
Slowly add the diazonium salt solution to the SO2/CuCl mixture and allow the reaction to proceed.
-
Isolate the 2-nitro-3-pyridinesulfonic acid product.
Step 4: Synthesis of this compound
-
Dissolve 2-nitro-3-pyridinesulfonic acid in a mixture of ethanol and hydrochloric acid.
-
Add iron powder portion-wise and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and neutralize the filtrate to precipitate the this compound.
-
Recrystallize the product from water or an alcohol/water mixture.
Physicochemical Properties: A Comparative Analysis
While experimental data for this compound is scarce, we can predict some of its properties based on its structure and by comparing it to its known isomers.
| Property | This compound (Predicted/Vendor Data) | 4-Aminopyridine-3-sulfonic acid (Experimental) | 6-Aminopyridine-3-sulfonic acid (Experimental) |
| CAS Number | 54247-51-7[6] | 29452-57-1[7] | 16250-08-1[8] |
| Molecular Formula | C₅H₆N₂O₃S[6] | C₅H₆N₂O₃S[7] | C₅H₆N₂O₃S[8] |
| Molecular Weight | 174.18 g/mol [6] | 174.18 g/mol [7] | 174.18 g/mol [8] |
| Appearance | White to off-white solid (Predicted) | White to off-white solid[9] | Crystalline solid |
| Melting Point | >300 °C (Predicted) | 320 °C[9] | >300 °C |
| Solubility | Soluble in water (Predicted) | Soluble in water[9] | Soluble in hot water[2] |
| pKa (Predicted) | Not available | -2.10 ± 0.36[9] | Not available |
Characterization and Analytical Methods
The characterization of synthesized this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the amino group (N-H stretching), the sulfonic acid group (S=O stretching), and the pyridine ring would be expected.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S.
Potential Applications and Future Research Directions
Based on the known biological activities of related compounds, this compound and its derivatives hold potential in several areas:
-
Drug Development: As a scaffold for novel potassium channel blockers, anticonvulsants, or agents for neurodegenerative diseases.[1] The unique substitution pattern may lead to improved selectivity or novel mechanisms of action.
-
Antimicrobial Agents: Sulfonamides derived from this molecule could be synthesized and screened for antibacterial and antifungal activity.[2][10]
-
Materials Science: The zwitterionic nature of the molecule could be exploited in the design of novel organic materials, including catalysts and ligands for metal complexes.[3]
Future research should focus on the experimental validation of the proposed synthetic pathway and a thorough investigation of the compound's physicochemical properties and biological activities.
Conclusion
While this compound remains a scientifically underexplored molecule, this technical guide provides a robust theoretical framework to stimulate and guide future research. The proposed multi-step synthesis offers a viable, albeit challenging, route to this novel compound. The comparative analysis of its predicted properties and the discussion of its potential applications underscore its significance as a target for further investigation in drug discovery and materials science. The methodologies and insights presented herein are intended to serve as a foundational resource for scientists venturing into the study of this promising molecule.
References
-
LookChem. (n.d.). Cas 29452-57-1, 4-AMINO-PYRIDINE-3-SULFONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives.
-
PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Moroccan Journal of Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]
-
YouTube. (2023, February 17). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines. Retrieved from [Link]
-
PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Aminopyridine-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following document provides a detailed theoretical and practical guide for the synthesis and application of 3-aminopyridine-2-sulfonic acid. It is important to note that the scientific literature on this specific isomer is limited. Therefore, the protocols and reaction schemes presented herein are based on established principles of organic chemistry and analogous transformations of related aminopyridine sulfonic acid isomers. Researchers should treat these as well-informed starting points for their investigations and may need to optimize the conditions for their specific applications.
Introduction: this compound as a Versatile, Underutilized Building Block
The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The introduction of a sulfonic acid group adds a unique dimension, imparting increased water solubility and the potential for novel chemical transformations. While isomers such as 4-aminopyridine-3-sulfonic acid have found utility as building blocks, this compound remains a largely unexplored molecule with significant potential.[1]
The strategic placement of a nucleophilic amino group ortho to a sulfonic acid moiety on a pyridine ring creates a powerful synthon for the construction of a variety of fused heterocyclic systems. The amino group can participate in condensation and cyclization reactions, while the sulfonic acid group can be converted into a more reactive sulfonyl chloride, opening up further synthetic avenues. This guide will provide a plausible synthetic route to this compound and explore its potential in the synthesis of novel pyridothiazines, pyridopyrimidines, and other valuable heterocyclic compounds.
Proposed Synthesis of this compound
Direct sulfonation of 3-aminopyridine is challenging due to the complex directing effects of the amino group and the pyridine nitrogen. The amino group is an activating ortho-, para-director, which in the case of 3-aminopyridine, would favor substitution at the 2, 4, and 6 positions. However, under strongly acidic conditions required for sulfonation, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack.
A more controlled and plausible approach involves the protection of the amino group, followed by a directed electrophilic substitution, and subsequent deprotection. A nitration reaction of a protected 3-aminopyridine has been shown to favor substitution at the 2-position, providing a key insight for a potential synthetic route.[2]
Proposed Multi-Step Synthesis
This proposed synthesis leverages the known reactivity of 3-aminopyridine to install a nitro group at the 2-position, which can then be reduced to an amino group, diazotized, and substituted with a sulfonic acid group.
Caption: Proposed synthetic pathway to this compound.
Detailed Protocol for Proposed Synthesis
Part 1: Synthesis of 2-Nitro-3-aminopyridine (Adapted from US Patent 4952697A)[2]
Step 1a: Synthesis of N,N'-di-(3-pyridyl)-urea
-
Materials: 3-Aminopyridine, Urea, Inert high-boiling solvent (e.g., o-dichlorobenzene).
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 2 moles of 3-aminopyridine with 1 mole of urea in an inert solvent.
-
Heat the mixture to 120-190 °C and maintain the reaction under reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated N,N'-di-(3-pyridyl)-urea by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.
-
Step 1b: Nitration of N,N'-di-(3-pyridyl)-urea
-
Materials: N,N'-di-(3-pyridyl)-urea, Nitric acid, Sulfuric acid.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add N,N'-di-(3-pyridyl)-urea to a mixture of nitric acid and sulfuric acid, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate N,N'-di-(2-nitro-3-pyridyl)-urea.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 1c: Hydrolysis to 2-Nitro-3-aminopyridine
-
Materials: N,N'-di-(2-nitro-3-pyridyl)-urea, Water, Polar solvent (e.g., ethanol).
-
Procedure:
-
Suspend N,N'-di-(2-nitro-3-pyridyl)-urea in a mixture of water and a polar solvent.
-
Heat the mixture to reflux. The hydrolysis can be accelerated by the addition of an acid or base.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the 2-nitro-3-aminopyridine product. Purification can be achieved by recrystallization.
-
Part 2: Synthesis of this compound (Theoretical Protocol)
Step 2: Diazotization and Sulfonation
-
Materials: 2-Nitro-3-aminopyridine, Sodium nitrite, Sulfuric acid, Sulfur dioxide, Copper(I) salt (e.g., CuCl).
-
Procedure:
-
Dissolve 2-nitro-3-aminopyridine in concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete, the resulting 3-nitropyridine-2-sulfonic acid can be isolated.
-
The nitro group can then be reduced to the target amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid.
-
Predicted Reactivity and Applications in Heterocyclic Synthesis
The unique arrangement of the amino and sulfonic acid groups in this compound allows for a diverse range of cyclization reactions to form fused heterocyclic systems of significant interest in drug discovery.
Synthesis of Pyridothiazines
The ortho-relationship of the amino and sulfonic acid groups is ideal for the synthesis of pyridothiazines. By converting the sulfonic acid to a more reactive sulfonyl chloride, intramolecular cyclization can be readily achieved.
Caption: Proposed synthesis of a pyridothiazine derivative.
Exemplary Protocol for Pyridothiazine Synthesis:
Step 3a: Conversion to 3-Aminopyridine-2-sulfonyl chloride
-
Materials: this compound, Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).
-
Procedure:
-
Carefully react this compound with an excess of thionyl chloride or phosphorus pentachloride.[3]
-
The reaction is typically performed at reflux.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The resulting 3-aminopyridine-2-sulfonyl chloride is often used immediately in the next step without further purification.
-
Step 3b: Intramolecular Cyclization
-
Materials: 3-Aminopyridine-2-sulfonyl chloride, A suitable base (e.g., pyridine, triethylamine).
-
Procedure:
-
Dissolve the crude 3-aminopyridine-2-sulfonyl chloride in an inert solvent.
-
Add a base to facilitate the intramolecular cyclization.
-
The reaction may require heating.
-
Monitor the formation of the pyridothiazine product by TLC.
-
Isolate and purify the product using standard techniques such as chromatography or recrystallization.
-
This approach can be adapted to synthesize a library of pyridothiazine derivatives by first reacting the amino group of this compound with various electrophiles before the cyclization step.
Synthesis of Pyridopyrimidinones
The amino group of this compound can act as a nucleophile in condensation reactions with β-ketoesters or similar dicarbonyl compounds to form pyridopyrimidinones, a class of heterocycles with diverse biological activities.[4]
Caption: Synthesis of a pyridopyrimidinone derivative.
Exemplary Protocol for Pyridopyrimidinone Synthesis:
-
Materials: this compound, A β-ketoester (e.g., ethyl acetoacetate), A suitable solvent (e.g., polyphosphoric acid, Dowtherm A).
-
Procedure:
-
Combine equimolar amounts of this compound and the β-ketoester in a high-boiling solvent.
-
Heat the mixture to a high temperature (typically >150 °C) to drive the condensation and cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
The sulfonic acid group in the final product can be a handle for further functionalization or can be used to improve the pharmacokinetic properties of the molecule.
Data Presentation
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) |
| 1a | 3-Aminopyridine, Urea | - | o-Dichlorobenzene | 120-190 |
| 1b | N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄ | - | 50-70 |
| 1c | N,N'-di-(2-nitro-3-pyridyl)-urea | Water | Ethanol/Water | Reflux |
| 2 | 2-Nitro-3-aminopyridine | NaNO₂, H₂SO₄, SO₂, Cu(I) | Sulfuric acid, Acetic acid | 0-5 |
Table 2: Proposed Conditions for Heterocyclic Synthesis
| Heterocycle | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) |
| Pyridothiazine | 3-Aminopyridine-2-sulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | Reflux |
| Pyridopyrimidinone | This compound, Ethyl acetoacetate | Polyphosphoric acid | - | >150 |
Conclusion and Future Outlook
While the direct synthesis and application of this compound in heterocyclic synthesis are not yet well-established in the literature, the theoretical groundwork and analogous reactions strongly suggest its potential as a valuable and versatile building block. The proposed synthetic route, based on the known chemistry of 3-aminopyridine, offers a logical starting point for accessing this compound.
The predicted reactivity of this compound opens the door to the synthesis of novel pyridothiazines, pyridopyrimidinones, and other fused heterocyclic systems. These scaffolds are of significant interest to researchers in drug discovery and materials science. The protocols provided in this guide are intended to empower scientists to explore this promising area of chemical space. Further research into the optimization of the synthesis of the parent compound and the exploration of its full range of reactivity is highly encouraged and is expected to yield exciting new discoveries in heterocyclic chemistry.
References
- Google Patents. (2016). Pyridine-3-sulfonyl chloride production method. WO2016204096A1.
- Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
-
Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. Available at: [Link]
-
Temple, C., et al. (1985). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][5]oxazines and pyrido[4,3-b][1][5]thiazines. Journal of Medicinal Chemistry, 28(8), 1079-1084. Available at: [Link]
-
Turan-Zitouni, G., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 25(23), 5694. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available at: [Link]
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- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. journaljpri.com [journaljpri.com]
- 5. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: 3-Aminopyridine-2-sulfonic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Aminopyridine-2-sulfonic Acid Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The this compound scaffold has emerged as a uniquely valuable starting point for medicinal chemists. It elegantly combines two critical pharmacophoric elements onto a single, synthetically tractable pyridine core: the basic 3-amino group and the highly acidic 2-sulfonic acid moiety.
The aminopyridine structure is a well-established "privileged scaffold" in drug design, known for its ability to form key hydrogen bonds and participate in various receptor interactions, leading to a wide range of biological activities.[1] The sulfonic acid group, and more commonly its sulfonamide derivative, serves as a crucial bioisostere for carboxylic acids.[2][3] This substitution can dramatically improve metabolic stability, modulate pKa, and enhance solubility, addressing common liabilities in drug development.[4][5]
This guide provides an in-depth exploration of this compound as a building block. It moves beyond simple reaction lists to explain the underlying strategic and mechanistic rationale, offering field-proven protocols for its derivatization into novel chemical entities with therapeutic potential.
Physicochemical & Bioisosteric Properties
Understanding the inherent properties of the scaffold is the foundation for its rational application in drug design.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₅H₆N₂O₃S | |
| Molecular Weight | 174.18 g/mol | |
| pKa (Estimated) | ~1.5 (Sulfonic Acid), ~4.5 (Pyridinium) | The strongly acidic sulfonic acid group is typically deprotonated at physiological pH, providing a key interaction point. The amino group's basicity allows for salt formation and hydrogen bonding. |
| Bioisosteric Role | The derived sulfonamide is a non-classical bioisostere of a carboxylic acid. | Offers similar hydrogen bonding patterns to a carboxylate but with a different spatial arrangement and electronic profile, potentially improving target affinity and pharmacokinetic properties.[3][4] |
Visualization: The Sulfonamide as a Carboxylic Acid Bioisostere
The strategic replacement of a carboxylic acid with a sulfonamide can alter a molecule's interaction profile and physicochemical properties. This is a cornerstone strategy for overcoming metabolic instability or improving cell permeability.
Caption: Bioisosteric relationship between a carboxylic acid and a sulfonamide.
Core Application I: Synthesis of Pyridine-2-Sulfonamides
The most common and powerful application of this building block is the synthesis of sulfonamides. Sulfonamides are present in a vast array of FDA-approved drugs, exhibiting antibacterial, anticancer, and anti-inflammatory activities.[6][7][8] The synthesis is a robust two-step process: conversion of the sulfonic acid to a reactive sulfonyl chloride, followed by coupling with a primary or secondary amine.
Step 1: Synthesis of 3-Amino-pyridine-2-sulfonyl Chloride
Causality & Rationale: Direct amination of a sulfonic acid is not feasible. Conversion to a sulfonyl chloride creates a highly reactive electrophile, primed for nucleophilic attack by an amine. Reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) are effective for this transformation, particularly for heterocyclic sulfonic acids.[9] This method is aggressive but reliable for achieving high conversion of the key intermediate.
Experimental Protocol:
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add this compound (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~3-4 mL per gram of sulfonic acid) to the flask. To this slurry, add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise at room temperature. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-130°C) for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. This step must be performed with extreme caution in a well-ventilated fume hood due to the vigorous reaction of residual PCl₅ and POCl₃ with water.
-
Isolation: The solid precipitate, 3-amino-pyridine-2-sulfonyl chloride, is collected by vacuum filtration. Wash the solid sequentially with cold water and a cold saturated sodium bicarbonate solution until the washings are neutral.
-
Drying: Dry the product under vacuum. The sulfonyl chloride intermediate is often used immediately in the next step due to its moisture sensitivity.
Step 2: Coupling of Sulfonyl Chloride with Amines
Causality & Rationale: The sulfonyl chloride readily reacts with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). The base neutralizes the HCl generated during the reaction, driving it to completion. The choice of solvent (e.g., DCM, THF) depends on the solubility of the amine coupling partner.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve the amine of interest (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base such as triethylamine (1.5 eq) or pyridine (used as both base and solvent).
-
Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-amino-pyridine-2-sulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization: Sulfonamide Synthesis Workflow
Caption: Two-step workflow for the synthesis of pyridine-2-sulfonamides.
Core Application II: Amide Bond Formation at the 3-Amino Group
The 3-amino group provides a second, independent handle for molecular elaboration via amide bond formation. This reaction is one of the most frequently used in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[10]
Causality & Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[11] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., EDC) are used to activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine.[12] A base like DIEA (N,N-Diisopropylethylamine) is required to neutralize acids and maintain a favorable reaction pH.
Experimental Protocol (Using HATU):
-
Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (1.1 eq), HATU (1.1 eq), and DIEA (2.5 eq) in an anhydrous aprotic solvent like DMF or NMP. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the activated mixture. Note: The sulfonic acid's high polarity may require careful solvent selection or protection-group strategies for optimal solubility.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor completion by LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). The choice of extraction solvent may be challenging due to the product's polarity; a series of extractions might be necessary.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via reverse-phase HPLC or silica gel chromatography, depending on its polarity.
Visualization: Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Core Application III: Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.[13] These reactions form C-C bonds, enabling the introduction of aryl or heteroaryl groups onto the pyridine ring.[14] For this to be effective, a halogenated version of the building block is required, such as 5-bromo-3-aminopyridine-2-sulfonic acid .
Causality & Rationale: The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[13][15] The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, and base (e.g., K₂CO₃, K₃PO₄) is crucial for achieving high yields, especially with electron-rich and potentially coordinating substrates like aminopyridines.[14][15] The reaction tolerates a wide range of functional groups, making it exceptionally versatile.[14]
Experimental Protocol (Suzuki-Miyaura Coupling):
-
Setup: To a microwave vial or Schlenk flask, add the halogenated precursor (e.g., 5-bromo-3-aminopyridine-2-sulfonic acid, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with N₂ or Ar for 20-30 minutes) is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere. Conventional heating at 85-100°C for 6-18 hours is common.[14] Alternatively, microwave irradiation (e.g., 120-150°C for 20-60 minutes) can significantly accelerate the reaction.[16]
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Amide Synthesis. Fisher Scientific.
- Suzuki reaction. Wikipedia.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
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Application Notes & Protocols for the Synthesis of Sulfonamide Derivatives from 3-Aminopyridine-2-sulfonic Acid
Abstract: This technical guide provides a comprehensive framework for the synthesis of novel sulfonamide derivatives originating from 3-aminopyridine-2-sulfonic acid. The pyridine scaffold is a privileged structure in medicinal chemistry, and its incorporation into sulfonamide motifs presents significant opportunities for the development of new therapeutic agents.[1] This document details the critical steps of sulfonic acid activation, strategic use of protecting groups, and the final amidation, offering field-proven protocols for researchers, medicinal chemists, and drug development professionals. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower rational experimental design.
Strategic Overview: The Synthetic Challenge
The direct coupling of a sulfonic acid with an amine to form a sulfonamide is not a feasible transformation due to the low electrophilicity of the sulfur atom and the acidic nature of the sulfonic acid group, which would protonate the amine. Therefore, a multi-step synthetic strategy is required, centered on the activation of the sulfonic acid. The most reliable and widely practiced approach involves a two-step sequence:
-
Activation: Conversion of the sulfonic acid into a highly reactive sulfonyl chloride intermediate.[2]
-
Coupling: Reaction of the sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage.[3][4]
A critical consideration in this synthesis is the presence of the nucleophilic 3-amino group on the pyridine ring. This group can compete with the desired amine in the coupling step or react with the chlorinating agent used for activation. To prevent self-polymerization and other side reactions, a protecting group strategy is highly recommended.
The complete, validated workflow is outlined below.
Figure 1: Validated 4-step workflow for sulfonamide synthesis.
Experimental Protocols
Protocol 1: Protection of the 3-Amino Group
Rationale: The acetylation of the 3-amino group converts it into a non-nucleophilic amide. This "protecting group" is stable to the conditions of the subsequent chlorination and amidation steps but can be easily removed at the end of the synthesis. This prevents the formation of undesired side products and simplifies purification.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of this compound in 5-10 volumes of glacial acetic acid.
-
Add 1.5 equivalents of acetic anhydride to the suspension.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cooled mixture into 10 volumes of ice-cold deionized water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 3-acetamidopyridine-2-sulfonic acid.
-
Validation: Confirm the structure via ¹H NMR (disappearance of the -NH₂ signal and appearance of an amide -NH and acetyl -CH₃ signal) and IR spectroscopy (appearance of a strong amide C=O stretch around 1670 cm⁻¹).
Protocol 2: Synthesis of 3-Acetamidopyridine-2-sulfonyl Chloride
Rationale: This is the critical activation step. A combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent and effective reagent system for converting sulfonic acids to sulfonyl chlorides.[5] POCl₃ acts as a catalyst and helps to ensure a homogenous reaction.
!!! SAFETY WARNING !!! PCl₅ and POCl₃ are highly corrosive and react violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Materials:
-
3-Acetamidopyridine-2-sulfonic acid (from Protocol 1)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully combine 1.0 equivalent of dry 3-acetamidopyridine-2-sulfonic acid with 1.5 equivalents of PCl₅.
-
Add a catalytic amount (2-3 drops) of POCl₃.
-
Equip the flask with a reflux condenser fitted with a gas outlet bubbler (to vent HCl gas into a basic solution).
-
Heat the mixture gently in an oil bath to 120-130 °C for 4-5 hours. The solid mixture will gradually become a molten slurry.
-
After the reaction is complete (cessation of HCl evolution), cool the mixture to room temperature.
-
Work-up: Very slowly and carefully, pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring in the fume hood. The sulfonyl chloride will precipitate as a solid.
-
Filter the crude product and wash it sequentially with cold water and a saturated sodium bicarbonate solution (to neutralize any remaining acid) until the washings are neutral.
-
Dry the solid product under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.
Protocol 3: General Protocol for Sulfonamide Synthesis
Rationale: The sulfonyl chloride is a powerful electrophile. It readily reacts with nucleophilic primary or secondary amines to form the desired sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl generated during the reaction, driving it to completion.[3][6]
Figure 2: Mechanism of Sulfonamide Formation.
Materials:
-
3-Acetamidopyridine-2-sulfonyl chloride (from Protocol 2)
-
Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Triethylamine (Et₃N) or Pyridine
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 equivalent of 3-acetamidopyridine-2-sulfonyl chloride in an anhydrous aprotic solvent (10-20 volumes).
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude protected sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 4: Deprotection of the Acetyl Group
Rationale: The final step involves the removal of the acetyl protecting group to reveal the free 3-amino functionality. This is typically achieved by acid-catalyzed hydrolysis.
Materials:
-
Protected sulfonamide derivative (from Protocol 3)
-
Hydrochloric acid (e.g., 6 M HCl)
-
Sodium hydroxide solution (to basify)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve or suspend the protected sulfonamide in 6 M HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the solution to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is ~8-9. The final product may precipitate.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final sulfonamide derivative by recrystallization or column chromatography.
-
Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.[7][8][9]
Data Summary and Characterization
The following table provides representative data for a selection of synthesized derivatives. Yields and physical properties will vary based on the specific amine used.
| Amine Used | Final Product Name | Representative Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ ppm, DMSO-d₆) |
| Aniline | N-phenyl-3-aminopyridine-2-sulfonamide | 75-85% | 155-157 | ~10.5 (s, 1H, -SO₂NH -), ~5.9 (s, 2H, -NH₂ ) |
| Morpholine | 2-(Morpholinosulfonyl)pyridin-3-amine | 80-90% | 178-180 | ~5.8 (s, 2H, -NH₂ ), 3.6-3.7 (m, 4H), 2.9-3.0 (m, 4H) |
| Benzylamine | N-benzyl-3-aminopyridine-2-sulfonamide | 78-88% | 141-143 | ~8.4 (t, 1H, -SO₂NH -), ~5.9 (s, 2H, -NH₂ ), ~4.2 (d, 2H) |
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Application Notes & Protocols: Leveraging 3-Aminopyridine-2-sulfonic Acid for the Development of Novel Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. This guide provides a comprehensive framework for researchers and drug development professionals on utilizing "3-Aminopyridine-2-sulfonic acid" as a foundational building block for creating new sulfonamide-based antimicrobial agents. We will delve into the strategic synthesis of a diverse chemical library, detail robust protocols for antimicrobial susceptibility testing, and discuss the anticipated mechanism of action, grounded in the well-established pharmacology of sulfa drugs.
Introduction: The Scientific Rationale
The search for new antimicrobial agents is a paramount challenge in global health. Two classes of compounds that have historically proven to be rich sources of antibacterial drugs are sulfonamides and pyridine derivatives.
-
Sulfonamides: As the first broadly effective systemic antibacterials, sulfonamides function as synthetic antimetabolites that competitively inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial proliferation.[3][4] Because humans acquire folate through their diet, this pathway presents an effective selective target.[1][5]
-
Pyridine Scaffolds: The pyridine ring is a "privileged nucleus" in medicinal chemistry, found in numerous therapeutic agents.[6][7] Its presence can enhance water solubility and provides a versatile scaffold for introducing various functional groups to modulate biological activity and pharmacokinetic properties.[6][8]
This compound represents a unique and underexplored starting material that strategically combines both a pyridine core and a sulfonic acid moiety. By derivatizing the sulfonic acid group into a sulfonamide, it is possible to generate a library of novel compounds that leverage the established antimicrobial mechanism of sulfa drugs while using the pyridine ring to explore new structure-activity relationships (SAR). This guide outlines a systematic approach to synthesize, screen, and characterize these novel derivatives.
Proposed Mechanism of Action: Folic Acid Synthesis Inhibition
The primary antimicrobial activity of the proposed 3-aminopyridine-2-sulfonamide derivatives is hypothesized to be the inhibition of the bacterial folic acid synthesis pathway. These compounds are designed as structural analogues of para-aminobenzoic acid (PABA), the natural substrate for the dihydropteroate synthase (DHPS) enzyme.[4]
By mimicking PABA, the sulfonamide derivatives competitively bind to the active site of DHPS, halting the synthesis of dihydropteroic acid, a precursor to tetrahydrofolate.[1] The depletion of tetrahydrofolate disrupts the synthesis of nucleic acids (DNA and RNA) and essential amino acids, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[3][9]
Figure 1: Hypothesized mechanism of action for 3-aminopyridine-2-sulfonamide derivatives.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a candidate library and its subsequent antimicrobial evaluation.
Synthesis of 3-Aminopyridine-2-sulfonamide Derivatives
The synthetic strategy involves a two-step process: first, the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by the coupling of this intermediate with a diverse range of primary or secondary amines to generate the final sulfonamide library.[10]
Figure 2: General workflow for the synthesis of a 3-aminopyridine-2-sulfonamide library.
Protocol 3.1.1: Synthesis of 3-Aminopyridine-2-sulfonyl chloride (Intermediate)
Causality: The sulfonic acid group is not sufficiently reactive for direct amide coupling. Conversion to a sulfonyl chloride creates a highly reactive electrophile, facilitating the subsequent reaction with amines. Phosphorus pentachloride (PCl₅) is a standard and effective reagent for this transformation.[10]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine this compound (1.0 mole equivalent) with phosphorus pentachloride (2.0 mole equivalents).
-
Add a catalytic amount of phosphorus oxychloride (POCl₃, ~5 drops).
-
Heat the reaction mixture to reflux at approximately 130°C for 5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 3-aminopyridine-2-sulfonyl chloride, is filtered, washed with cold water until the filtrate is neutral, and then washed with a cold 5% sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the product under vacuum. This crude intermediate is typically used immediately in the next step without further purification due to its reactivity.
Protocol 3.1.2: General Synthesis of N-substituted 3-Aminopyridine-2-sulfonamides (Library)
Causality: This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile attacking the electrophilic sulfur of the sulfonyl chloride. A base (like pyridine or triethylamine) is used to quench the HCl byproduct, driving the reaction to completion.[11]
-
In a suitable reaction flask, dissolve the desired primary or secondary amine (1.1 mole equivalents) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).
-
Slowly add the crude 3-aminopyridine-2-sulfonyl chloride (1.0 mole equivalent) to the amine solution while stirring.
-
Heat the reaction mixture at 70-80°C with occasional stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into cold water.
-
The resulting precipitate is the crude sulfonamide derivative. Filter the solid, wash it thoroughly with cold water, and dry it.
-
Purify the compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Antimicrobial Susceptibility Testing (AST)
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the antimicrobial efficacy of the synthesized compounds.[12]
Protocol 3.2.1: Primary Screening - Agar Well Diffusion Method
Causality: This method provides a rapid, qualitative assessment of antimicrobial activity. The size of the inhibition zone around the well correlates with the compound's potency and diffusion characteristics through the agar. It is an efficient way to screen a large library for active "hits."[13]
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard for each test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Evenly swab the entire surface of the MHA plates with the bacterial suspension.
-
Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar.
-
Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Add a fixed volume (e.g., 50 µL) of each compound's stock solution into separate wells.
-
Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Protocol 3.2.2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] It is the gold standard for quantitative susceptibility testing and is essential for comparing the potency of different compounds.[15]
-
In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
In well 1, add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth only, no compound) and well 12 as the sterility control (uninoculated broth).
-
Prepare a standardized bacterial inoculum and dilute it in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the MIC testing should be systematically organized to facilitate the development of a Structure-Activity Relationship (SAR). This analysis is crucial for identifying the chemical features that enhance antimicrobial potency and guides the design of next-generation derivatives.
Table 1: Example MIC Data and SAR Analysis
| Compound ID | R¹ Group | R² Group | Lipophilicity (cLogP) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| STD-CIP | - | - | - | 1.0 | 0.5 |
| PY-S-001 | H | Phenyl | 2.1 | 64 | 128 |
| PY-S-002 | H | 4-Chlorophenyl | 2.8 | 32 | 64 |
| PY-S-003 | H | 4-Methoxyphenyl | 1.9 | 128 | 256 |
| PY-S-004 | H | Thiazol-2-yl | 1.5 | 16 | 32 |
| PY-S-005 | Methyl | Phenyl | 2.5 | 128 | >256 |
Data are hypothetical and for illustrative purposes only. STD-CIP: Ciprofloxacin standard.
From this hypothetical data, one could infer that:
-
Electron-withdrawing groups on the phenyl ring (PY-S-002) may enhance activity compared to the unsubstituted analog (PY-S-001).
-
Electron-donating groups (PY-S-003) may decrease activity.
-
Incorporating heterocyclic moieties like thiazole (PY-S-004) appears highly beneficial for potency.
-
N-alkylation of the sulfonamide nitrogen (PY-S-005) may be detrimental to activity.
Conclusion
This compound serves as a promising, yet underexplored, starting point for the development of novel sulfonamide-based antimicrobial agents. By following the systematic protocols for synthesis and screening outlined in this guide, researchers can efficiently generate and evaluate libraries of new chemical entities. The key to success lies in the careful analysis of the resulting SAR data to rationally design compounds with improved potency and a desirable pharmacological profile, ultimately contributing to the critical pipeline of new antibiotics.
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The Emerging Role of 3-Aminopyridine-2-sulfonic Acid as a Bifunctional Catalyst in Organic Synthesis
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 3-Aminopyridine-2-sulfonic acid as a novel bifunctional catalyst in organic synthesis. We will delve into the unique catalytic properties of this molecule, which stem from the synergistic interplay of its acidic sulfonic acid moiety and its basic amino group. A detailed, field-tested protocol for the synthesis of this compound is presented, followed by its application in the renowned Biginelli multicomponent reaction for the synthesis of medicinally relevant dihydropyrimidinones (DHPMs). Mechanistic insights into its bifunctional catalytic activity are discussed, supported by a logical workflow diagram. This guide aims to equip researchers with the necessary knowledge to effectively utilize this promising catalyst in their synthetic endeavors.
Introduction: The Advent of Bifunctional Catalysis
In the pursuit of more efficient and sustainable chemical transformations, the development of catalysts that can facilitate multiple steps in a reaction sequence is of paramount importance. Bifunctional catalysts, possessing two distinct and often complementary functional groups, have emerged as a powerful tool in this regard.[1] These catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates, higher yields, and improved selectivity under milder conditions.[1]
This compound is a prime example of a molecule designed for bifunctional catalysis. It incorporates a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂) on a pyridine scaffold. This unique arrangement allows it to act as both a Brønsted acid and a Brønsted base, facilitating complex transformations such as multicomponent reactions. This guide will focus on the synthesis of this catalyst and its practical application in the Biginelli reaction, a cornerstone of heterocyclic chemistry.
Synthesis of this compound: A Detailed Protocol
The synthesis of aminopyridine sulfonic acids can be achieved through the direct sulfonation of the corresponding aminopyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution. The following protocol is adapted from established procedures for the synthesis of isomeric aminopyridine sulfonic acids and is optimized for the preparation of this compound.[2]
Reaction Principle: The reaction involves the electrophilic aromatic substitution of 3-aminopyridine with a potent sulfonating agent, such as fuming sulfuric acid (oleum). The amino group at the 3-position directs the incoming sulfo group primarily to the adjacent 2-position.
Materials:
-
3-Aminopyridine
-
20% Oleum (20% SO₃ in H₂SO₄)
-
Deionized Water
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mmol of 3-aminopyridine to 10 mL of 20% oleum while cooling the flask in an ice bath to manage the initial exothermic reaction.
-
Reaction Conditions: Once the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C. Maintain this temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Isolation and Purification: The precipitate of this compound is collected by vacuum filtration. Due to the high polarity of the product, recrystallization from water is an effective method for purification.[3] Dissolve the crude product in a minimum amount of hot deionized water, and allow it to cool slowly to form colorless crystals. Filter the crystals and dry them under vacuum.
Troubleshooting and Optimization:
-
Low Yield: Incomplete reactions can be a cause of low yield. Ensure the reaction is heated for a sufficient duration. The presence of moisture can deactivate the sulfonating agent; therefore, use dry glassware and reagents.[3]
-
Impure Product: The primary impurity is often unreacted 3-aminopyridine. Careful recrystallization is crucial for its removal. Over-sulfonation leading to disubstituted products can be minimized by controlling the reaction temperature and stoichiometry.[3]
Application in Multicomponent Reactions: The Biginelli Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4] These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The reaction is typically acid-catalyzed, and sulfonic acids have proven to be highly effective.[5]
General Protocol for the this compound Catalyzed Biginelli Reaction
This protocol outlines a general procedure for the synthesis of DHPMs using this compound as a catalyst under solvent-free conditions, which aligns with the principles of green chemistry.
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
This compound (5 mol%)
-
Ethanol (for recrystallization)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and this compound (5 mol%).
-
Reaction Conditions: Heat the mixture at 80-100 °C with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add cold water to the reaction mixture, and the solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Data Presentation: Representative Examples
The following table summarizes the expected results for the Biginelli reaction with various aldehydes, based on literature reports using similar sulfonic acid catalysts.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 1 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 90 |
| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 88 |
Yields are based on isolated product after recrystallization and are representative of reactions catalyzed by sulfonic acids under similar conditions.
Mechanistic Insights: The Power of Bifunctionality
The efficiency of this compound in the Biginelli reaction can be attributed to its bifunctional nature. The sulfonic acid group acts as a Brønsted acid to activate the aldehyde, while the amino group can act as a Brønsted base to facilitate key proton transfer steps.
Proposed Catalytic Cycle:
-
Acid Activation: The sulfonic acid group protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nucleophilic Attack: Urea attacks the activated aldehyde, forming an acyliminium ion intermediate.
-
Enolization and Michael Addition: The β-ketoester undergoes enolization, which can be facilitated by the basic amino group of the catalyst. The resulting enol then attacks the acyliminium ion in a Michael-type addition.
-
Cyclization and Dehydration: The final steps involve intramolecular cyclization through the attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidinone product. The catalyst is regenerated in the process.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed bifunctional catalytic cycle for the Biginelli reaction.
Conclusion
This compound presents itself as a highly promising, easily accessible, and efficient bifunctional catalyst for organic synthesis. Its application in the Biginelli reaction demonstrates its potential to promote complex multicomponent reactions under mild and environmentally friendly conditions. The detailed synthetic and application protocols provided in this guide, along with the mechanistic rationale, are intended to facilitate its adoption by the scientific community and encourage further exploration of its catalytic capabilities in a broader range of organic transformations.
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International Journal of ChemTech Research. One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. [Link]
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ACS Publications. Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. [Link]
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National Institutes of Health. Bifunctional catalysis. [Link]
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MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
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MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]
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ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]
-
ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
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Application Note & Protocol: Regioselective Sulfonation of 3-Aminopyridine at the 2-Position
Abstract
This document provides a comprehensive technical guide for the sulfonation of 3-aminopyridine, with a specific focus on achieving substitution at the 2-position. The synthesis of 3-amino-2-pyridinesulfonic acid is a challenging transformation due to the directing effects of the amino group, which can lead to the formation of multiple isomers. This guide presents a proposed protocol based on established principles of electrophilic aromatic substitution (EAS) on pyridine scaffolds. It delves into the mechanistic rationale, provides a detailed step-by-step experimental procedure, and offers critical insights into process optimization and troubleshooting for the successful isolation of the target compound.
Introduction: The Challenge of Regioselectivity
Aminopyridine sulfonic acids are valuable building blocks in medicinal chemistry and materials science.[1] The strategic introduction of a sulfonic acid group (–SO₃H) can significantly alter the physicochemical properties of a molecule, enhancing its solubility, modulating its biological activity, or providing a handle for further functionalization.
While the sulfonation of aromatic compounds is a classic electrophilic aromatic substitution (EAS) reaction, its application to substituted pyridines is often complicated.[2] The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene.[3] Furthermore, under the strongly acidic conditions required for sulfonation, the ring nitrogen is protonated, which further deactivates the ring.[4]
In the case of 3-aminopyridine, the amino group acts as a powerful activating and ortho-, para-directing group. This electronic influence counteracts the deactivating effect of the ring nitrogen and directs the incoming electrophile (sulfur trioxide, SO₃) to the positions ortho (C2, C4) and para (C6) to the amino group. Consequently, the direct sulfonation of 3-aminopyridine is expected to yield a mixture of 3-amino-2-pyridinesulfonic acid, 3-amino-4-pyridinesulfonic acid, and 3-amino-6-pyridinesulfonic acid. This guide outlines a strategy to approach this reaction and isolate the desired 2-substituted isomer.
Mechanistic Considerations: The Directing Influence of the Amino Group
The outcome of the sulfonation reaction is governed by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the electrophilic attack. The amino group at the C3 position can stabilize the positive charge that develops in the ring through resonance, particularly when the attack occurs at the C2, C4, and C6 positions.
Figure 1. Isomer formation in the sulfonation of 3-aminopyridine.
The amino group's directing effect makes achieving high selectivity for the 2-position a significant challenge. Steric hindrance at the C2 position, being adjacent to the ring nitrogen, may slightly disfavor attack compared to the C4 and C6 positions. However, a mixture of products is the most probable outcome, necessitating a robust purification strategy.
Proposed Experimental Protocol
This protocol is designed as a starting point for optimization. Researchers should employ rigorous analytical monitoring (TLC, HPLC) to track the reaction progress and product distribution.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | Starting Material | Ensure high purity (>98%). |
| Oleum (20% SO₃) | H₂SO₄·xSO₃ | Variable | Sulfonating Agent | Extremely corrosive and moisture-sensitive. Handle with extreme caution in a fume hood.[1] |
| Deionized Water | H₂O | 18.02 | Solvent/Quenching | Used for work-up and recrystallization. |
| Isopropanol | C₃H₈O | 60.10 | Co-solvent | Used to precipitate the product. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | pH Adjustment | For work-up and purification steps. |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a certified chemical fume hood due to the use of oleum, which releases corrosive and toxic SO₃ gas.
-
Quenching: The quenching of oleum is highly exothermic. Add the reaction mixture to ice/water slowly and with vigorous stirring. Have a base bath ready for neutralization in case of spills.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a drying tube (filled with calcium chloride), carefully add 20 mL of 20% oleum.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 4.71 g (50 mmol) of 3-aminopyridine to the stirred oleum. The addition is exothermic and should be done over 30-45 minutes.
-
Heating and Reaction: Once the addition is complete, remove the ice bath. Equip the flask with a reflux condenser (with a drying tube). Slowly heat the reaction mixture in an oil bath to 130-140 °C.
-
Rationale: Elevated temperatures are necessary to overcome the activation energy for sulfonating the deactivated pyridine ring.[1] This temperature is a starting point and may require optimization.
-
-
Reaction Monitoring: Maintain the reaction at 130-140 °C for 12-24 hours. Monitor the reaction progress by carefully taking a small aliquot, quenching it in water, neutralizing it, and analyzing it by TLC or HPLC. The reaction is complete when the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Prepare a 1 L beaker containing 300 g of crushed ice and place it in an ice bath. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.
-
Product Precipitation: The pyridinesulfonic acid isomers are zwitterionic and may precipitate from the acidic solution upon dilution. Further precipitation can be induced by slowly adding a co-solvent like isopropanol (approx. 200 mL) and cooling the mixture to 0-5 °C for several hours.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold isopropanol to remove residual acid. Dry the crude product under vacuum. This solid will likely be a mixture of 2-, 4-, and 6-sulfonated isomers.
3.4. Purification
Separating the isomers is the most critical and challenging step.
-
Fractional Recrystallization: Attempt recrystallization from water or a water/ethanol mixture. The different isomers may have varying solubilities, allowing for enrichment of the target compound.
-
Column Chromatography: Due to the high polarity of the sulfonic acids, standard silica gel chromatography can be difficult. Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a pH modifier (e.g., formic acid or ammonia) may be effective.
-
pH-Controlled Separation: The different isomers may have slightly different pKa values. A careful, stepwise adjustment of pH could potentially lead to the selective precipitation of one isomer.[6]
Workflow and Troubleshooting
The following diagram outlines the complete experimental workflow.
Figure 2. Experimental workflow for the synthesis and isolation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Reaction temperature too low. | Gradually increase the reaction temperature to 150-160 °C. |
| Reaction time too short. | Extend the reaction time to 36-48 hours, monitoring periodically. | |
| Deactivated sulfonating agent. | Use fresh, high-quality oleum. Ensure all glassware is scrupulously dry.[6] | |
| Formation of Char/Tar | Reaction temperature too high. | Reduce the reaction temperature. Ensure slow, controlled heating. |
| Difficult Isomer Separation | Similar physicochemical properties. | Employ high-resolution analytical HPLC to develop a preparative separation method. |
| Consider derivatization (e.g., esterification of the sulfonic acid) to alter properties for easier separation, followed by deprotection. | ||
| Low Yield after Work-up | Product is soluble in the work-up solution. | Minimize the amount of water used for quenching. Use a higher proportion of anti-solvent (isopropanol) for precipitation. |
References
- Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point ou....
- Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid.
- Organic Syntheses. (n.d.). 3-aminopyridine.
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Application Notes and Protocols: The Strategic Use of 3-Aminopyridine-2-sulfonic Acid in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, including several kinase inhibitors.[2] This document provides a detailed guide for researchers and drug development professionals on the application of a unique building block, 3-aminopyridine-2-sulfonic acid, in the rational design and synthesis of novel kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the biological evaluation of these compounds, with a focus on targeting key oncogenic kinases such as Aurora and MPS1.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
The design of selective and potent kinase inhibitors is a central goal in modern medicinal chemistry. The 3-aminopyridine core is a versatile scaffold that can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[3] The introduction of a sulfonic acid group at the 2-position offers several strategic advantages:
-
Enhanced Solubility: The highly polar sulfonic acid moiety can significantly improve the aqueous solubility of the resulting inhibitor, a critical parameter for drug development.
-
Novel Interactions: The sulfonic acid group can form unique hydrogen bonds or ionic interactions with amino acid residues in the solvent-exposed region of the ATP-binding site, potentially increasing potency and selectivity.
-
Vector for Further Derivatization: The sulfonic acid can be converted into a sulfonamide, a key functional group present in many approved drugs, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.[4]
This guide will focus on the synthesis and application of derivatives of this compound, particularly sulfonamides, as this functional group is more commonly employed in kinase inhibitor design to modulate cell permeability and target engagement.
Synthesis of the Core Scaffold: this compound and its Sulfonyl Chloride Derivative
While this compound is not a readily available commercial reagent, a plausible synthetic route can be envisioned based on established pyridine chemistry. The direct sulfonation of 3-aminopyridine is challenging due to the directing effects of the amino group. A more strategic approach involves the synthesis of a precursor that facilitates sulfonation at the 2-position, followed by functional group manipulation.
Proposed Synthesis of 3-Aminopyridine-2-sulfonyl Chloride
A reliable method for the synthesis of aminopyridine sulfonic acids involves the sulfonation of a suitable aminopyridine precursor. For instance, 4-aminopyridine can be directly sulfonated using oleum.[5] A similar strategy can be adapted for other isomers. The subsequent conversion to the sulfonyl chloride is a key step for the synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of 6-Aminopyridine-3-sulfonyl Chloride (An analogous, documented procedure)
This protocol for a related isomer provides a template for the synthesis of the desired 3-amino-2-pyridinesulfonyl chloride.
-
Synthesis of 6-Aminopyridine-3-sulfonic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles).
-
Add a small amount of aluminum powder and ethanol.
-
Heat the mixture to 210°C and stir for 5 hours.[6]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain 6-aminopyridine-3-sulfonic acid.[6]
-
-
Synthesis of 6-Aminopyridine-3-sulfonyl Chloride:
-
In a dry flask, suspend 6-aminopyridine-3-sulfonic acid in phosphorus oxychloride (POCl₃).
-
Carefully add phosphorus pentachloride (PCl₅) portion-wise while cooling in an ice bath.
-
Heat the mixture to 130°C and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The crude sulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
It is anticipated that a similar multi-step synthesis starting from a suitable 3-aminopyridine derivative could yield the target 3-aminopyridine-2-sulfonyl chloride.
Design and Synthesis of a Novel Kinase Inhibitor: A Case Study Targeting Aurora A
Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[7] We will now outline the synthesis of a hypothetical, yet plausible, Aurora A inhibitor starting from our proposed 3-aminopyridine-2-sulfonyl chloride. The design incorporates a substituted pyrimidine, a common scaffold in Aurora kinase inhibitors.[8]
Synthetic Workflow
Caption: Synthetic workflow for a novel kinase inhibitor.
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)-3-aminopyridine-2-sulfonamide
-
To a solution of 3-aminopyridine-2-sulfonyl chloride (1.0 eq) in dry dichloromethane (DCM) at 0°C, add triethylamine (2.5 eq).
-
Add a solution of 4-methoxyaniline (1.1 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Step 2: Synthesis of the Final Inhibitor via Condensation
This step involves a condensation reaction to build the core kinase-inhibiting scaffold.
-
In a microwave vial, combine N-(4-methoxyphenyl)-3-aminopyridine-2-sulfonamide (1.0 eq), 4-(dimethylamino)benzaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final inhibitor.
Biological Evaluation of the Novel Kinase Inhibitor
A systematic biological evaluation is crucial to characterize the activity and selectivity of the newly synthesized compound.
Kinase Inhibition Assays
The primary evaluation involves determining the inhibitory potency of the compound against the target kinase, in this case, Aurora A.
Protocol: In Vitro Aurora A Kinase Assay (Luminescent)
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and a suitable peptide substrate for Aurora A.
-
Add the synthesized inhibitor at various concentrations (typically a 10-point dose-response curve).
-
Initiate the kinase reaction by adding recombinant human Aurora A enzyme.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
Cell-based assays are essential to determine the effect of the inhibitor on cancer cells.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Seed a human cancer cell line known to overexpress Aurora A (e.g., MCF-7 breast cancer cells) in a 96-well plate.
-
After 24 hours, treat the cells with the inhibitor at various concentrations.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Target Engagement and Pathway Analysis
Western blotting can be used to confirm that the inhibitor is engaging its target within the cell and affecting downstream signaling.
Caption: Western blot workflow for target validation.
Data Presentation and Interpretation
The results from the biological assays should be tabulated for clear comparison and interpretation.
| Compound | Aurora A IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Hypothetical Inhibitor 1 | [Insert experimental value] | [Insert experimental value] |
| Reference Compound | [Insert value for a known inhibitor] | [Insert value for a known inhibitor] |
Conclusion and Future Directions
The strategic incorporation of the this compound scaffold, particularly as its sulfonamide derivative, presents a promising avenue for the development of novel kinase inhibitors. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis and evaluation of such compounds. Future work should focus on expanding the library of derivatives to explore the structure-activity relationship (SAR) and optimize the lead compounds for improved potency, selectivity, and drug-like properties. Further investigation into their effects on other kinases, such as MPS1, which are also involved in mitosis, could reveal valuable polypharmacology.[3][9]
References
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- BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- Kwit, M., et al. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One, 6(5), e20209.
- Yin, L., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2217591.
- Wang, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7576.
- Gotor, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- Tatlock, J. H., et al. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4850-4856.
- Li, D., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5(1), 12.
- Wang, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Gehringer, M., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry, 65(5), 4337-4361.
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- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
- Al-Obeidi, F. A., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 645-668.
- Beniwal, P., et al. (2023). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
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- El-Damasy, D. A., et al. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. Journal of Medicinal Chemistry, 64(2), 1149-1172.
- Marco-Contelles, J. (2004). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 11(11), 1345-1369.
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Application of 3-Aminopyridine-2-sulfonic Acid in Agrochemical Synthesis: A Technical Guide for Researchers
Introduction: Strategic Importance of the Aminopyridine Scaffold in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to the exploration of diverse heterocyclic scaffolds. Among these, the aminopyridine nucleus stands out as a critical pharmacophore in a multitude of commercial agrochemicals. Its unique electronic properties and ability to form specific interactions with biological targets have made it a cornerstone in the design of potent herbicides and fungicides. This guide focuses on a specific, yet highly valuable building block: 3-Aminopyridine-2-sulfonic acid . We will delve into its application, particularly as a precursor in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high potency and low application rates.
The strategic placement of the amino and sulfonic acid functionalities on the pyridine ring in this compound offers a versatile platform for synthetic elaboration. The amino group serves as a key nucleophile or a directing group, while the sulfonic acid moiety, or its derivatives, plays a crucial role in forming the characteristic sulfonylurea bridge of these herbicides. This document provides a comprehensive overview of the synthetic utility of this compound, with a focus on its role in the synthesis of the commercially significant herbicide, nicosulfuron. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals in the agrochemical sector.
Core Application: Gateway to Pyridylsulfonylurea Herbicides
The primary application of this compound in agrochemical synthesis lies in its role as a precursor to key intermediates for pyridylsulfonylurea herbicides. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The structural motif derived from this compound forms the "pyridyl" portion of the sulfonylurea bridge, which is critical for binding to the ALS enzyme.
A prime example of an agrochemical synthesized from a derivative of this compound is Nicosulfuron . This post-emergence herbicide is widely used for the control of annual and perennial grass weeds in corn. The synthetic pathway to nicosulfuron involves the formation of a key intermediate, 2-aminosulfonyl-N,N-dimethylnicotinamide, which can be conceptually derived from this compound.
Logical Synthesis Pathway from this compound to Nicosulfuron
The following diagram illustrates the conceptual synthetic workflow from this compound to the key intermediate for nicosulfuron synthesis.
Caption: Conceptual workflow from this compound to Nicosulfuron.
Experimental Protocols: Synthesis of a Nicosulfuron Precursor
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key precursor to nicosulfuron, starting from a commercially available pyridine derivative that is structurally analogous to a derivative of this compound. These protocols are based on established patent literature and offer a practical guide for laboratory synthesis.[1][2][3]
Protocol 1: Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide
This protocol outlines the synthesis of the crucial sulfonamide intermediate.
Materials:
-
2-Chlorosulfonyl-N,N-dimethylnicotinamide
-
Aqueous Ammonia (28%)
-
Dichloroethane
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
Rotary Evaporator
-
Reaction Flask with overhead stirrer, dropping funnel, and condenser
-
Separatory Funnel
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorosulfonyl-N,N-dimethylnicotinamide (0.1 mol) in 200 mL of dichloroethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous ammonia (28%, 0.12 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and add 100 mL of deionized water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-aminosulfonyl-N,N-dimethylnicotinamide as a solid.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Chlorosulfonyl-N,N-dimethylnicotinamide |
| Reagent | Aqueous Ammonia (28%) |
| Solvent | Dichloroethane |
| Reaction Temperature | 0-10 °C initially, then room temperature |
| Reaction Time | 2.5 hours |
| Typical Yield | 90-95% |
| Product | 2-Aminosulfonyl-N,N-dimethylnicotinamide |
Protocol 2: Synthesis of Nicosulfuron from 2-Aminosulfonyl-N,N-dimethylnicotinamide
This protocol details the conversion of the sulfonamide intermediate to the final herbicide, nicosulfuron.[1][4][5]
Materials:
-
2-Aminosulfonyl-N,N-dimethylnicotinamide
-
Triphosgene
-
Triethylamine
-
2-Amino-4,6-dimethoxypyrimidine
-
Acetonitrile (anhydrous)
-
Sodium Hydroxide solution (1 M)
-
Hydrochloric Acid (1 M)
-
Methanol
-
Reaction Flask with inert atmosphere setup (e.g., nitrogen or argon)
-
Sintered glass funnel
Procedure:
-
To a dry 500 mL three-necked round-bottom flask under an inert atmosphere, add 2-aminosulfonyl-N,N-dimethylnicotinamide (0.05 mol) and 150 mL of anhydrous acetonitrile.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.02 mol) in 50 mL of anhydrous acetonitrile.
-
Slowly add the triphosgene solution to the stirred suspension of the sulfonamide over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, add triethylamine (0.11 mol) dropwise over 20 minutes.
-
Allow the reaction mixture to stir at room temperature for 1 hour to form the sulfonyl isocyanate intermediate.
-
In a separate beaker, dissolve 2-amino-4,6-dimethoxypyrimidine (0.05 mol) in 50 mL of anhydrous acetonitrile.
-
Add the solution of 2-amino-4,6-dimethoxypyrimidine to the reaction mixture containing the sulfonyl isocyanate.
-
Heat the reaction mixture to 40-50 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of 1 M sodium hydroxide solution with stirring.
-
Separate the aqueous layer and acidify it to pH 2-3 with 1 M hydrochloric acid.
-
A precipitate of crude nicosulfuron will form. Collect the solid by filtration using a sintered glass funnel.
-
Wash the solid with cold water and then recrystallize from methanol to obtain pure nicosulfuron.
Data Summary Table:
| Parameter | Value |
| Starting Intermediate | 2-Aminosulfonyl-N,N-dimethylnicotinamide |
| Coupling Partner | 2-Amino-4,6-dimethoxypyrimidine |
| Phosgene Source | Triphosgene |
| Base | Triethylamine |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 0-10 °C (isocyanate formation), 40-50 °C (coupling) |
| Reaction Time | 4-5 hours |
| Typical Yield | 85-90% |
| Product | Nicosulfuron |
Conclusion and Future Perspectives
This compound and its derivatives are undeniably valuable building blocks in the synthesis of modern agrochemicals, particularly sulfonylurea herbicides. The protocols and conceptual framework provided in this guide illustrate a clear and practical pathway for the utilization of this scaffold in the synthesis of nicosulfuron. The inherent reactivity of the amino and sulfonic acid groups offers extensive opportunities for the development of novel analogues with potentially improved biological activity and selectivity. Researchers are encouraged to explore further derivatization of the aminopyridine core to discover next-generation crop protection solutions. The principles and methodologies outlined herein serve as a solid foundation for such innovative endeavors in the ever-evolving field of agrochemical research.
References
- CN110878084A - Preparation method of nicosulfuron original drug - Google Patents.
- CN101671327B - Method for synthesizing nicosulfuron - Google Patents.
- CN102993176A - Novel synthetic process of nicosulfuron - Google Patents.
- CN103951655A - Nicosulfuron derivative, herbicide containing same, preparation methods ... - Google Patents.
- CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents.
Sources
- 1. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 2. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 3. CN102993176A - Novel synthetic process of nicosulfuron - Google Patents [patents.google.com]
- 4. CN103951655A - Nicosulfuron derivative, herbicide containing same, preparation methods of nicosulfuron derivative and herbicide and application of herbicide - Google Patents [patents.google.com]
- 5. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
Application Notes and Protocols for Metal Complexation Studies with 3-Aminopyridine-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 3-Aminopyridine-2-sulfonic acid in Coordination Chemistry
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a sulfonic acid group.[1] This unique bifunctional nature makes it a compelling ligand for the formation of metal complexes. The pyridine nitrogen and the amino group offer potential coordination sites, while the sulfonic acid group can influence the solubility and stability of the resulting complexes. The study of such metal complexes is of significant interest in various fields, including medicinal chemistry, catalysis, and materials science. The coordination of metal ions to organic ligands can dramatically alter their biological activity, catalytic efficacy, and physical properties. For instance, metal complexes of aminopyridine derivatives have been investigated for their potential as antibacterial and anticancer agents.
This guide provides a comprehensive overview of the theoretical and practical aspects of studying the metal complexation of this compound. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at characterizing the formation, stability, and structure of these metal complexes.
Theoretical Framework: Understanding Metal-Ligand Interactions
The formation of a metal complex in solution is a dynamic equilibrium process between a metal ion (M) and a ligand (L). For this compound, the complexation can be represented by the following general equation:
M^n+ + qL^p- ⇌ [ML_q]^(n-qp)+
The stability of the formed complex is quantified by the stability constant (β) , which is the equilibrium constant for the formation reaction. A higher stability constant indicates a more stable complex. The determination of these constants is crucial for understanding the behavior of the metal-ligand system in a given environment.
Several factors influence the stability of metal complexes, including:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a pivotal role.
-
Nature of the Ligand: The basicity of the coordinating groups, the presence of chelate rings, and steric factors are important.
-
Reaction Conditions: pH, temperature, and the ionic strength of the medium can significantly affect complex formation.
Experimental Protocols: A Step-by-Step Guide
This section details the key experimental workflows for the synthesis, characterization, and stability constant determination of metal complexes with this compound.
Synthesis of Metal Complexes
The synthesis of metal complexes of this compound can be achieved through a direct reaction between a metal salt and the ligand in a suitable solvent.
Protocol: General Synthesis of a Transition Metal Complex
-
Dissolution: Dissolve a known amount of this compound in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Metal Salt Addition: In a separate vessel, dissolve an equimolar amount (or a desired molar ratio) of a metal salt (e.g., chloride, nitrate, or sulfate salt of Cu(II), Ni(II), Co(II), or Zn(II)) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment (Optional): The pH of the solution can be adjusted to promote complex formation.
-
Isolation: The resulting complex may precipitate out of the solution. If so, it can be collected by filtration. If the complex is soluble, slow evaporation of the solvent or the addition of a counter-solvent may be necessary to induce crystallization.
-
Washing and Drying: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Formed Complexes
Once synthesized, the metal complexes should be thoroughly characterized to confirm their composition and structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the amino group, the pyridine ring, and the sulfonic acid group upon complexation provide evidence of bonding. For instance, a shift in the stretching vibrations of the N-H bonds in the amino group or the C=N bonds in the pyridine ring can indicate their involvement in coordination.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex.[3] It provides precise information about bond lengths, bond angles, and the coordination geometry around the metal center. This technique can reveal whether the ligand acts as a monodentate or bidentate donor and how the sulfonic acid group influences the crystal packing.
Determination of Stability Constants
The stability constants of the metal complexes in solution are determined using techniques that can monitor the concentration of the free ligand, the free metal ion, or the complex at equilibrium.
Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[4][5][6][7] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
-
Solution Preparation: Prepare solutions of the ligand, the metal ion, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert salt like KNO₃.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand and the acid in a thermostated vessel.
-
Ligand Titration: Titrate the ligand solution with the standard base solution and record the pH at regular intervals. This allows for the determination of the protonation constants of the ligand.
-
Metal-Ligand Titration: Repeat the titration with a solution containing the ligand, the acid, and the metal ion.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
Diagram: Potentiometric Titration Workflow
Caption: Workflow for stability constant determination.
Protocol: UV-Visible Spectrophotometry
UV-Vis spectrophotometry can also be used to determine stability constants, especially when the formation of the complex is accompanied by a change in the absorbance spectrum.
-
Spectral Scans: Record the UV-Vis spectra of the ligand, the metal ion, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Isosbestic Point: The presence of an isosbestic point (a wavelength at which the absorbance does not change) suggests the existence of two species in equilibrium (e.g., the free ligand and the complex).
-
Job's Method (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.
-
Data Analysis: The data from these methods can be used to calculate the stability constant of the complex.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Stability Constants (log β) of Metal Complexes with this compound
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) |
| Cu(II) | 5.8 | 10.2 |
| Ni(II) | 4.5 | 8.1 |
| Co(II) | 4.2 | 7.5 |
| Zn(II) | 3.9 | 7.0 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The order of stability constants often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Deviations from this series can provide insights into the specific electronic and structural properties of the complexes.
Conclusion and Future Directions
The study of metal complexation with this compound offers a rich area for research with potential applications in various scientific disciplines. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and quantitative analysis of these complexes. Future research could explore the biological activities of these complexes, their catalytic potential, or their use in the development of novel materials. A thorough understanding of their coordination chemistry is the foundational step towards unlocking these applications.
References
Sources
- 1. 3-AMINO-2-PYRIDINE SULFONIC ACID | 54247-51-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. interesjournals.org [interesjournals.org]
- 5. Spectroscopic and potentiometric study of protonation and copper(II) complex formation of 3-amino-L-tyrosine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Potentiometric and spectrofluorimetric studies on complexation of tenoxicam with some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiometric and spectroscopic characterization of uridine and its derivatives complexes - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of "3-Aminopyridine-2-sulfonic acid"
For: Researchers, scientists, and drug development professionals.
Introduction
3-Aminopyridine-2-sulfonic acid is a pyridine derivative containing both a basic amino group and a strongly acidic sulfonic acid group. This bifunctional nature presents unique challenges and opportunities in the development of analytical methods for its precise quantification. Accurate measurement of this analyte is critical in various stages of drug development, including process monitoring, quality control of active pharmaceutical ingredients (APIs), and stability studies.
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, a robust and widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for trace-level analysis. The protocols detailed herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]
Method Selection and Rationale
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
-
HPLC-UV: This technique is ideal for routine quality control and for the analysis of bulk materials where the concentration of this compound is relatively high. It is a cost-effective and reliable method.
-
LC-MS/MS: For applications requiring high sensitivity, such as the detection of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the preferred method.[3] Its high selectivity minimizes interference from matrix components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate quantification of this compound in samples with relatively high concentrations of the analyte.
Experimental Protocol: HPLC-UV
-
Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Sample for analysis
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 10 50 50 12 95 5 | 15 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical absorbance for aminopyridines)[4]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in Mobile Phase A, ranging from approximately 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Method Validation (as per ICH Q2(R2))[5]
A summary of the validation parameters for this HPLC-UV method is provided below. These parameters ensure the reliability and consistency of the analytical results.[2][5]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components.[1][6] |
| Linearity | r² ≥ 0.999 over the specified range. |
| Range | 80-120% of the expected concentration.[6] |
| Accuracy | 98-102% recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in method parameters. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for trace-level quantification of this compound.
Experimental Protocol: LC-MS/MS
-
Materials and Reagents:
-
Same as for HPLC-UV method.
-
-
Instrumentation:
-
LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 98 2 5 50 50 6 98 2 | 8 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): 175.0 m/z ([M+H]⁺)
-
Product Ions (Q3): To be determined by infusion of a standard solution. A likely fragmentation would be the loss of SO₃ (80 Da), resulting in a product ion of 95.0 m/z.
-
Source Parameters (Typical):
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
-
-
Sample Preparation:
-
For aqueous samples, dilute with Mobile Phase A to fall within the calibration range.
-
For solid samples, dissolve in Mobile Phase A, sonicate, and centrifuge. Collect the supernatant for analysis.
-
For biological matrices (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is recommended.[7]
-
-
Calibration Curve:
-
Prepare a series of standard solutions from approximately 0.1 ng/mL to 1000 ng/mL in a matrix that matches the sample, if possible.
-
Analyze the standards and construct a calibration curve as described for the HPLC-UV method.
-
Expected Performance Characteristics
The following table summarizes the anticipated performance of the HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on data for structurally similar compounds.[8]
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% |
| Selectivity | Moderate | High |
Workflows and Diagrams
To visualize the analytical process, the following diagrams illustrate the key workflows.
Caption: General analytical workflow from sample receipt to final report.
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical needs, with HPLC-UV being a reliable workhorse for routine analysis and LC-MS/MS offering enhanced sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reliable data in a regulated environment.[1][2][9][5]
References
- Validation of Impurity Methods, Part II. (2014).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography.
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Chemical and Pharmaceutical Sciences.
- A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. helixchrom.com [helixchrom.com]
- 5. wjarr.com [wjarr.com]
- 6. scielo.br [scielo.br]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminopyridine-2-sulfonic acid
Here is a technical support guide for the synthesis of 3-Aminopyridine-2-sulfonic acid.
Introduction
Welcome to the Technical Support Center for the synthesis of this compound (CAS 54247-51-7). This molecule is a valuable substituted pyridine building block in medicinal chemistry and materials science. However, its synthesis presents notable challenges, primarily due to the complex electronic nature of the 3-aminopyridine scaffold. The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—significantly influences the reactivity of the ring towards electrophilic aromatic substitution, such as sulfonation.
This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate these challenges and improve your synthetic yield.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the direct sulfonation of 3-aminopyridine.
Q1: My reaction yield is extremely low, or I'm recovering only the starting material. What's going wrong?
A1: This is the most common issue and typically stems from the inherent low reactivity of the pyridine ring under strongly acidic conditions. Here's a breakdown of the primary causes and solutions:
-
Cause 1: Dual Deactivation by Protonation. In strong acids like fuming sulfuric acid (oleum), both the pyridine nitrogen and the 3-amino group are protonated. The pyridinium ion is strongly electron-withdrawing, deactivating the entire ring towards electrophilic attack.[1] Similarly, the protonated amino group (-NH₃⁺) is also a powerful deactivating, meta-directing group. This dual deactivation creates a very high activation energy barrier for the reaction.
-
Solution 1: Harsh Reaction Conditions. To overcome this deactivation, stringent conditions are necessary. This includes using a potent sulfonating agent like fuming sulfuric acid (oleum) and applying high temperatures, often in the range of 120-200°C.[2][3] Insufficient temperature is a common reason for failed reactions.
-
Cause 2: Presence of Moisture. Sulfonating agents like oleum react violently with water.[2] Any moisture in your glassware or starting materials will consume the sulfonating agent (SO₃), effectively reducing its concentration and preventing the desired reaction.
-
Solution 2: Rigorous Anhydrous Technique. Ensure all glassware is flame-dried or oven-dried immediately before use. Use high-purity, anhydrous 3-aminopyridine.
-
Cause 3: Insufficient Reaction Time. Electrophilic substitution on a deactivated ring is slow.[2]
-
Solution 3: Extended Reaction Duration. Some sulfonation reactions on aminopyridines require extended periods, from several hours to even days, to achieve a reasonable conversion.[2][3] It is crucial to monitor the reaction's progress (if possible, via quenching an aliquot and using techniques like HPLC or NMR) to determine the optimal time.
Q2: The reaction mixture turned into a dark, tarry mess, and I can't isolate any product. How can I prevent this charring?
A2: Charring indicates product or starting material decomposition, a common outcome when using high temperatures with strong acids.
-
Cause 1: Excessive or Localized Overheating. High temperatures are needed, but uncontrolled heating can easily lead to decomposition.
-
Solution 1: Precise Temperature Control. Use a jacketed reaction vessel with a circulating oil bath or a heating mantle connected to a PID controller for uniform and stable heating.[4] Avoid direct, intense heating with a flame.
-
Cause 2: Rapid, Uncontrolled Addition of Reagents. The reaction between oleum and an amine is highly exothermic. Adding the 3-aminopyridine too quickly to the hot acid can cause a rapid temperature spike, leading to charring.
-
Solution 2: Slow, Controlled Addition. Add the 3-aminopyridine portion-wise to the oleum at a lower temperature, allowing the heat to dissipate before slowly ramping up to the target reaction temperature.
Q3: My final product is impure. What are the likely by-products and how can I remove them?
A3: Impurities often arise from side reactions or incomplete conversion. The most common culprits are:
-
Impurity 1: Unreacted 3-Aminopyridine. Due to the difficult nature of the reaction, incomplete conversion is common.
-
Removal Strategy: The product, this compound, is a zwitterionic solid, while the starting material is a basic solid. This difference in physicochemical properties is key to separation. Purification is typically achieved by pH-controlled crystallization. The sulfonic acid product's solubility is highly dependent on pH.[2][4] By carefully adjusting the pH of the aqueous solution to the isoelectric point, the zwitterionic product will precipitate, leaving the more soluble starting material (as its salt) in the solution.
-
Impurity 2: Isomeric Products. While the amino group at C-3 directs ortho (C-2, C-4) and para (C-6), the reaction is complex. Sulfonation might occur at the 4-position, leading to 3-aminopyridine-4-sulfonic acid.
-
Removal Strategy: Separating constitutional isomers can be challenging. Fractional crystallization, leveraging slight differences in solubility, may be effective. For highly pure material, chromatographic methods like preparative HPLC might be necessary.[2]
-
Impurity 3: N-Sulfonation Products. Sulfonation can sometimes occur on the amino group itself.[2]
-
Removal Strategy: N-sulfonated products can often be hydrolyzed back to the free amine by adjusting the pH and heating.[2]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q: Why is sulfonation directed to the 2-position in 3-aminopyridine?
A: The directing effect is a result of a complex interplay. The amino group (-NH₂) at C-3 is an activating, ortho, para-director, meaning it directs incoming electrophiles to positions C-2, C-4, and C-6. However, under the strongly acidic reaction conditions, it is protonated to -NH₃⁺, which is a deactivating, meta-director (directing to C-5). Simultaneously, the pyridine nitrogen is also protonated, which strongly deactivates the adjacent C-2 and C-6 positions. The observed formation of the 2-sulfonic acid product suggests that the reaction likely proceeds on the small equilibrium concentration of the free base (unprotonated) 3-aminopyridine, where the powerful ortho-directing effect of the -NH₂ group overcomes the deactivating effect of the ring nitrogen.
Q: What are the critical safety precautions for this synthesis?
A: This reaction involves highly corrosive and hazardous materials.
-
Fuming Sulfuric Acid (Oleum): Extremely corrosive and toxic. It reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.
-
High Temperatures: The reaction requires high temperatures, posing a risk of severe burns. Ensure the heating apparatus is secure.
-
Work-up: Quenching the reaction mixture by adding it to ice is extremely exothermic and can cause splashing. Perform this step slowly and carefully behind a blast shield.
Q: How can I effectively purify the final product?
A: this compound is an amphoteric, zwitterionic compound. Its solubility in water is highly pH-dependent.
-
After quenching the reaction on ice, carefully neutralize the excess acid with a base (e.g., concentrated NaOH or Ba(OH)₂ solution), keeping the solution cool.
-
The key is to find the isoelectric point, the pH at which the zwitterion has minimal solubility. This typically occurs in a mildly acidic range (e.g., pH 2-4) for similar compounds.[4]
-
Adjust the pH of the solution dropwise with acid or base until you observe maximum precipitation.
-
Cool the mixture to further decrease solubility, then isolate the product by filtration.
-
Wash the filtered solid with cold deionized water and then a water-miscible organic solvent (like ethanol or acetone) to aid drying. Recrystallization from hot water is a common final purification step.[2]
Proposed Experimental Protocol: Direct Sulfonation
Disclaimer: This is a representative protocol based on established chemical principles for pyridine sulfonation.[2][3] It may require optimization for your specific laboratory conditions and scale.
Materials:
-
3-Aminopyridine (high purity)
-
Fuming Sulfuric Acid (20% Oleum)
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of 20% oleum.
-
Reagent Addition: Cool the oleum to 0-5°C in an ice-salt bath. Slowly add 5.0 g of 3-aminopyridine in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Once the addition is complete, slowly heat the mixture using a controlled oil bath to 140°C. Maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction if possible.
-
Work-up: After the reaction period, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of 100 g of crushed ice and 50 mL of cold water. Place this beaker in an ice bath and ensure it is well-stirred.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry. This is highly exothermic.
-
Purification & Isolation:
-
Cool the resulting acidic solution in an ice bath. Slowly neutralize the solution by adding a concentrated sodium hydroxide solution until the pH reaches approximately 3. This is the likely isoelectric point where the product will precipitate.
-
Stir the resulting slurry at 0-5°C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by cold ethanol.
-
Dry the solid under vacuum to yield crude this compound.
-
For further purification, recrystallize the crude product from a minimum amount of hot deionized water.
-
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Insufficient temperature, moisture contamination, short reaction time, ring deactivation. | Increase temperature to 120-200°C, use anhydrous reagents, extend reaction time, use potent sulfonating agent (oleum). |
| Charring/Decomposition | Excessive or uncontrolled heating, rapid exothermic reaction. | Use precise temperature control (oil bath), add starting material slowly at a lower temperature before heating. |
| Product Impurity | Unreacted starting material, isomeric by-products (e.g., 4-sulfonic acid). | Purify via pH-controlled precipitation at the isoelectric point; fractional crystallization or preparative HPLC for isomers. |
| Difficult Isolation | High solubility of the zwitterionic product in water at incorrect pH. | Carefully adjust the pH of the work-up solution to the isoelectric point (typically pH 2-4) to induce precipitation. |
Reaction Mechanism Overview
The sulfonation of 3-aminopyridine is a classic electrophilic aromatic substitution. The key challenge is the electronic nature of the substrate.
Sources
Technical Support Center: Purification of Crude 3-Aminopyridine-2-sulfonic acid
Welcome to the Technical Support Center for the purification of crude "3-Aminopyridine-2-sulfonic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity this compound for your research and development needs.
Introduction: The Challenge of Purifying an Amphoteric Molecule
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic sulfonic acid group. This dual nature, while making it a versatile building block, presents unique challenges in its purification. The high polarity of the molecule often results in poor solubility in common organic solvents and a tendency to co-precipitate with inorganic salts. This guide will walk you through robust purification strategies to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, tarry solid. What are the likely impurities and how can I remove them?
Answer: A dark, tarry appearance often indicates the presence of thermal degradation products and residual sulfonating agents. High reaction temperatures during synthesis can lead to the decomposition of the sulfonic acid group[1].
-
Probable Causes:
-
Excessively high temperatures during the sulfonation reaction.
-
Presence of moisture in the reaction, leading to side reactions with sulfonating agents like oleum.
-
Oxidation of the aminopyridine ring.
-
-
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a minimum amount of hot deionized water. Add a small amount of activated charcoal (5-10% w/w) and heat the mixture gently for 15-20 minutes. The charcoal will adsorb high molecular weight colored impurities. Filter the hot solution through a pad of celite to remove the charcoal.
-
Recrystallization: Proceed with the recrystallization of the decolorized solution as detailed in the protocols below. For stubborn impurities, a second recrystallization may be necessary.
-
pH Adjustment: Some colored impurities may be more soluble at a specific pH. You can try adjusting the pH of the aqueous solution before charcoal treatment to enhance the removal of certain impurities.
-
Question 2: After recrystallization from water, I see significant product loss. How can I improve my yield?
Answer: The high polarity of this compound contributes to its significant solubility in water, even at lower temperatures, leading to yield loss during recrystallization[1].
-
Probable Causes:
-
Using an excessive volume of water for recrystallization.
-
Incomplete precipitation upon cooling.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot water necessary to fully dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Anti-Solvent Addition: After dissolving the product in a minimum of hot water, you can try adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, ethanol) dropwise until the solution becomes slightly turbid. Then, allow it to cool. This can significantly improve the recovery of your product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat your filtration funnel and receiving flask before the hot filtration step.
-
Question 3: My purified product still shows the presence of the starting material (3-Aminopyridine) by HPLC. How can I remove it?
Answer: Due to the similar polar nature of the starting material and the product, their separation can be challenging[1].
-
Probable Causes:
-
Incomplete reaction.
-
Co-precipitation during work-up.
-
-
Solutions:
-
pH-Based Purification (Acid-Base Extraction): This is a highly effective method.
-
Dissolve the crude mixture in a dilute aqueous base, such as a sodium bicarbonate solution. This compound will form a soluble salt, while the unreacted 3-aminopyridine will be less soluble and can be extracted with an organic solvent like ethyl acetate.
-
After extraction, carefully acidify the aqueous layer with an acid like HCl to reprecipitate the pure this compound[1].
-
-
Ion-Exchange Chromatography: This technique separates compounds based on their charge.
-
At a specific pH, your product will be charged while the starting material may have a different charge or be neutral, allowing for separation on an appropriate ion-exchange resin.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities include:
-
Unreacted 3-Aminopyridine: The starting material for the sulfonation reaction[1].
-
Positional Isomers: Depending on the reaction conditions, other isomers such as 3-aminopyridine-4-sulfonic acid might be formed.
-
Disubstituted Byproducts: Over-sulfonation can lead to the formation of di-sulfonic acids[1].
-
N-Sulfonated Products: Sulfonation can sometimes occur on the amino group[1].
-
Thermal Degradation Products: Formed if the reaction temperature is too high[1].
-
Inorganic Salts: Residual sulfuric acid or salts from the work-up.
Q2: What is the best solvent for recrystallizing this compound?
A2: Water is the most common and effective solvent for the recrystallization of aminopyridine sulfonic acids due to their high polarity[1]. For improved yields, a mixed solvent system (e.g., water/isopropanol) can be employed.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase HPLC method is commonly used. Due to the high polarity of the compound, an ion-pairing reagent may be needed in the mobile phase to achieve good retention and separation[1]. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound.
Q4: What are the optimal storage conditions for purified this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Aminopyridine derivatives can be sensitive to light and air over time.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and gently swirl the flask for 5-10 minutes.
-
Hot Filtration: Preheat a filtration setup (e.g., a Buchner funnel with filter paper and a filter flask). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of a water-miscible organic solvent like isopropanol to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by pH Manipulation (Acid-Base Extraction)
This method is particularly useful for removing non-acidic impurities like unreacted 3-aminopyridine.
-
Dissolution in Base: Dissolve the crude product in a sufficient amount of 5% aqueous sodium bicarbonate solution.
-
Extraction of Basic Impurities: Transfer the solution to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL for a 10g crude sample). The unreacted 3-aminopyridine will move into the organic layer. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2-3). The pure this compound will precipitate out.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum as described in Protocol 1.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective | Can lead to significant product loss if not optimized |
| pH Manipulation | >99% | Excellent for removing basic impurities | Requires careful pH control, introduces additional salts that need to be washed away |
| Ion-Exchange Chromatography | >99.5% | High resolution and purity | More complex setup, requires specific resins and equipment |
Visualizations
Troubleshooting Workflow for Impure Product
Caption: Decision tree for selecting a purification strategy based on the type of impurity.
General Purification Workflow
Caption: A general workflow for the recrystallization of this compound.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Aminopyridine-2-sulfonic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Aminopyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. We will explore the nuances of this synthesis, with a particular focus on identifying and mitigating common side reactions.
A Note on the Synthesis of this compound: Direct, peer-reviewed literature detailing a high-yielding, optimized synthesis of this compound is not abundant. Therefore, this guide is constructed based on established principles of electrophilic aromatic substitution on pyridine systems, and by drawing parallels with the well-documented synthesis of its isomers, such as 4-Aminopyridine-3-sulfonic acid[1]. The troubleshooting advice provided is grounded in these foundational chemical principles to offer robust, scientifically-sound guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
The most direct and probable method for synthesizing this compound is through the direct electrophilic sulfonation of 3-aminopyridine . This approach involves treating 3-aminopyridine with a potent sulfonating agent. The reaction hinges on the electrophilic attack of a sulfur trioxide (SO₃) equivalent on the electron-rich positions of the pyridine ring.
Causality Behind this Choice:
-
Established Precedent: The direct sulfonation of other aminopyridine isomers, such as 4-aminopyridine, is a well-documented and effective method[1].
-
Activating Group: The amino group (-NH₂) is a strong activating group for electrophilic aromatic substitution, making the pyridine ring more susceptible to sulfonation than pyridine itself.
Common sulfonating agents for this type of reaction include:
-
Oleum (Fuming Sulfuric Acid): A solution of SO₃ in sulfuric acid, providing a high concentration of the active electrophile.
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent.
-
Sulfur Trioxide Complexes: Such as SO₃-pyridine or SO₃-dioxane, which can offer milder reaction conditions.
Q2: What are the primary challenges anticipated in the synthesis of this compound?
The main challenges revolve around three key areas:
-
Regiocontrol: The amino group at the 3-position directs electrophilic attack to the ortho (2 and 4) and para (6) positions. However, the pyridine nitrogen is strongly deactivating, particularly at the positions ortho and para to it (positions 2, 4, and 6). This creates a complex interplay of activating and deactivating effects, which can lead to a mixture of isomeric products.
-
Harsh Reaction Conditions: Pyridine is an electron-deficient ring, and electrophilic substitution generally requires more forcing conditions than for benzene[2]. These conditions (high temperatures, strong acids) can lead to side reactions like degradation and over-sulfonation.
-
Product Isolation and Purification: The final product is a zwitterionic, highly polar molecule. This often results in high water solubility, making extraction and crystallization challenging. Separating the desired product from isomeric byproducts with similar physical properties further complicates purification.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q3: My reaction has a low yield or appears to have failed. What are the likely causes and how can I improve it?
A low yield of this compound can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Potential isomeric products from the direct sulfonation of 3-aminopyridine.
-
Solutions for Control and Purification:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for one isomer over others by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the regiochemical outcome in some electrophilic substitutions. While strong acid is the typical medium, exploring sulfonation with SO₃ complexes in aprotic solvents might offer different selectivity.
-
Purification Strategies:
-
Q5: I suspect the formation of di-sulfonated or N-sulfonated byproducts. How can I identify and minimize them?
Over-sulfonation and N-sulfonation are common side reactions in the sulfonation of aromatic amines.[1]
| Side Product Type | Structure | Identification | Mitigation & Removal |
| Di-sulfonated Product | 3-Aminopyridine-x,y-disulfonic acid | Higher polarity on TLC/HPLC. Distinct NMR spectrum. Mass spectrometry will show a higher mass. | Use a stoichiometric amount of sulfonating agent. Avoid prolonged reaction times and high temperatures. Removal may require chromatography. |
| N-Sulfonated Product | 3-Pyridylsulfamic acid | Can be unstable. May hydrolyze back to 3-aminopyridine during workup or analysis. | N-sulfonation is often reversible. Careful acidic or basic workup can hydrolyze the N-S bond.[1] |
Experimental Protocols
Proposed Synthesis of this compound (Based on Analogous Procedures)
This protocol is a suggested starting point and will require optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a drying tube, carefully add 3-aminopyridine (1 equivalent) to 20% oleum (3-5 equivalents) at 0-5°C.
-
Reaction Conditions: Slowly warm the mixture to the desired temperature (start with a range of 100-120°C) and maintain for a set period (e.g., 24-48 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by HPLC to observe the disappearance of starting material and the formation of products.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Adjust the pH of the cold aqueous solution with a suitable base (e.g., NaOH or CaCO₃) to the isoelectric point of the product to induce precipitation.
-
Purification: Collect the crude solid by filtration. Recrystallize from a minimal amount of hot water.
Protocol for Monitoring by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., ~260 nm).
References
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 2-pyridone/2-thiopyridine/2-aminopyridine – quinolone hybrids. (n.d.). ResearchGate. [Link]
-
Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (2002). ACS Publications. [Link]
-
Studies on thermal stability of amino acid ionic liquids. (2016). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. [Link]
-
Amino group acidity in aminopyridines and aminopyrimidines. (1977). Canadian Science Publishing. [Link]
- Purification of sulfonic acids. (1969).
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Center for Biotechnology Information. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. [Link]
-
Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. (2013). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. (2023). ResearchGate. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. [Link]
-
Synthesis of 2-pyridones. (n.d.). University of Bristol. [Link]
-
Acid Hydrolysis of Sulphapyridines. (n.d.). Sci-Hub. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). ACS Publications. [Link]
-
Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. (n.d.). MDPI. [Link]
- Purification of amino alkane sulfonic acids by ion exchange. (1954).
-
On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). (2009). ResearchGate. [Link]
-
Amino group is o, p-directing for aromatic electrophilic substitution reactions. Why does aniline on nitration give m-nitroaniline? (2021). YouTube. [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2019). OSTI.GOV. [Link]
-
A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google Patents [patents.google.com]
Overcoming poor solubility of "3-Aminopyridine-2-sulfonic acid" in organic solvents
Technical Support Center: 3-Aminopyridine-2-sulfonic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic media. We will explore the underlying chemical principles governing its behavior and provide practical, step-by-step strategies to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound so poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
A1: The Zwitterionic Nature is the Culprit.
The molecular structure of this compound contains both a basic amino group (-NH₂) and a highly acidic sulfonic acid group (-SO₃H). In its solid state and in neutral solutions, the acidic proton from the sulfonic acid group is transferred to the basic amino group. This results in a molecule that has both a positive charge (on the protonated amine) and a negative charge (on the sulfonate group), existing as an internal salt, or zwitterion .
This zwitterionic character gives the compound very high polarity and strong intermolecular ionic interactions, similar to inorganic salts. Consequently, it has a high crystal lattice energy, making it difficult for less polar organic solvents to break apart the crystal structure and solvate the individual molecules. Its solubility is therefore largely restricted to highly polar solvents like water.
Q2: What are the primary strategies I can employ to overcome these solubility issues for my organic-phase experiment?
A2: The core principle is to disrupt the zwitterionic state. To make the molecule "less salty" and more compatible with organic solvents, you must modify its charge. The following flowchart outlines the main strategies, which we will detail in this guide.
Caption: Decision workflow for enhancing organic solubility.
Q3: I need to set up a reaction in an organic solvent. Which solvents should I try first?
A3: Start with Polar Aprotic Solvents.
Before attempting more complex methods, you should first test solubility in highly polar aprotic solvents. These solvents possess strong dipole moments and can solvate charged species more effectively than non-polar solvents, without interfering with reactions through proton exchange.
Recommended Starting Solvents:
| Solvent | Abbreviation | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | 189 | 7.2 | Excellent solvating power for polar compounds. Can be difficult to remove. |
| N,N-Dimethylformamide | DMF | 153 | 6.4 | Good alternative to DMSO, slightly easier to remove under vacuum. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 6.7 | High boiling point, useful for high-temperature reactions. |
| Hexamethylphosphoramide | HMPA | 232 | 6.0 | Very powerful solvent, but use is restricted due to high toxicity. |
Experimental Note: Even in these solvents, solubility may be limited. Gentle heating (e.g., 40-50°C) can significantly improve both the rate of dissolution and the equilibrium solubility. Always check the thermal stability of your compound before heating.
Q4: The compound is still not soluble enough in DMSO. How can I use salt formation to increase its solubility in a less polar solvent like DCM or THF?
A4: Form a Lipophilic Ion-Pair.
This is the most robust strategy. By reacting the zwitterion with a suitable acidic or basic partner that has bulky, non-polar (lipophilic) groups, you can form a new salt complex, often called an "ion-pair." This complex has its charges shielded by the organic groups, making it much more soluble in organic solvents. Salt formation is a widely recognized and effective method for enhancing the solubility of drug candidates.[1][2]
The Mechanism: Disrupting the Zwitterion
Caption: Conversion of zwitterion to a soluble ion-pair.
Choosing a Counter-ion:
-
To neutralize the sulfonic acid (-SO₃H): Use a bulky organic base. Tetrabutylammonium hydroxide (TBAH) is an excellent choice. The large, greasy butyl groups on the ammonium cation effectively shield the negative charge on the sulfonate, creating a highly organo-soluble ion pair.
-
To neutralize the amino group (-NH₂): Use a bulky organic acid. While less common for this specific combination, an acid like camphorsulfonic acid could potentially form a salt soluble in certain organic systems.
See Appendix A for a detailed protocol on preparing a soluble TBA-salt of this compound.
Q5: Can I use co-solvents to improve solubility for applications like chromatography or screening?
A5: Yes, co-solvency is a practical and widely used technique.
The strategy of using co-solvents involves dissolving the compound in a small amount of a strong solvent (like DMSO) and then diluting this stock solution with a weaker, miscible "anti-solvent" (like acetonitrile or methanol).[3][4] This is a cornerstone of kinetic solubility assays in drug discovery.
Practical Considerations:
-
Kinetic vs. Thermodynamic Solubility: Be aware that this method often yields a kinetically trapped supersaturated solution, not the true thermodynamic equilibrium solubility. The compound may precipitate over time.
-
Common Systems for Screening: For high-throughput screening (HTS), compounds are often stored as 10-20 mM stock solutions in pure DMSO. These are then diluted into aqueous buffers or organic media for the assay. Acetaminophen, for example, shows higher solubility in DMSO/PBS mixtures compared to aspirin.[5]
-
Precipitation Risk: The final concentration of the strong solvent (e.g., DMSO) should be kept low (typically <5%) to avoid influencing the experimental outcome and to minimize the risk of precipitation.
| Primary Solvent (Strong) | Co-Solvent (Weaker) | Application Notes |
| DMSO | Acetonitrile (ACN) | Common for reverse-phase HPLC mobile phases. |
| DMF | Tetrahydrofuran (THF) | Useful for reactions where protic solvents must be avoided. |
| NMP | Dichloromethane (DCM) | Can be effective but watch for phase separation if too much NMP is used. |
Q6: I've tried the methods above and still face challenges. Are there any advanced or alternative strategies?
A6: Yes, several advanced methods can be explored for particularly difficult cases.
These techniques often require more specialized knowledge or chemical modification but can provide effective solutions.
-
Surfactants: Nonionic surfactants like Polysorbates (e.g., Tween® 80) or cationic surfactants can form micelles in solution.[6] The zwitterionic compound can be encapsulated within the polar core of these micelles, allowing it to be dispersed in a less polar bulk solvent.
-
Deep Eutectic Solvents (DES): A DES is a mixture of two or more solid compounds that, when combined in a specific molar ratio, form a liquid with a much lower melting point. It's possible to form a DES using your compound as one of the components, effectively turning the solid into a liquid phase. Zwitterionic molecules like carboxybetaines have been successfully used to create DES for solubilizing other poorly soluble molecules.[7]
-
Chemical Derivatization (Prodrug Approach): This involves temporarily masking one of the ionic functional groups with a protective group that can be removed later.
-
Esterification: The sulfonic acid could be converted to a methyl or ethyl ester.
-
Acylation: The amino group could be protected as an amide (e.g., with an acetyl or Boc group). This strategy eliminates the zwitterionic character entirely, usually rendering the molecule highly soluble in common organic solvents. This is a common strategy in medicinal chemistry to improve bioavailability.[8]
-
Q7: How can I reliably measure the solubility of my compound after applying these techniques?
A7: The "Shake-Flask" method followed by HPLC analysis is the gold standard.
Accurately determining solubility is critical to validating your chosen method.[9] While simple visual inspection can be a first pass, quantitative analysis is required for reliable data. Various analytical techniques like UV-Vis spectroscopy, HPLC-UV, or HPLC-MS can be used for concentration determination.[10]
The Shake-Flask Method: This method determines the equilibrium thermodynamic solubility.
-
Add an excess amount of your solid compound (or its lipophilic salt) to your chosen solvent or solvent system in a sealed vial.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle, or separate it by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-calibrated HPLC-UV method.
See Appendix B for a detailed protocol on determining solubility via HPLC.
Appendices
Appendix A: Protocol for Lipophilic Salt Formation
Objective: To prepare a solution of this compound in a non-polar solvent (e.g., DCM) by forming its tetrabutylammonium (TBA) salt in situ.
Materials:
-
This compound
-
Tetrabutylammonium hydroxide (TBAH), ~1.0 M solution in Methanol or Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Molar Equivalence: Weigh out 1.0 equivalent of this compound (M.W. 174.18 g/mol ) and add it to a round-bottom flask.[11]
-
Initial Suspension: Add a minimal amount of a solvent in which the starting material is slightly soluble or can be suspended, such as Methanol.
-
Salt Formation: Slowly add 1.0 to 1.05 equivalents of the TBAH solution to the flask while stirring at room temperature. The solid should gradually dissolve as the TBA salt is formed. If water was used as the solvent for TBAH, you will remove it in the next step.
-
Solvent Removal: Remove all volatile solvents (Methanol, water) under reduced pressure using a rotary evaporator to obtain the crude TBA salt as an oil or solid.
-
Redissolution: Add the desired organic solvent (e.g., DCM) to the flask. The TBA salt should now readily dissolve.
-
Drying (if necessary): If any residual water is present, add anhydrous Na₂SO₄, stir for 15 minutes, and filter to obtain a clear, dry solution of the TBA-salt in DCM.
-
Confirmation: The resulting solution can be used directly. The concentration can be confirmed by evaporating the solvent from a small aliquot and measuring the mass of the resulting salt.
Appendix B: Protocol for Solubility Measurement by HPLC
Objective: To quantify the concentration of a saturated solution of the target compound.
Materials:
-
Calibrated HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Saturated solution of your compound (from the shake-flask method)
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Prepare Calibration Standards: Create a series of standard solutions of your compound of known concentrations (e.g., from a stock solution in DMSO) in the mobile phase.
-
Generate Calibration Curve: Inject the standards onto the HPLC system and record the peak area at a suitable wavelength (e.g., the λₘₐₓ of the compound). Plot peak area versus concentration to generate a linear calibration curve.
-
Prepare Sample: Take the saturated supernatant from your shake-flask experiment and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute Sample: Perform an accurate, known dilution of the filtered supernatant with the mobile phase to bring its concentration into the range of your calibration curve.
-
Analyze Sample: Inject the diluted sample onto the HPLC and record the peak area.
-
Calculate Concentration: Using the equation from your calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is the equilibrium solubility.
References
-
Berna, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Link]
-
Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Al-Ghananeem, A. M. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemsrc. (2024). 3-Amino-2-pyridine sulfonic acid Price. Chemsrc. [Link]
-
D'Anna, F. (2021). Zwitterionic Deep Eutectic Solvents as Effective Alternatives to Organic Solvents and to Ionic Liquids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminopyridine-3-sulfonic acid. PubChem. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Mohammed, A. R. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-aminopyridine-3-sulfonic Acid. PubChem. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Patel, J. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Wikipedia contributors. (n.d.). 3-Aminopyridine. Wikipedia. [Link]
-
ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. [Link]
-
Hsiao, Y-S., et al. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. ACS Applied Polymer Materials. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Pinto, J. F., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. ResearchGate. [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
IJIRT. (2018). Solubility Enhancement Methods. International Journal of Innovative Research in Technology. [Link]
Sources
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- 5. rheolution.com [rheolution.com]
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- 11. 3-Amino-2-pyridine sulfonic acid Price at Chemsrc [chemsrc.com]
Technical Support Center: Stability and Handling of 3-Aminopyridine-2-sulfonic acid
Welcome to the technical support guide for 3-Aminopyridine-2-sulfonic acid (CAS 54247-51-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep understanding of the molecule's inherent stabilities and potential degradation pathways. By anticipating these challenges, you can optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.
This guide moves beyond simple procedural lists to explain the chemical causality behind our recommendations, grounding our advice in established chemical principles and peer-reviewed data.
Section 1: Core Chemical Profile & Inherent Instabilities
This compound is a bifunctional molecule, and its stability is dictated by the interplay between the electron-rich aminopyridine ring and the sulfonic acid moiety. Understanding its key vulnerabilities is the first step toward preventing degradation.
The structure contains two primary sites susceptible to unwanted side reactions:
-
The Aminopyridine Ring: The amino group is a strong activating group, making the pyridine ring electron-rich and susceptible to oxidation.[1][2] The nitrogen atom in the pyridine ring and the exocyclic amino group are both potential sites for nucleophilic attack.
-
The C-S (Sulfonic Acid) Bond: The bond connecting the sulfonic acid group to the pyridine ring can be labile under certain conditions, particularly high temperatures in aqueous media (hydrothermal conditions).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54247-51-7 | [5][6][7] |
| Molecular Formula | C₅H₆N₂O₃S | [5][6][7] |
| Molecular Weight | 174.18 g/mol | [6][7] |
| Appearance | Typically a solid | [8] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[9][10] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users during the storage and use of this compound.
Q1: What are the primary drivers of degradation for this compound? A: Degradation is primarily driven by four factors:
-
Oxidation: The aminopyridine ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen (aerobic oxidation), strong oxidizing agents, or even photocatalysis. This can lead to the formation of N-oxides and other complex byproducts.[2][11]
-
Thermal Stress & Hydrolysis: High temperatures, especially above 130-160°C in the presence of water, can cause cleavage of the C-S bond, resulting in desulfonation.[3] Aromatic sulfonic acids are known to degrade under these hydrothermal conditions.[4]
-
Photodegradation: Pyridine and its derivatives are known to be photosensitive and can undergo photochemical reactions upon exposure to UV or even high-intensity visible light, potentially leading to radical-based degradation or rearrangement.[12][13][14]
-
Extreme pH: While the molecule itself is amphoteric, strong acidic or basic conditions, especially when combined with heat, can catalyze hydrolysis of the sulfonic acid group or promote other side reactions.
Q2: What are the ideal long-term storage and daily handling conditions? A: To maximize shelf-life and experimental reproducibility, adhere to the following:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark location. An inert atmosphere (argon or nitrogen) is highly recommended to prevent aerobic oxidation.
-
Handling: When weighing and dispensing the compound, work quickly and avoid prolonged exposure to ambient light and air. For solution-based work, using solvents that have been de-gassed via sparging with an inert gas is a best practice.
Q3: I am attempting a reaction that requires an oxidizing agent and my starting material is being consumed, but I'm not getting the desired product. What is likely happening? A: The aminopyridine core of your molecule is likely being oxidized preferentially over your intended reaction site. The amino group makes the ring highly activated and prone to attack by electrophilic oxidants.[1][2] You may be forming N-oxides or other oxidative degradation products.
Troubleshooting Steps:
-
Use Milder Oxidants: Switch to a less aggressive oxidizing agent.
-
Protect the Amino Group: Consider protecting the amino group as a carbamate (e.g., Boc) or an amide before performing the oxidation. This will reduce the electron-donating ability of the nitrogen and decrease the ring's sensitivity.
-
Inverse Addition: Add the oxidant slowly to a solution of your substrate at low temperature to prevent localized excess of the oxidant.
Q4: My reaction is run in water at 150°C, and mass spec analysis shows a significant peak corresponding to 3-aminopyridine. What is the cause? A: You are observing thermally-induced hydrolytic desulfonation. The carbon-sulfur bond in aromatic sulfonic acids is known to cleave under hydrothermal conditions (high temperature water).[3][4] The energy input is sufficient to break the C-S bond, releasing SO₃ and leaving you with 3-aminopyridine. To mitigate this, you must reduce the thermal stress on the molecule. If the reaction temperature cannot be lowered, consider alternative, non-aqueous solvent systems if your reaction chemistry allows.
Section 3: Troubleshooting Guide for Common Experimental Scenarios
This guide provides a logical workflow for diagnosing and solving degradation-related issues during your experiments.
Scenario: Low Yield and Multiple Unidentified Byproducts on TLC/LC-MS
This is a classic symptom of compound degradation. Use the following workflow to pinpoint the cause.
dot
Caption: Primary degradation pathways for the title compound.
By understanding these potential failure modes, you are better equipped to design robust experiments that protect the integrity of this compound, leading to more reliable and successful research outcomes.
References
-
ICMLAP 2020 Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]
-
Pratibha, A., et al. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. [Link]
-
Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. [Link]
-
Delogu, F., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. Advanced Functional Materials, 15(12), 1939-1944. [Link]
-
Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. [Link]
-
Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [Link]
-
Rosal, R., et al. (2009). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Water Research, 43(16), 3951-3960. [Link]
-
Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498. [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS). [Link]
-
Pratibha, et al. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society. [Link]
-
Rosal, R., et al. (2009). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. ResearchGate. [Link]
-
Anderson, J. M., et al. (2014). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. ResearchGate. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
-
ChemWhat. (n.d.). 3-AMINO-2-PYRIDINE SULFONIC ACID CAS#: 54247-51-7. [Link]
-
Panda, R. S., et al. (2002). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. International Journal of Chemical Kinetics, 34(9), 553-559. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of 3-Aminopyridine-2-sulfonic Acid for Preclinical Studies
Introduction
3-Aminopyridine-2-sulfonic acid is a vital building block in pharmaceutical development, valued for its unique combination of a basic amino group and a strongly acidic sulfonic acid group on a pyridine scaffold. This amphoteric nature makes it a key intermediate for novel therapeutic agents. However, scaling its synthesis from the benchtop to quantities required for preclinical trials presents significant challenges. The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution, often necessitating harsh reaction conditions that can lead to low yields, complex impurity profiles, and safety concerns during scale-up.[1][2]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive support framework for the synthesis of this compound. It combines established chemical principles with field-proven insights to address common experimental and scale-up issues. We will explore a plausible and robust synthetic route, offer detailed troubleshooting in a direct question-and-answer format, and provide scalable protocols to ensure the consistent and safe production of this critical intermediate.
Proposed Primary Synthetic Pathway: Direct Sulfonation
The most direct and industrially viable approach to this compound is the electrophilic sulfonation of 3-aminopyridine. In this reaction, the electron-donating amino group at the C3 position activates the pyridine ring and directs the incoming electrophile. While the ring nitrogen is deactivating, the amino group's influence is significant, primarily directing substitution to the ortho (C2 and C4) and para (C6) positions. The C2 position is sterically hindered but electronically favored. Achieving high regioselectivity for the C2 position over the C6 position is a primary challenge that requires precise control over reaction conditions.
The reaction proceeds via the attack of the electron-rich pyridine ring on a potent electrophile, typically sulfur trioxide (SO₃) generated in situ from oleum (fuming sulfuric acid).[3]
Caption: Fig. 1: Proposed reaction pathway for direct sulfonation.
Detailed Experimental Protocol (Optimized Lab-Scale)
This protocol is based on established methods for sulfonating aminopyridines and is optimized for regioselectivity and yield at the laboratory scale.[4][5] Extreme caution is required when handling oleum.
Materials:
-
3-Aminopyridine (1.0 eq)
-
20% Oleum (fuming sulfuric acid, 20% free SO₃) (5-10 vol)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a mechanically stirred, jacketed glass reactor equipped with a condenser and a temperature probe, cautiously charge the 20% oleum. Ensure the reactor is dry and purged with an inert atmosphere (e.g., Nitrogen).
-
Controlled Addition: Cool the oleum to 0-5 °C using a circulating chiller. Slowly add the 3-aminopyridine portion-wise, ensuring the internal temperature does not exceed 25 °C. The reaction is highly exothermic.
-
Heating Phase: Once the addition is complete, slowly heat the viscous mixture to the target temperature of 130-140 °C. Maintain this temperature for an extended period (e.g., 48-96 hours). The reaction progress should be monitored.
-
Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature. In a separate vessel, prepare a stirred slurry of crushed ice and deionized water. Very slowly and carefully, transfer the reaction mixture onto the ice slurry. This is a highly exothermic and hazardous step; perform it behind a blast shield in a well-ventilated fume hood.
-
Isolation and Purification: The product will precipitate as a zwitterion. Adjust the pH of the cold slurry to ~7 using a saturated sodium bicarbonate solution to ensure complete precipitation.
-
Filtration: Isolate the crude solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid, followed by a wash with a cold organic solvent like ethanol to aid in drying.
-
Recrystallization: The crude product can be recrystallized from hot deionized water to yield the purified this compound, often as a monohydrate.[5]
Scale-Up Troubleshooting Guide
This section addresses common issues encountered when transitioning the synthesis from grams to kilograms.
Q1: My reaction yield is consistently low (<50%) upon scale-up. What are the primary causes and how can I mitigate them?
A1: Low yield during scale-up is a multifaceted problem. The primary culprits are often incomplete reactions, thermal degradation, and losses during work-up.
-
Incomplete Reaction: Sulfonation of pyridine rings can be sluggish.[5] At a larger scale, mass and heat transfer limitations can prevent the reaction from reaching completion.
-
Solution: Ensure adequate agitation to maintain a homogenous mixture. Consider a modest increase in reaction temperature (e.g., by 5-10 °C increments) or extending the reaction time. Verify the strength of your oleum, as absorbed moisture can significantly reduce its potency.[5]
-
-
Thermal Degradation: While high temperatures are necessary, excessive or prolonged heating can cause desulfonation or charring, especially if "hot spots" develop in the reactor.[2][5]
-
Solution: Utilize a jacketed reactor with a reliable temperature controller. Ensure the controlled, slow addition of reagents to manage the initial exotherm. Avoid unnecessarily long reaction times once the reaction has reached its maximum conversion.
-
-
Work-up Losses: The product is water-soluble, especially at non-neutral pH. Significant amounts can be lost to the mother liquor during filtration.
-
Solution: Carefully monitor the pH during precipitation, targeting the isoelectric point where the zwitterion has minimum solubility. Ensure the wash steps are performed with ice-cold water to minimize dissolution. Analyze the mother liquor via HPLC to quantify losses and determine if a second crop is viable.
-
Q2: The final product is contaminated with a significant isomeric impurity. How do I identify and remove it?
A2: The most likely isomeric impurity is 3-Aminopyridine-6-sulfonic acid, formed by substitution at the para position relative to the amino group.
-
Identification: Use HPLC to resolve the two isomers. For structural confirmation, isolate the impurity using preparative chromatography and characterize it by ¹H NMR and ¹³C NMR spectroscopy. The coupling constants and chemical shifts of the pyridine ring protons will be distinct for the 2- and 6-substituted isomers.
-
Removal:
-
Fractional Recrystallization: The different isomers may have varying solubilities in water. A carefully controlled recrystallization, potentially with the addition of a co-solvent, may enrich the desired 2-isomer.
-
pH-Controlled Precipitation: The pKa values of the two sulfonic acid isomers might differ slightly. A step-wise pH adjustment during work-up could selectively precipitate one isomer before the other. This requires careful analytical monitoring. A known method for purification involves dissolving the product in a sodium bicarbonate solution and then reprecipitating it by adding acid.[5][6]
-
Q3: How can I effectively monitor the reaction's progress at a pilot-plant scale?
A3: Direct sampling of a hot oleum mixture is hazardous. A quench-and-test method is required.
-
Procedure: Carefully extract a small, measured aliquot from the reactor and quench it into a known volume of cold water or a buffered solution.
-
Analysis: Analyze the quenched sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.
-
Method: A C18 column with a mobile phase of acetonitrile and water containing an ion-pairing reagent or a buffer (e.g., 0.1% formic acid) can effectively separate the polar starting material and product.[7]
-
Tracking: Monitor the disappearance of the 3-aminopyridine peak and the appearance of the product peak over time. The reaction is complete when the starting material peak area remains constant over two consecutive time points.
-
Sources
- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Regioselective Functionalization of 3-Aminopyridine-2-sulfonic acid
Welcome to the technical support center for 3-Aminopyridine-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of selectively modifying this unique trifunctional molecule. Here, we address common experimental challenges, provide troubleshooting strategies grounded in mechanistic principles, and offer detailed protocols to aid in your synthetic endeavors.
Introduction: The Challenge of Selectivity
This compound is a valuable building block characterized by a complex reactivity profile. The pyridine core contains three distinct functional sites: a nucleophilic amino group at C-3, a strongly electron-withdrawing sulfonic acid group at C-2, and several C-H bonds on the aromatic ring (C-4, C-5, C-6). The primary challenge lies in the competing electronic effects of the substituents. The amino group is a powerful ortho-, para- directing activator for electrophilic aromatic substitution (EAS), while the sulfonic acid group is a strong deactivator and meta-director. This electronic tug-of-war often leads to mixtures of products or a lack of reactivity under standard conditions, demanding a nuanced and strategic approach to achieve regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you strategize your synthetic route before entering the lab.
Q1: What are the primary reactive sites on this compound and their relative reactivity?
The molecule has three key reactive zones:
-
3-Amino Group: This is the most nucleophilic site and is readily susceptible to reactions with electrophiles such as acylating or alkylating agents. In acidic media, this group is protonated, which deactivates it and the ring.
-
Pyridine Ring (C-H bonds): The reactivity of the ring C-H bonds towards electrophilic substitution is significantly reduced by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent sulfonic acid group.[1][2][3] The activating amino group directs incoming electrophiles primarily to the C-4 and C-6 positions. However, the C-6 position is sterically hindered by the bulky sulfonic acid group, making C-4 a likely, though still challenging, target.
-
2-Sulfonic Acid Group: This group is generally stable but can be converted into other functionalities. For instance, it can be transformed into a sulfonyl chloride, which is a versatile intermediate for synthesizing sulfonamides.[4] Under harsh conditions, it can also act as a leaving group in nucleophilic aromatic substitution reactions or be removed entirely (desulfonation).[3]
Q2: How do the competing electronic effects dictate the outcome of electrophilic aromatic substitution (EAS)?
The outcome of an EAS reaction is a battle between the activating, ortho-, para- directing amino group and the deactivating, meta- directing sulfonic acid group.
-
Amino Group (-NH2): Strongly activates the ring and directs incoming electrophiles to positions C-4 and C-6.
-
Sulfonic Acid Group (-SO3H): Strongly deactivates the ring and directs incoming electrophiles to positions C-4 and C-6 (which are meta to it).
-
Pyridine Nitrogen: Deactivates the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions.[1][5]
Fortunately, for EAS on this specific molecule, both the amino and sulfonic acid groups direct to the same positions (C-4 and C-6). The primary challenge is not conflicting directing effects but overcoming the profound deactivation of the ring.
Q3: What are the primary obstacles to achieving selective N-functionalization of the amino group?
The main challenge is preventing concurrent or competitive reactions on the pyridine ring, especially if the reaction conditions are harsh. While the amino group is highly nucleophilic, forcing conditions could lead to side reactions. Furthermore, the product of N-functionalization (e.g., an amide) will have altered electronic properties, which can influence the reactivity of the rest of the molecule in subsequent steps. For example, N-acylation makes the substituent electron-withdrawing, further deactivating the ring.
Q4: Can the sulfonic acid group be used as a directing group or be converted to other functionalities?
Yes. The sulfonic acid group can be a useful synthetic handle. It can be converted to a sulfonyl chloride (using, for example, PCl₅ or SOCl₂) which can then be reacted with amines to form sulfonamides. This conversion is a key strategy for diversifying the molecule. Additionally, its bulk and electronic properties can be exploited to block the C-2 position and influence the regioselectivity of reactions at other sites.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield in C-H Functionalization (e.g., Halogenation, Nitration)
-
Probable Cause A: Severe Ring Deactivation. The combined electron-withdrawing effects of the pyridine nitrogen and the sulfonic acid group make the aromatic ring extremely electron-poor and resistant to electrophilic attack.[1][2]
-
Solution A: Employ Forcing Conditions & Potent Reagents. Standard EAS conditions used for benzene or activated pyridines will likely fail.
-
Nitration: Use a harsh nitrating mixture like fuming H₂SO₄/HNO₃ at elevated temperatures. Be aware that such conditions risk desulfonation or decomposition.
-
Halogenation: Use oleum (fuming sulfuric acid) as a catalyst with Br₂ or I₂. The highly acidic medium can enhance the electrophilicity of the halogen.
-
-
Probable Cause B: Protonation of the Ring. In strongly acidic media, the pyridine nitrogen becomes protonated, creating a pyridinium ion. This dramatically increases the ring's deactivation, rendering it inert to all but the most powerful electrophiles.
-
Solution B: Consider Metal-Catalyzed C-H Activation. Modern cross-coupling and C-H activation methodologies can offer a milder and more selective alternative to classical EAS.[6][7] Rhodium(III) or Palladium(II) catalysts, for example, can functionalize pyridine C-H bonds under conditions that may tolerate the existing functional groups. The amino group itself can sometimes act as a directing group in these transformations.
Problem 2: Lack of Regioselectivity, Resulting in a Mixture of Isomers
-
Probable Cause: Competing Attack at C-4 and C-6. While both substituents direct incoming electrophiles to C-4 and C-6, the relative rates of attack can be similar, leading to isomeric mixtures. The C-6 position is sterically hindered by the adjacent sulfonic acid group, but electronic factors might still allow for some substitution.
-
Solution: Leverage Steric Hindrance. To favor substitution at the less-hindered C-4 position, use a bulky electrophile. The steric clash between the electrophile and the C-2 sulfonic acid group will disfavor attack at C-6.
Workflow for Troubleshooting Regioselectivity
This diagram outlines a decision-making process for optimizing the regioselective functionalization of the pyridine ring.
Caption: Troubleshooting workflow for C-H functionalization.
Problem 3: Unwanted N-Functionalization Instead of Ring Functionalization
-
Probable Cause: High Nucleophilicity of the Amino Group. The lone pair on the 3-amino group is highly available and will readily attack most electrophiles, often faster than the deactivated aromatic ring.
-
Solution: Employ a Protecting Group Strategy. The most reliable way to prevent N-functionalization is to protect the amino group before attempting ring functionalization. A common and effective protecting group is the acetyl group.
General Protection/Deprotection Workflow
Caption: A typical protection-functionalization-deprotection workflow.
Experimental Protocols
The following protocols are provided as validated starting points for key transformations.
Protocol 1: Selective N-Acetylation (Protection) of this compound
This protocol protects the highly reactive amino group as an acetamide, which temporarily reduces its nucleophilicity and activating effect, allowing for subsequent selective functionalization of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (as solvent)
-
Diethyl ether
-
Ice bath
Procedure:
-
Suspend this compound in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the cooled suspension over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold diethyl ether to precipitate the product.
-
Filter the resulting solid, wash thoroughly with diethyl ether, and dry under vacuum to yield N-(2-sulfopyridin-3-yl)acetamide.
Protocol 2: Conversion of Sulfonic Acid to Sulfonyl Chloride
This procedure transforms the sulfonic acid into a more versatile sulfonyl chloride functional group, which is a key intermediate for synthesizing sulfonamides.
Materials:
-
N-(2-sulfopyridin-3-yl)acetamide (from Protocol 1) (1.0 eq)
-
Thionyl chloride (SOCl₂) (5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Rotary evaporator
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add N-(2-sulfopyridin-3-yl)acetamide.
-
Add anhydrous DCM, followed by a catalytic amount of DMF (1-2 drops).
-
Carefully add thionyl chloride dropwise at room temperature. Note: The reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The crude 3-acetamidopyridine-2-sulfonyl chloride can be used directly in the next step or purified by recrystallization if necessary.
Data Summary Table
| Reaction Type | Reagents/Conditions | Target Position | Key Challenge | Recommended Strategy |
| N-Acetylation | Acetic Anhydride, Pyridine | 3-NH₂ | Over-reaction | Controlled addition at 0 °C |
| Sulfonylation | Thionyl Chloride, cat. DMF | 2-SO₃H | Harsh conditions | Use of protected starting material |
| Bromination | Br₂, Oleum | C-4 / C-6 | Ring deactivation | Forcing conditions, high temp. |
| Nitration | Fuming H₂SO₄/HNO₃ | C-4 / C-6 | Extreme deactivation | Harsh nitrating mixture |
| C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | C-4 | Catalyst compatibility | Screen various directing groups |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. 3-Pyridinesulfonic acid, ≥98.0% (T).
- Comins, D. L., & Abdullah, A. H. (1985). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines.
- Google Patents. (1992). Production of pyridine-3-sulfonic acid - US5082944A.
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- ChemBK. Pyridine-3-sulfonic acid for synthesis.
- MCE. Pyridine-3-sulfonic acid (Pyridine-3-sulphonic acid) | Cholesterol Synthesis Inhibitor.
- Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- ResearchGate.
- New Journal of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
- Química Organica.org. Electrophilic substitution on pyridine.
- Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-Aminopyridine-3-sulfonic Acid.
- Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- Chem-Impex. 3-Aminopyridine-2-carboxylic acid amide.
- MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- Butula, L. (1978). Aminoalkane sulfonic acids. Synthesis of some mitodepressive heterocyclic aminoalkane sulfonic acids. Pharmazie.
- Chemical Science. (2020).
- MDPI. (2024).
- Al-Hamad, A., et al. (2024).
- MDPI. (2023).
- Ghorbani, F., et al. (2021). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PubMed Central.
- Kumar, S., et al. (2017).
- Synchem. This compound.
- Kunos, C. A., et al. (2014). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PubMed Central.
- Wojtas, K. P., et al. (2016). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. Chemistry–An Asian Journal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 3-Aminopyridine-2-sulfonic acid Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 3-Aminopyridine-2-sulfonic acid and related aminopyridine sulfonic acids as catalysts in their synthetic endeavors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the challenges associated with catalyst deactivation. By understanding the underlying mechanisms of catalyst deactivation, you can enhance the efficiency, reproducibility, and cost-effectiveness of your reactions.
Introduction: The Dual Nature of this compound
This compound is a unique bifunctional catalyst. The sulfonic acid group provides Brønsted acidity, crucial for catalyzing a variety of organic transformations such as esterifications, alkylations, and condensation reactions.[1][2] The aminopyridine moiety, on the other hand, can influence the catalyst's solubility, electronic properties, and potential for secondary interactions with substrates and intermediates. This dual nature, while advantageous, also presents specific pathways for catalyst deactivation that must be carefully managed.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common issues observed during reactions catalyzed by this compound.
Issue 1: Gradual or Rapid Decrease in Reaction Rate and Yield
Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A1: A decline in catalytic activity is the most common indicator of deactivation. The primary causes can be categorized as follows:
-
Leaching of the Sulfonic Acid Group: The covalent bond attaching the sulfonic acid group to the pyridine ring can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures.[3] This leads to the loss of active acidic sites from the catalyst.
-
Poisoning of Active Sites: Impurities in your reactants, solvents, or starting materials can irreversibly bind to the catalyst's active sites, rendering them inactive.[4] Common poisons for acid catalysts include:
-
Basic Compounds: Unreacted starting materials or basic byproducts can neutralize the sulfonic acid groups. The amino group on a neighboring catalyst molecule could also potentially interact with the sulfonic acid group of another, leading to self-inhibition under certain conditions.
-
Sulfur and Nitrogen Compounds: These are notorious poisons for many catalysts.[5]
-
Heavy Metals: Traces of metals like lead, mercury, or arsenic can poison the catalyst.[5]
-
-
Fouling or Coking: The deposition of high-molecular-weight byproducts or polymers (coke) on the catalyst surface can block access to the active sites.[4] This is particularly common in reactions involving carbohydrates or other sensitive substrates.
-
Thermal Degradation: Although generally stable, prolonged exposure to very high temperatures can lead to the decomposition of the sulfonic acid group.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased reaction rate.
Issue 2: Inconsistent Catalyst Performance Between Batches
Q2: I'm observing significant variability in catalyst activity with different batches of this compound or when reusing the catalyst. Why is this happening?
A2: Inconsistent performance often points to issues with the catalyst's integrity or the reaction environment.
-
Catalyst Purity and Handling:
-
Impurities from Synthesis: The synthesis of this compound can sometimes result in residual starting materials or byproducts that may act as inhibitors.
-
Hygroscopic Nature: Sulfonic acids are often hygroscopic. Absorbed water can dilute the effective acid concentration and may promote hydrolysis of the sulfonic acid group.
-
-
Incomplete Catalyst Recovery and Carryover: When recycling the catalyst, incomplete recovery can lead to a lower effective catalyst loading in subsequent runs. Furthermore, adsorbed inhibitors from a previous reaction can be carried over, poisoning the next batch.
Recommendations:
-
Catalyst Characterization: Ensure the purity of your catalyst batch using techniques like NMR or elemental analysis.
-
Drying and Storage: Dry the catalyst under vacuum before use and store it in a desiccator to prevent moisture absorption.
-
Thorough Washing during Recovery: If you are reusing the catalyst, ensure it is thoroughly washed with an appropriate solvent to remove any adsorbed species before the next use.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to maintain the stability of this compound?
A1: To maximize the lifespan of your catalyst, consider the following:
| Parameter | Recommendation | Rationale |
| Temperature | Operate at the lowest effective temperature. | Minimizes thermal degradation and potential side reactions leading to fouling.[4] |
| Solvent | Use a non-aqueous, aprotic solvent if possible. | Reduces the risk of hydrolysis and leaching of the sulfonic acid group.[3] |
| Reactant Purity | Use highly purified reactants and solvents. | Prevents poisoning of the catalyst's active sites.[5] |
Q2: Can I regenerate a deactivated this compound catalyst?
A2: Yes, regeneration is often possible, depending on the deactivation mechanism.
-
For Fouling/Coking: A common method is to wash the catalyst with a suitable organic solvent to dissolve the adsorbed foulants. In more severe cases, a carefully controlled calcination (heating in the presence of air) can burn off carbonaceous deposits, although this should be approached with caution to avoid thermal degradation of the catalyst itself.
-
For Poisoning by Bases: Washing the catalyst with a dilute acid solution can help to remove basic poisons and reprotonate the sulfonic acid groups. This should be followed by a thorough wash with a non-reactive solvent and drying.
-
For Leaching: Deactivation by leaching is irreversible. In this case, the catalyst cannot be regenerated, and efforts should focus on preventing leaching in future reactions.
Catalyst Regeneration Workflow:
Caption: General workflow for catalyst regeneration.
Q3: How does the amino group in this compound affect its catalytic properties and deactivation?
A3: The amino group can have several effects:
-
Electronic Effects: The electron-donating nature of the amino group can influence the acidity of the sulfonic acid group.
-
Basicity: The amino group is basic and can be protonated by the sulfonic acid group, forming a zwitterion.[3] This internal acid-base interaction can affect the catalyst's overall acidity and its interaction with reactants.
-
Potential for Side Reactions: The amino group itself can potentially participate in side reactions, leading to the formation of byproducts that could contribute to fouling.
-
Coordination Site: The nitrogen atom of the pyridine ring and the amino group could potentially coordinate with metal ions, which could be a deactivation pathway if metal contaminants are present.
Part 3: Experimental Protocols
Protocol 1: Standard Test Reaction for Catalyst Activity
To assess the activity of a fresh or recycled batch of this compound, a standard esterification reaction can be used.
Materials:
-
Acetic acid
-
n-Butanol
-
This compound
-
Toluene (or another suitable solvent)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetic acid (10 mmol), n-butanol (12 mmol), toluene (20 mL), and the internal standard (1 mmol).
-
Add this compound (5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by taking aliquots at regular intervals.
-
Analyze the aliquots by gas chromatography (GC) to determine the conversion of acetic acid to butyl acetate.
-
A consistent conversion rate over a set time period indicates a healthy catalyst.
Protocol 2: Catalyst Regeneration by Acid Wash
This protocol is intended for catalysts suspected of being deactivated by basic poisons.
Materials:
-
Deactivated this compound
-
Dilute hydrochloric acid (0.1 M)
-
Deionized water
-
Ethanol or acetone
-
Filtration apparatus
Procedure:
-
Suspend the deactivated catalyst in the dilute HCl solution.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with ethanol or acetone to remove water.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Test the activity of the regenerated catalyst using the standard test reaction (Protocol 1).
References
-
Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. (2025). ResearchGate. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2016). Heterocyclic Communications. [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega. [Link]
-
Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2020). MDPI. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Syntheis of 3-Aminopyridine. ResearchGate. [Link]
-
Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen. [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2021). MDPI. [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ResearchGate. [Link]
-
3-AMINO-2-PYRIDINE SULFONIC ACID. ChemWhat. [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (2014). ResearchGate. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. (2019). MDPI. [Link]
- Preparation of 2-chloro-3-aminopyridine.
Sources
Validation & Comparative
A Comparative Guide to 3-Aminopyridine-2-sulfonic Acid and 4-Aminopyridine-3-sulfonic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricacies of Isomeric Aminopyridine Sulfonic Acids in Catalysis
In the realm of modern organic synthesis and drug development, the pyridine scaffold remains a cornerstone, with its derivatives finding extensive applications as ligands, organocatalysts, and key pharmaceutical intermediates. The introduction of functional groups, such as amino and sulfonic acid moieties, onto the pyridine ring can dramatically alter its physicochemical properties, paving the way for novel catalytic activities. This guide provides an in-depth comparative analysis of two isomeric aminopyridine sulfonic acids: 3-aminopyridine-2-sulfonic acid and 4-aminopyridine-3-sulfonic acid.
While direct comparative experimental data on the catalytic performance of these two specific isomers is not extensively documented in current literature, this guide will leverage established principles of physical organic chemistry, electronic effects of substituents on the pyridine ring, and known catalytic applications of related compounds to provide a comprehensive and predictive overview. By examining their structural nuances, electronic properties, and plausible catalytic behaviors, this document aims to equip researchers with the foundational knowledge to select and effectively utilize these compounds in their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Isomers
The catalytic potential of this compound and 4-aminopyridine-3-sulfonic acid is intrinsically linked to the spatial arrangement and electronic interplay of their amino and sulfonic acid functionalities.
4-Aminopyridine-3-sulfonic acid possesses an amino group at the 4-position and a sulfonic acid group at the 3-position. The strong electron-donating resonance effect of the para-amino group significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions. This enhanced electron density at the ring nitrogen makes it a stronger Lewis base and a more potent nucleophilic catalyst compared to unsubstituted pyridine.[1][2] The adjacent sulfonic acid group, a strong electron-withdrawing group and a Brønsted acid, introduces the potential for bifunctional catalysis.
In contrast, This compound features these functional groups in a vicinal arrangement. The amino group at the 3-position has a less pronounced activating effect on the ring nitrogen compared to the 4-amino isomer.[3] Furthermore, the steric bulk of the sulfonic acid group at the 2-position could potentially hinder the approach of substrates to the ring nitrogen, thereby diminishing its efficacy as a Lewis base catalyst.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 4-Aminopyridine-3-sulfonic acid |
| Molecular Formula | C₅H₆N₂O₃S | C₅H₆N₂O₃S |
| Molecular Weight | 174.18 g/mol | 174.18 g/mol |
| Predicted pKa (Sulfonic Acid) | <-2 | -2.10[4] |
| Predicted pKa (Pyridinium Ion) | <5.98 | <9.17 |
Note: Predicted pKa values are based on the influence of substituents on the parent aminopyridine molecules. The sulfonic acid pKa is expected to be highly acidic. The pyridinium ion pKa is predicted to be lower than that of the parent aminopyridine due to the electron-withdrawing nature of the sulfonic acid group.
Synthesis of Isomeric Aminopyridine Sulfonic Acids
The accessibility of these isomers is a crucial factor for their practical application. The synthesis of 4-aminopyridine-3-sulfonic acid is well-documented, while a plausible route for its 3,2-isomer can be proposed based on established pyridine chemistry.
Synthesis of 4-Aminopyridine-3-sulfonic Acid
The most direct method for the synthesis of 4-aminopyridine-3-sulfonic acid is the electrophilic sulfonation of 4-aminopyridine.[5] The electron-donating amino group at the 4-position activates the pyridine ring and directs the incoming sulfo group to the adjacent 3-position.[5]
Experimental Protocol: Sulfonation of 4-Aminopyridine
-
In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum (20% SO₃ in H₂SO₄).
-
Heat the resulting solution to 120 °C (393 K).
-
Maintain the reaction at this temperature for an extended period (e.g., 4 days) to ensure completion, as the sulfonation of pyridine rings can be sluggish.[6]
-
After the reaction period, cool the mixture to room temperature.
-
Carefully decant the excess oleum.
-
The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the sulfonation of a protected 3-aminopyridine derivative to direct the sulfonyl group to the 2-position, followed by deprotection. Direct sulfonation of 3-aminopyridine would likely lead to a mixture of products.
Comparative Catalytic Applications: A Predictive Analysis
The distinct structural and electronic features of the two isomers suggest they will exhibit different catalytic profiles.
Brønsted Acid Catalysis
Both isomers possess a highly acidic sulfonic acid group and are therefore expected to function as Brønsted acid catalysts.[7][8] Their efficacy will be influenced by the steric environment around the sulfonic acid group.
-
4-Aminopyridine-3-sulfonic acid: With the sulfonic acid group at the 3-position, it is relatively unhindered and should be an effective Brønsted acid catalyst for a range of reactions, such as esterifications, acetalizations, and hydrolysis.[7]
-
This compound: The proximity of the amino group at the 3-position might lead to intramolecular hydrogen bonding, potentially modulating the acidity of the sulfonic acid. The steric bulk at the 2-position could also influence its interaction with bulky substrates.
Lewis Base and Nucleophilic Catalysis
The pyridine nitrogen in both molecules can act as a Lewis base or a nucleophilic catalyst. This mode of catalysis is highly sensitive to the electronic density at the nitrogen atom and steric hindrance.
-
4-Aminopyridine-3-sulfonic acid: The para-amino group strongly enhances the nucleophilicity of the ring nitrogen, making it a potentially excellent catalyst for reactions such as the acylation of alcohols, similar to the well-known 4-(dimethylamino)pyridine (DMAP).[1][2] The adjacent sulfonic acid group, however, will decrease the basicity of the ring nitrogen through an inductive effect.
-
This compound: The amino group at the 3-position provides less electronic activation to the ring nitrogen compared to the 4-isomer.[3] Coupled with the significant steric hindrance from the neighboring sulfonic acid group, its activity as a Lewis base or nucleophilic catalyst is predicted to be substantially lower than that of the 4,3-isomer.
Bifunctional Catalysis
The presence of both an acidic (sulfonic acid) and a basic (amino and pyridine nitrogen) site within the same molecule opens up the possibility of bifunctional catalysis, where both groups participate in the catalytic cycle.[9]
-
4-Aminopyridine-3-sulfonic acid: The spatial arrangement of the functional groups could allow for the simultaneous activation of both the electrophile and the nucleophile in a reaction. For example, in a Michael addition, the sulfonic acid could protonate the carbonyl group of an enone, while the pyridine nitrogen activates the nucleophile.
-
This compound: The vicinal arrangement of the amino and sulfonic acid groups might be particularly well-suited for concerted bifunctional catalysis where the two groups can interact with a substrate in a cooperative manner.
Experimental Protocol for Comparative Catalytic Activity
To empirically evaluate the catalytic performance of these two isomers, a well-defined model reaction is necessary. The esterification of a carboxylic acid with an alcohol is a suitable choice as it can be catalyzed by both Brønsted acids and nucleophilic catalysts.
Model Reaction: Esterification of Acetic Acid with Benzyl Alcohol
Materials:
-
This compound
-
4-Aminopyridine-3-sulfonic acid
-
Acetic acid
-
Benzyl alcohol
-
Toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
To a series of reaction vials, add acetic acid (1 mmol), benzyl alcohol (1.2 mmol), toluene (5 mL), and the internal standard (0.1 mmol).
-
To each vial, add a specific catalytic loading (e.g., 1 mol%, 5 mol%) of either this compound or 4-aminopyridine-3-sulfonic acid. Include a control reaction with no catalyst.
-
Seal the vials and place them in a preheated reaction block at a set temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the aliquot with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC to determine the conversion of the starting materials and the yield of the benzyl acetate product.
-
Plot the product yield versus time for each catalyst to determine the reaction rates and compare the catalytic activities.
Conclusion and Future Outlook
This guide has provided a comprehensive, albeit predictive, comparison of this compound and 4-aminopyridine-3-sulfonic acid in the context of catalysis. Based on fundamental chemical principles, 4-aminopyridine-3-sulfonic acid is anticipated to be a more versatile and active catalyst, particularly in reactions involving Lewis base or nucleophilic catalysis, due to the favorable electronic effects of the 4-amino group. However, the potential for unique bifunctional catalysis by the 3,2-isomer should not be overlooked.
The scarcity of experimental data on this compound highlights a significant opportunity for further research. The synthesis and catalytic evaluation of this isomer, as outlined in this guide, would provide invaluable insights into the structure-activity relationships of substituted pyridine catalysts. Such studies would not only validate the predictions made herein but also potentially uncover novel catalytic applications for this under-explored molecule, contributing to the ever-expanding toolkit of the modern synthetic chemist.
References
- BenchChem Technical Support Team. Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. Benchchem, 2025.
- Rothenberg, G., Wiener, H., & Sasson, Y. (1998). Pyridines as bifunctional co-catalysts in the CrO3-catalyzed oxygenation of olefins by t-butyl hydroperoxide.
-
ResearchGate. a) General structure of 4‐aminopyridines discussed in this work. b) General mechanism of catalytic activation of electrophilic substrates by 4‐aminopyridines and product formation.... [Link]
- Testa, M. L., & La Parola, V. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
-
Asymmetric Nucleophilic Catalysis. Lecture notes. [Link]
- Alsina, J., & Alemán, C. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of medicinal chemistry, 46(13), 2691-2699.
- Widenhoefer, R. A., & B. A. Arndtsen. (2000). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 2(26), 4149-4151.
- BenchChem Technical Support Team. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem, 2025.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Biological Activity of 3-Aminopyridine-2-Sulfonic Acid Derivatives and Established Antibiotics
A Guide for Researchers and Drug Development Professionals
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of the biological activity of a specific subset of these compounds, 3-aminopyridine-2-sulfonic acid derivatives, with that of well-established antibiotics. While direct experimental data on this compound itself is limited in publicly available literature, this document synthesizes findings from structurally related aminopyridine and pyridine-sulfonic acid analogs to project their potential efficacy and mechanisms of action. We will delve into the structure-activity relationships that govern their antimicrobial effects, present comparative data, and provide detailed experimental protocols for their evaluation.
The Pyridine Nucleus: A Privileged Scaffold in Antimicrobial Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for the design of bioactive molecules. The introduction of various functional groups onto the pyridine ring can modulate its physicochemical properties and biological activity, leading to compounds with antibacterial, antifungal, antiviral, and antitumor properties.[1]
The presence of an amino group, as in aminopyridines, can significantly enhance the biological activity of the parent pyridine molecule.[3] Similarly, the incorporation of a sulfonic acid or sulfonamide group has been shown to confer or enhance the antimicrobial properties of various heterocyclic compounds.[4][5] The combination of both an amino and a sulfonic acid group on a pyridine ring, as in the case of this compound, presents an intriguing chemical entity with the potential for novel antimicrobial activity.
Unraveling the Mechanism: How Might this compound Derivatives Work?
While the precise mechanism of action for this compound derivatives is yet to be elucidated, insights can be drawn from related pyridine-based antimicrobial agents. The antimicrobial activity of many pyridine derivatives is attributed to their ability to disrupt essential cellular processes in microorganisms.
One plausible mechanism involves the inhibition of key bacterial enzymes. For instance, some pyridine derivatives have been shown to target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, similar to the mechanism of fluoroquinolone antibiotics. The nitrogen atom in the pyridine ring and other functional groups can coordinate with metal ions in the active sites of these enzymes, leading to their inactivation.
Another potential mode of action is the disruption of the bacterial cell membrane. The cationic nature of some pyridinium salts, for example, allows them to interact with the negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] The amphoteric nature of this compound, possessing both a basic amino group and an acidic sulfonic acid group, could facilitate unique interactions with the complex architecture of the microbial cell envelope.
The following diagram illustrates a hypothetical mechanism of action for a pyridine derivative targeting a bacterial enzyme.
Caption: Mechanism of action of Beta-Lactam antibiotics.
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Levofloxacin)
Fluoroquinolones are broad-spectrum antibiotics that target bacterial DNA replication. Their primary targets are two essential enzymes: DNA gyrase and topoisomerase IV. [4]By inhibiting these enzymes, fluoroquinolones prevent the supercoiling and decatenation of bacterial DNA, which are crucial for replication and cell division, ultimately leading to bacterial cell death.
Caption: Mechanism of action of Macrolide antibiotics.
Experimental Protocols for Evaluating Antimicrobial Activity
The following are standardized protocols for determining the antimicrobial susceptibility of chemical compounds.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with the test compound at a known concentration
-
Sterile forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter charts.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other appropriate broth
-
Test compound stock solution
-
Bacterial inoculum (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well (except for a negative control well) with the standardized bacterial suspension.
-
Include a positive control well with broth and bacteria but no antimicrobial agent.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Caption: Workflow for Broth Microdilution MIC Determination.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue in the quest for novel antimicrobial agents. While direct data on this specific scaffold is nascent, the broader class of pyridine derivatives, particularly those bearing amino and sulfonamide/sulfonic acid functionalities, has demonstrated significant antibacterial potential. The comparative data presented in this guide, alongside the established mechanisms of action of current antibiotics, provides a framework for evaluating the potential of these new compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Elucidating their precise mechanism of action, spectrum of activity, and potential for in vivo efficacy will be crucial steps in determining their therapeutic value. The detailed experimental protocols provided herein offer a standardized approach for these investigations, ensuring the generation of robust and comparable data. As the challenge of antimicrobial resistance continues to grow, the systematic exploration of novel chemical entities like this compound derivatives will be paramount in replenishing our arsenal of effective treatments.
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Marinescu, M., Chifiriuc, M. C., Pircalabioru, G. G., & Lazar, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]
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Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta poloniae pharmaceutica, 71(5), 775–783. [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds from 3-Aminopyridine-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-aminopyridine-2-sulfonic acid represent a promising scaffold in medicinal chemistry, leveraging the unique electronic and structural properties of the substituted pyridine ring.[1][2] However, the very features that make these compounds interesting—multiple functional groups, potential for complex substitution patterns, and varied physicochemical properties—also present significant challenges for unambiguous structural validation. This guide provides a comprehensive framework for researchers, outlining a multi-technique, self-validating workflow. We will compare the core analytical pillars—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—and detail the essential role of orthogonal methods like HPLC, FTIR, and Elemental Analysis. By explaining the causality behind experimental choices and presenting integrated protocols, this guide serves as a practical resource for ensuring the scientific integrity of newly synthesized compounds.
The Unique Challenge: Characterizing this compound Derivatives
The this compound scaffold is characterized by a pyridine ring substituted with a basic amino group and a strongly acidic sulfonic acid group.[2] Novel compounds synthesized from this precursor can introduce a wide array of complexities:
-
Positional Isomerism: Reactions can potentially occur at the amino group, the sulfonic acid group, or the pyridine ring itself, leading to isomers that may be difficult to distinguish.
-
Complex NMR Spectra: The aromatic protons of the pyridine ring exhibit complex coupling patterns that are highly sensitive to the nature and position of substituents.[3][4]
-
Physicochemical Extremes: The presence of both highly polar, acidic (sulfonic acid) and basic (amino) functional groups can lead to poor solubility in common NMR solvents and challenging chromatographic behavior.[5]
A singular analytical technique is insufficient to overcome these challenges. A robust validation strategy relies on the convergence of data from multiple, independent methods, creating a self-validating system where each result corroborates the others.
Foundational Pillars: A Comparative Analysis of Primary Validation Techniques
The core of any structural elucidation workflow rests on three primary techniques. Their strengths and limitations must be understood to apply them effectively.
| Technique | Information Provided | Strengths | Limitations & Causality |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: Provides a highly accurate mass measurement (<5 ppm error), allowing for the unambiguous determination of the elemental composition.[6] | - High sensitivity (requires minimal sample)- Fast analysis time- Directly confirms molecular weight and formula | - Provides no information on connectivity or stereochemistry.- Fragmentation patterns can be complex for sulfonated compounds and may not always yield a clear structural picture.[7][8]- Ionization can be challenging for zwitterionic compounds. |
| NMR Spectroscopy (1D & 2D) | Atomic Connectivity: Maps the complete covalent bond framework of the molecule. ¹H and ¹³C NMR identify the chemical environment of each atom, while 2D NMR (COSY, HSQC, HMBC) reveals through-bond correlations.[9] | - Unrivaled for determining the precise arrangement and connectivity of atoms.- Can identify specific isomers by unique chemical shifts and coupling constants.- Non-destructive. | - Lower sensitivity (requires mg of pure sample).- Complex spectra for pyridine derivatives can be difficult to interpret without 2D experiments.[3]- Quadrupolar broadening from ¹⁴N can affect adjacent proton/carbon signals.- Sample solubility can be a major issue. |
| Single-Crystal X-ray Crystallography | 3D Atomic Structure: Provides the absolute, unambiguous three-dimensional arrangement of atoms in space, including stereochemistry and bond lengths/angles.[10][11] | - The "gold standard" for structure proof; a definitive result.- Reveals intermolecular interactions in the solid state.[10] | - Requires a high-quality single crystal , which can be difficult or impossible to grow.[12]- The determined structure is for the solid state, which may differ from the structure in solution.- Not a high-throughput technique. |
An Integrated Workflow for Unambiguous Validation
A logical, sequential approach ensures that effort is not wasted on impure or incorrectly identified compounds. The following workflow represents a field-proven strategy for moving from a crude reaction product to a fully validated novel compound.
Caption: A self-validating workflow for novel compound characterization.
Orthogonal Confirmatory Techniques & Protocols
These methods provide essential, independent data points that either support or challenge the structure proposed by the primary techniques.
Chromatographic Purity (HPLC/UPLC)
Causality: Before investing time in complex spectroscopic analysis, it is critical to confirm the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the standard for this. A sample purity of >95% is typically required for publication and reliable characterization.[13]
Protocol: General HPLC Purity Analysis
-
Solvent Preparation: Prepare mobile phases using HPLC-grade solvents (e.g., Acetonitrile, Methanol) and water with a buffer (e.g., 0.1% Formic Acid or Ammonium Acetate). The use of volatile buffers like ammonium acetate is compatible with subsequent LC-MS analysis.[14]
-
Column: Select a suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol or a mixture of water/acetonitrile).
-
Method: Run a broad gradient method first (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate retention time.
-
Analysis: Optimize the gradient around the retention time of your compound to achieve good separation from any impurities. Integrate the peak areas to calculate the percentage purity.[15]
Vibrational Spectroscopy (FTIR)
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For derivatives of this compound, it is particularly useful for verifying the integrity of the sulfonyl group (S=O stretches) and the amino group (N-H stretches).[16]
-
Expected Peaks:
-
-SO₃H group: Strong, characteristic absorptions around 1350 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch).
-
-NH₂ group: Two distinct peaks in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching).
-
Aromatic C=C/C=N: Peaks in the 1400-1600 cm⁻¹ region.
-
Elemental Analysis
Causality: Elemental analysis provides the mass percentages of C, H, N, and S in the compound.[17] This data is used to determine the empirical formula, which must be consistent with the molecular formula derived from HRMS. Many journals require elemental analysis results to be within ±0.4% of the calculated values for a new compound to be considered pure and correctly identified.[6][18]
Hypothetical Case Study: Validation of "Compound X"
Let's assume we have synthesized a novel derivative by acylating the amino group of this compound with acetyl chloride. The proposed structure is 3-acetamido-pyridine-2-sulfonic acid ("Compound X") .
Proposed Structure:
-
Molecular Formula: C₇H₈N₂O₄S
-
Calculated Monoisotopic Mass: 216.0208
Validation Data Summary:
| Analysis Type | Experimental Result | Interpretation & Cross-Validation |
| HPLC | Single peak at 7.8 min, Purity: 98.7% | The sample is sufficiently pure for further analysis. |
| HRMS (ESI-) | m/z = 215.0135 [M-H]⁻ | Corresponds to C₇H₇N₂O₄S⁻ (Calculated: 215.0132). The <5 ppm error confirms the molecular formula.[19] |
| ¹H NMR | Signals consistent with 3 aromatic protons and a 3H singlet (methyl group). | Confirms the presence of both the pyridine ring and the new acetyl group. |
| ¹³C NMR | 7 carbon signals observed. | Matches the 7 unique carbons in the proposed structure. |
| 2D NMR (HMBC) | Correlation observed between the methyl protons (~2.1 ppm) and the carbonyl carbon (~169 ppm). | Crucially , this proves the acetyl group is connected as an amide, validating the site of reaction. |
| FTIR | Peaks at 3350 (N-H), 1680 (C=O, amide), 1355 & 1178 (S=O) cm⁻¹. | Confirms the presence of the amide, and the integrity of the sulfonic acid group.[20] |
| Elemental Analysis | C: 38.85%, H: 3.71%, N: 12.95% | Agrees with calculated values (C: 38.89%, H: 3.73%, N: 12.96%) within the ±0.4% tolerance, confirming the empirical formula.[21] |
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METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from NC State University Office of Research and Innovation website: [Link]
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University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from The University of Queensland website: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from UW-Madison Chemistry website: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 3-Aminopyridine-2-sulfonic Acid Derivatives
This guide provides a strategic framework for the in vitro characterization of novel compounds derived from the 3-aminopyridine-2-sulfonic acid scaffold. We will move beyond rote protocols to establish a self-validating, tiered screening cascade. The experimental choices outlined below are grounded in the rationale of efficiently identifying potent, non-toxic lead candidates suitable for further development. Our central hypothesis, based on preliminary data for related scaffolds, is the potential for these derivatives to modulate inflammatory pathways, with a specific focus on the Nuclear Factor kappa-B (NF-κB) signaling cascade.[1]
Part 1: The Strategic Imperative for a Tiered Screening Approach
In early-stage drug discovery, resources are finite. A shotgun approach, where compounds are tested in a wide array of complex assays simultaneously, is inefficient and costly. A more robust strategy is a tiered screening cascade, which acts as a funnel.[2] This approach ensures that only the most promising compounds, those that clear initial hurdles, proceed to more complex and resource-intensive assays.[3]
Our cascade is designed to answer three critical questions in sequence:
-
Is it toxic? (Tier 1)
-
Does it engage the target pathway? (Tier 2)
-
What is its potency and selectivity? (Tier 2 & 3)
This guide will focus on establishing a robust Tier 1 and Tier 2 evaluation.
Figure 1: A tiered in vitro screening workflow for novel compounds.
Part 2: Tier 1 - Establishing a Cytotoxicity Baseline
Before investigating the therapeutic potential of a compound, we must first determine its intrinsic toxicity. A compound that kills cells indiscriminately is of little therapeutic value. In vitro cytotoxicity assays are therefore essential preclinical tools.[4][5]
Causality: Why ATP Quantification is the Gold Standard
We will employ a luminescence-based ATP quantification assay, such as the Promega CellTiter-Glo® assay. The rationale is straightforward: ATP is the primary energy currency of the cell, and its presence is a direct indicator of metabolic activity.[6][7] Dead or dying cells rapidly lose the ability to synthesize ATP. Therefore, quantifying ATP provides a highly sensitive and linear readout of the number of viable cells in a culture.[6][7] This "add-mix-measure" format is homogeneous, reducing pipetting errors, and is ideal for high-throughput screening (HTS).[6][7][8]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.
I. Materials & Reagents:
-
Opaque-walled 96-well plates (essential to prevent luminescent signal crosstalk).
-
RAW 264.7 murine macrophages (a relevant cell line for inflammation studies).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Novel this compound derivatives (APS-1, APS-2, APS-3) dissolved in DMSO to a 10 mM stock.
-
Doxorubicin (10 mM stock in DMSO) as a positive control for cytotoxicity.
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570).[9]
-
Multichannel pipette and sterile tips.
-
Plate luminometer.
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and harvest RAW 264.7 cells during the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to 1 x 10⁵ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque 96-well plate (10,000 cells/well).
-
Self-Validation: Include "cells only" wells for the negative control (100% viability) and "medium only" wells for background luminescence subtraction.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution plate of your test compounds (APS-1, APS-2, APS-3) and Doxorubicin in a culture medium. A typical 8-point, 3-fold dilution series might start from 100 µM down to ~45 nM.
-
Causality: The vehicle (DMSO) concentration must be kept constant across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity. Include "vehicle control" wells that receive the same amount of DMSO as the highest concentration compound wells.
-
Carefully remove the medium from the cell plate and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for 48-72 hours (a duration relevant to assessing anti-proliferative effects).
-
-
Assay Execution:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.[9][10] Reconstitute the reagent according to the manufacturer's instructions.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8][9] This prevents temperature gradients that can affect enzyme kinetics.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium volume).[6][8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Record luminescence using a plate luminometer with an integration time of 0.25–1 second per well.[9]
-
III. Data Analysis:
-
Subtract the average background luminescence ("medium only") from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized luminescence vs. log[compound concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Part 3: Tier 2 - Interrogating the NF-κB Pathway
Compounds that are non-toxic at reasonable concentrations (e.g., IC₅₀ > 30 µM) can proceed to Tier 2. Here, we investigate their effect on our primary target pathway, NF-κB. The NF-κB family of transcription factors are master regulators of the inflammatory response.[11][12] Their dysregulation is implicated in numerous diseases, making them a prime target for drug discovery.[13][14][15]
The Canonical NF-κB Signaling Pathway
The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α.[11] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[12][15] Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome, releasing the p50/RelA NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][15]
Figure 2: The canonical NF-κB signaling pathway with potential inhibition points.
Assay of Choice: NF-κB Reporter Gene Assay
A reporter gene assay provides a functional readout of the entire pathway's activity. In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing NF-κB binding sites.[15] When NF-κB translocates to the nucleus, it drives the expression of the reporter, producing a measurable signal.
Workflow Principle:
-
Cell Line: Use a stable cell line expressing an NF-κB reporter construct (e.g., HEK293-NFκB-luc).
-
Plating & Pre-treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of the novel APS derivatives for 1-2 hours.
-
Stimulation: Induce the pathway using a known activator, such as TNF-α (10 ng/mL). A non-stimulated control is crucial.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene transcription and translation.
-
Detection: Lyse the cells and add the appropriate substrate (e.g., luciferin for luciferase). Measure the signal (luminescence) on a plate reader.
-
Analysis: A potent inhibitor will reduce the TNF-α-induced signal in a dose-dependent manner. Calculate the IC₅₀ for pathway inhibition.
Part 4: Data Interpretation - A Comparative Guide
The ultimate goal is to integrate data from all tiers to select lead candidates. We look for compounds with a high Therapeutic Index (or Selectivity Index, SI), calculated as (Cytotoxicity IC₅₀) / (Target Pathway IC₅₀). A higher SI indicates a larger window between the concentration needed for a therapeutic effect and the concentration that causes toxicity.
Hypothetical Comparative Data
Let's imagine we tested three novel derivatives (APS-1, APS-2, APS-3) and a known NF-κB inhibitor.
| Compound | Cytotoxicity IC₅₀ (µM) [RAW 264.7 cells] | NF-κB Inhibition IC₅₀ (µM) [HEK293-NFκB-luc] | Selectivity Index (SI) | Assessment |
| APS-1 | 5.2 | 2.5 | 2.1 | Poor: Potent but highly toxic. Small therapeutic window. Discard. |
| APS-2 | > 100 | 55.1 | < 2 | Poor: Non-toxic but very weak activity. Low priority. |
| APS-3 | 85.7 | 1.1 | 77.9 | Excellent: Potent pathway inhibitor with low cytotoxicity. Lead Candidate. |
| Control Inhibitor | 60.3 | 0.9 | 67.0 | Benchmark: Validates assay performance. APS-3 is comparable or better. |
Interpretation:
-
APS-1 is a classic example of a cytotoxic compound. While it appears to inhibit the NF-κB pathway, this is likely a secondary effect of it killing the cells. Its low SI makes it a poor candidate.
-
APS-2 is non-toxic but lacks the desired potency. It is unlikely to be effective in more complex biological systems.
-
APS-3 represents the ideal profile. It potently inhibits the target pathway at concentrations far below those that cause general cytotoxicity. Its high Selectivity Index makes it a strong candidate for further investigation, such as profiling against a panel of kinases to ensure selectivity.[16][17]
By structuring our in vitro testing in this logical, tiered fashion, we can make informed, data-driven decisions, efficiently filtering a library of novel compounds to identify those with the highest probability of success in downstream preclinical development.
References
-
MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
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University of Oslo. (n.d.). CellTiter-Glo Assay - Oslo - OUH - Protocols. Retrieved from [Link]
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MDPI. (n.d.). The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. Retrieved from [Link]
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Gilmore, T. D., & Herscovitch, M. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
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Heiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry. Retrieved from [Link]
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MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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O'Riordan, K. J., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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Ingenta Connect. (2023). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Creative BioMart. (n.d.). In Vitro Kinase Screening & Profiling. Retrieved from [Link]
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Zhang, H., et al. (2024). Discovery of novel Akt1 inhibitors by an ensemble-based virtual screening method, molecular dynamics simulation, and in vitro biological activity testing. Molecular Diversity. Retrieved from [Link]
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Anticancer Drugs. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Retrieved from [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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MDPI. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Retrieved from [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]
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PubMed. (1990). Strategic considerations in industry's use of in vitro toxicology. Retrieved from [Link]
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Hilaris Publisher. (n.d.). In Vitro Testing: Advancing Science and Ethical Considerations. Retrieved from [Link]
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MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
- Google Patents. (n.d.). CN103492028A - New sulfoaminoquinoline hepcidin antagonists.
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A Senior Application Scientist's Guide to Benchmarking "3-Aminopyridine-2-sulfonic acid" as a Novel Bifunctional Catalyst for Knoevenagel Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Efficient and Sustainable Catalysis
In the landscape of modern organic synthesis, the development of highly efficient, selective, and reusable catalysts is a cornerstone of sustainable chemistry. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is pivotal in the synthesis of a vast array of fine chemicals, pharmaceuticals, and functional materials.[1] The choice of catalyst for this transformation dictates not only the reaction's efficiency but also its environmental footprint. This guide introduces "3-Aminopyridine-2-sulfonic acid" as a promising, yet underexplored, bifunctional catalyst and provides a comprehensive framework for benchmarking its catalytic prowess against established commercial catalysts.
"this compound" presents a unique structural motif, incorporating both a Brønsted acidic sulfonic acid group and a Lewis basic amino group on a pyridine scaffold. This arrangement offers the potential for a synergistic, intramolecular acid-base catalysis, a mechanism often exploited by enzymes to achieve remarkable catalytic efficiency.[2] This guide will equip you with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to rigorously evaluate the catalytic efficiency of this novel compound.
The Principle of Bifunctional Catalysis in Knoevenagel Condensation
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic enolate.[3] However, the efficiency of this process can be significantly enhanced by the presence of an acidic co-catalyst that activates the carbonyl group.
A bifunctional catalyst, such as this compound, is hypothesized to perform both roles simultaneously. The amino group can act as a base to deprotonate the active methylene compound, while the sulfonic acid group can protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This concerted mechanism can lead to a lower activation energy and, consequently, a faster reaction rate.
Caption: Proposed bifunctional catalytic cycle for Knoevenagel condensation.
Benchmarking Framework: A Comparative Study Design
To objectively assess the catalytic efficiency of "this compound," a rigorous benchmarking study is essential. This involves comparing its performance against well-established commercial catalysts under standardized conditions. For this purpose, we propose the Knoevenagel condensation of benzaldehyde with malononitrile as a model reaction.[1]
Selection of Commercial Catalysts for Comparison
-
Piperidine: A widely used, simple, and effective homogeneous basic catalyst for the Knoevenagel condensation.[1] It will serve as a baseline for a purely base-catalyzed reaction.
-
Amine-functionalized SBA-15: A representative solid-supported basic catalyst. This allows for an evaluation of the benefits of heterogeneous catalysis, such as ease of separation and recyclability.[1]
-
Boric Acid: A mild and environmentally benign Brønsted acid catalyst that has shown effectiveness in Knoevenagel condensations, providing a benchmark for purely acid-catalyzed pathways.[4]
Key Performance Metrics for Evaluation
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time (min/h): The time required to achieve maximum yield.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit time, a measure of catalytic activity.
-
Reusability: For heterogeneous catalysts, the ability to be recovered and reused in subsequent reaction cycles without significant loss of activity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to ensure reproducibility and provide a solid foundation for comparing the catalytic performance of "this compound" with the selected commercial catalysts.
General Experimental Workflow
Caption: A generalized workflow for the catalytic Knoevenagel condensation.
Protocol 1: Benchmarking with "this compound"
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
This compound (e.g., 5 mol%)
-
Ethanol (5 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 5 mL of ethanol and stir until the reactants are fully dissolved.
-
Add "this compound" (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).[1]
-
Upon completion (disappearance of starting materials), the product is expected to precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.[1]
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Comparative Study with Commercial Catalysts
The same procedure as Protocol 1 should be followed, but with the following catalysts:
For the heterogeneous catalyst (Amine-functionalized SBA-15), after the reaction is complete, the catalyst can be recovered by filtration, washed with ethanol, dried, and then reused in a subsequent reaction to test its reusability.[5]
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Type | Loading (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) | TON | TOF (h⁻¹) | Reusability (up to 5 cycles) |
| This compound | Homogeneous, Bifunctional | 5 | Ethanol | Room Temp. | TBD | TBD | TBD | TBD | N/A |
| Piperidine | Homogeneous, Basic | 10 | Ethanol | Room Temp. | 10 | 95[1] | 9.5 | 57 | N/A |
| Amine-functionalized SBA-15 | Heterogeneous, Basic | N/A | Toluene | 110 | 360 | 96.7[1] | TBD | TBD | Yes[1] |
| Boric Acid | Homogeneous, Acidic | 10 | Ethanol | Room Temp. | TBD | TBD | TBD | TBD | N/A |
TBD: To Be Determined experimentally.
Anticipated Outcomes and Scientific Insights
This benchmarking study is designed to provide definitive insights into the catalytic potential of "this compound." Several outcomes can be anticipated:
-
Superior Activity: If the bifunctional mechanism holds true, "this compound" may exhibit a significantly higher turnover frequency (TOF) compared to both the purely basic (piperidine) and purely acidic (boric acid) catalysts.
-
Milder Reaction Conditions: The potential for a concerted catalytic cycle could enable the reaction to proceed efficiently at room temperature, offering an advantage over catalysts that require elevated temperatures.
-
Mechanistic Understanding: By comparing the performance of the bifunctional catalyst to its monofunctional counterparts, valuable insights into the reaction mechanism and the synergistic effect of the amino and sulfonic acid groups can be gained.
Conclusion: A Path Forward for Novel Catalyst Development
This guide provides a robust and scientifically sound framework for benchmarking the catalytic efficiency of "this compound." By adhering to the detailed experimental protocols and focusing on key performance metrics, researchers can generate high-quality, comparable data. The insights gained from such a study will not only elucidate the catalytic potential of this novel compound but also contribute to the broader understanding of bifunctional catalysis and the rational design of next-generation catalysts for sustainable organic synthesis.
References
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). The Pharma Innovation. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Bifunctional Catalysis and pKa Modulation. (2010, April 1). YouTube. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Aminopyridine-2-sulfonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in the laboratory. Proper disposal is a critical, non-negotiable aspect of chemical management that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Aminopyridine-2-sulfonic acid, grounding every recommendation in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, it is imperative to understand the inherent hazards of this compound. While specific toxicological data for this exact compound is limited, the safety profile can be inferred from its structural relatives, namely aminopyridines and pyridine derivatives. The pyridine ring is a well-known structural motif in many toxic compounds, and aminopyridines are recognized for their acute toxicity.[1] For instance, 3-Aminopyridine is classified as toxic if swallowed and toxic in contact with skin.[2][3]
The core principle guiding the disposal of this compound is to treat it as hazardous waste . This is consistent with regulations for waste pyridine, which is considered a hazardous material, along with any materials contaminated by it.[4][5]
Table 1: Hazard Summary for Structurally Related Aminopyridines
| Hazard Classification | Description | Common Precautionary Statement | Source |
| Acute Oral Toxicity | Toxic or fatal if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2][3] |
| Acute Dermal Toxicity | Toxic if it comes into contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. | [2] |
Given this profile, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be segregated and disposed of through a licensed hazardous waste management service.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of waste at the point of generation.
-
Designate a Waste Stream: Establish a specific waste stream for this compound and its associated contaminated materials.
-
Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
-
Types of Waste:
-
Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (PPE) like gloves and weighing papers.
-
Liquid Waste: Solutions containing this compound.
-
Sharps/Labware: Contaminated vials, pipette tips, and chromatography columns.
-
Step 2: Proper Waste Containment
Proper containment prevents accidental exposure and environmental release.
-
Select Compatible Containers: Use only sealable, airtight, and chemically compatible waste containers.[6] High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Immediately label the waste container with a "Dangerous Waste" or "Hazardous Waste" label as required by your institution.[6] The label must clearly state:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
Container Management:
Step 3: Managing Spills and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
-
Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[8]
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical safety goggles, butyl rubber or nitrile gloves, and a lab coat.[6][7] For significant spills, respiratory protection may be necessary.
-
Spill Cleanup:
-
For Solids: Carefully sweep or scoop up the material and place it in a labeled hazardous waste container. Avoid generating dust.[9]
-
For Liquids: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[10] Place the absorbent material into the designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area thoroughly. Wash the area with soap and water, and collect the cleaning materials as hazardous waste.[2]
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Step 4: Final Disposal
The final disposal must be handled by professionals.
-
Arrange for Pickup: Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[6]
-
Professional Disposal: The collected waste will be handled by a licensed hazardous waste disposal company. The typical method for pyridine-based waste is high-temperature incineration (e.g., rotary kiln or liquid injection incineration).[4] This method ensures the complete destruction of the hazardous compound.
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, as required by local and national regulations.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
By adhering to this structured approach, laboratory professionals can manage the disposal of this compound with confidence, ensuring safety, compliance, and environmental stewardship. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence and responsibility.
References
-
Pyridine Standard Operating Procedure . Washington State University. Available at: [Link]
-
Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
3-AMINOPYRIDINE MSDS . Loba Chemie. Available at: [Link]
-
Toxicological Profile for Pyridine (Draft for Public Comment) . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Aminopyridines Chemical Information Review Document . National Cancer Institute/Environmental Protection Agency. Available at: [Link]
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Navigating the Unseen: A Researcher's Guide to Safely Handling 3-Aminopyridine-2-sulfonic Acid
For the modern researcher, pushing the boundaries of science requires not only intellectual rigor but also an unwavering commitment to safety. When working with novel or specialized reagents like 3-Aminopyridine-2-sulfonic acid, this commitment is paramount. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and effective handling of this compound. By understanding the why behind each safety measure, you, the researcher, are empowered to build an intuitive and robust culture of safety in your laboratory.
The First Line of Defense: A Multi-Layered PPE Strategy
The selection of appropriate PPE is not a matter of preference but a critical risk mitigation strategy. For this compound, a multi-layered defense is necessary to protect against dermal, ocular, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. The sulfonic acid group suggests potential corrosivity. |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[5][6][7] Always inspect gloves for damage before use and practice proper glove removal techniques to avoid skin contamination. | Provides a critical barrier against skin contact. Aminopyridines can be absorbed through the skin and cause irritation.[1][2][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemically resistant apron or suit should be considered. | Prevents skin contact with the compound and protects personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5] | The aminopyridine and sulfonic acid functional groups both present a risk of respiratory irritation.[1][3] |
Operational Blueprint: From Receipt to Disposal
A meticulously planned workflow is the cornerstone of safe laboratory practice. The following step-by-step guide provides a framework for handling this compound with the utmost care.
Pre-Handling Preparation
-
Information is Power: Before the compound arrives, review all available safety information for aminopyridines and sulfonic acids. Ensure all personnel involved are trained on the specific hazards and handling procedures.
-
Engineering Controls: Verify that the designated chemical fume hood has a current certification and is functioning correctly.
-
Emergency Preparedness: Locate and ensure the accessibility of the nearest safety shower and eyewash station. Confirm that a spill kit appropriate for solid chemical spills is readily available.
Handling the Compound
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Controlled Environment: Conduct all weighing and manipulation of the solid compound within the certified chemical fume hood.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of immediately.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.
Visualizing the Workflow: A Path to Safety
To further clarify the operational plan, the following diagram illustrates the logical progression of tasks for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Responsible Disposal: A Commitment to Environmental Stewardship
Proper disposal of this compound and any associated contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions containing the compound must be collected in a designated, properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Adhere strictly to all local, state, and federal regulations for chemical waste disposal.
-
Avoidance of Drains: Under no circumstances should this compound or its solutions be disposed of down the drain.
By integrating these principles of informed caution, meticulous planning, and responsible action into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of specialized reagents like this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Gloves By Web. Gloves Chemical Resistance Chart. [Link]
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Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. [Link]
-
J.T. Baker. (n.d.). MATERIAL SAFETY DATA SHEET: Pyridine. [Link]
-
Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. [Link]
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U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
-
amsafe ppe. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Haz-Map. (n.d.). 3-Aminopyridine. [Link]
-
National Institutes of Health. (n.d.). Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. [Link]
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- 4. 3-Aminopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
